Product packaging for 3-(Furan-2-yl)-4-phenylbutanoic acid(Cat. No.:CAS No. 92190-42-6)

3-(Furan-2-yl)-4-phenylbutanoic acid

Cat. No.: B1272856
CAS No.: 92190-42-6
M. Wt: 230.26 g/mol
InChI Key: JHHKVXLMSCXJQL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B1272856 3-(Furan-2-yl)-4-phenylbutanoic acid CAS No. 92190-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHKVXLMSCXJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387780
Record name 3-(2-furyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92190-42-6
Record name 3-(2-furyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-(Furan-2-yl)-4-phenylbutanoic Acid (CAS No. 92190-42-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)-4-phenylbutanoic acid, a synthetic organic compound with potential applications in antimicrobial research. The document details its chemical identity, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for scientific and research purposes.

Chemical Identity

PropertyValueReference
Chemical Name This compound[1][2][3]
CAS Number 92190-42-6[1]
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
Synonyms 3-(Furan-2-yl)-4-phenyl-butyric acid, 3-(2-furyl)-4-phenylbutanoic acid[2][3]

Synthesis

The synthesis of this compound (designated as compound 2a in the cited literature) is achieved through the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 3-(Furan-2-yl)propenoic acid (precursor)

  • Benzene (reactant and solvent)

  • Aluminum chloride (AlCl₃) (catalyst)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of AlCl₃ (1.8 mmol) in benzene (2 mL) at room temperature, add 3-(furan-2-yl)propenoic acid (0.36 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with water (3 x 50 mL).

  • Dry the combined organic layer over Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the product, this compound.

Note: The highest reported yield for this reaction is 65%.[4] Prolonging the reaction time to 4 hours can lead to a decrease in yield.[4]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product 3_Furan_2_yl_propenoic_acid 3-(Furan-2-yl)propenoic acid Reaction_Mixture Stir at Room Temperature (1 hour) 3_Furan_2_yl_propenoic_acid->Reaction_Mixture Benzene Benzene Benzene->Reaction_Mixture AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Water Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity

This compound has demonstrated antimicrobial activity against a range of microorganisms.[4][5][6]

Antimicrobial Activity Data
MicroorganismConcentrationActivityReference
Candida albicans (ATCC 10231)64 µg/mLGrowth inhibition[4][7]
Escherichia coli (ATCC 25922)Not specifiedSuppresses growth[4][5]
Staphylococcus aureus (ATCC 29213)Not specifiedSuppresses growth[4][5]

Note: The provided data indicates activity at a single concentration for C. albicans and qualitative suppression for E. coli and S. aureus. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) for all susceptible organisms.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been elucidated in the current scientific literature. However, based on the known antimicrobial properties of other furan derivatives, a potential mechanism can be proposed. Furan-containing compounds are known to exert their antimicrobial effects through various pathways, including disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the phenyl and furan rings may facilitate the compound's interaction with and permeation of microbial cell membranes, leading to loss of cellular integrity and subsequent cell death.

Proposed Antimicrobial Mechanism of Action

Proposed_Mechanism cluster_cell Microbial Cell Compound This compound Cell_Membrane Cell Membrane Compound->Cell_Membrane Interaction & Permeation Cellular_Targets Intracellular Targets (e.g., Enzymes, DNA) Compound->Cellular_Targets Internalization Disruption Membrane Disruption Cell_Membrane->Disruption Inhibition Inhibition of Cellular Processes Cellular_Targets->Inhibition Cell_Death Cell Death Disruption->Cell_Death Inhibition->Cell_Death

References

A Technical Guide to the IUPAC Nomenclature of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct substance has a unique and unambiguous name. This guide offers an in-depth analysis of the IUPAC name for the molecule 3-(Furan-2-yl)-4-phenylbutanoic acid, detailing the step-by-step application of nomenclature rules. This process is fundamental for researchers, scientists, and professionals in drug development for precise communication and documentation.

Structural Analysis and Component Identification

The foundation of IUPAC nomenclature is the deconstruction of a molecule into its core components: the principal functional group, the parent chain, and any substituents.

The molecule is composed of:

  • A carboxylic acid functional group (-COOH).

  • A four-carbon aliphatic chain.

  • A phenyl substituent (a benzene ring attached to the chain).

  • A furan substituent (a five-membered heterocyclic aromatic ring containing one oxygen atom).

These components are systematically identified and named according to a set of priority rules. The carboxylic acid group is of the highest priority, thus defining the compound's class and the suffix of its name.[1][2]

Table 1: Summary of Structural Components and IUPAC Naming Conventions
ComponentIdentificationIUPAC Rule ApplicationResulting Name Fragment
Principal Functional Group Carboxylic Acid (-COOH)Highest priority group determines the suffix.[1][2]-oic acid
Parent Chain 4-carbon chainThe longest continuous chain containing the principal group.[1][3][4]Butan-
Substituent 1 Phenyl group (-C₆H₅)Aromatic ring as a substituent.phenyl
Locant for Substituent 1 Carbon 4Numbering starts from the carboxyl carbon (C1).[3][4]4-phenyl
Substituent 2 Furan groupHeterocyclic ring as a substituent.[5]furan-
Locant for Substituent 2 Carbon 3Numbering starts from the carboxyl carbon (C1).[3][4]3-(...)
Attachment on Substituent 2 Position 2 of FuranLocant indicating the point of attachment on the ring.[5][6]furan-2-yl

Systematic Application of IUPAC Nomenclature Rules

The final IUPAC name is assembled through a logical, step-wise process based on the structural analysis.

  • Identification of the Principal Functional Group: The carboxylic acid (-COOH) group has the highest priority among the functional groups present. This dictates that the compound will be named as a carboxylic acid.[1][2]

  • Selection and Naming of the Parent Acid: The longest carbon chain containing the carboxyl group has four carbon atoms. The corresponding alkane is butane. By replacing the "-e" ending of the alkane with "-oic acid," the parent name is established as butanoic acid .[1][4][7]

  • Numbering the Parent Chain: The chain is numbered starting from the carbon of the carboxylic acid group as position 1. This is a fixed rule for acyclic carboxylic acids.[2][3][4]

  • Identification and Naming of Substituents:

    • A phenyl group is attached to carbon 4 (C4). This substituent is named phenyl .

    • A furan ring is attached to carbon 3 (C3). The attachment is at the second position of the furan ring (the oxygen atom being position 1). Therefore, the substituent is named furan-2-yl .[5]

  • Assembly of the Final Name: The substituents are listed in alphabetical order ("furan-2-yl" before "phenyl") as prefixes to the parent name. Their positions are indicated by their respective locants.

The complete and correct IUPAC name is therefore This compound .

Experimental Protocols

This section is not applicable. The determination of an IUPAC name is a theoretical process based on a globally recognized set of rules and does not involve experimental procedures.

Visualization of Nomenclature Workflow and Molecular Structure

Diagrams are used to illustrate the logical flow of the naming process and the annotated structure of the molecule.

IUPAC_Naming_Workflow IUPAC Nomenclature Workflow cluster_H A Start: Chemical Structure B Identify Principal Functional Group (Carboxylic Acid) A->B D Select & Name Parent Chain (Butanoic acid) A->D C Determine Suffix (-oic acid) B->C H Assemble Full IUPAC Name C->H E Number Parent Chain (Carboxyl C = 1) D->E D->H F Identify & Name Substituents (4-phenyl, 3-furan-2-yl) E->F G Alphabetize Substituents F->G G->H

Figure 1. Logical workflow for deriving the IUPAC name.

Molecular_Structure Annotated Molecular Structure cluster_chain Butanoic Acid Parent Chain cluster_substituents Substituents C1 C1 (COOH) C2 C2 (CH2) C1->C2 C3 C3 (CH) C2->C3 C4 C4 (CH2) C3->C4 Furan Furan-2-yl C3->Furan at position 3 Phenyl Phenyl C4->Phenyl at position 4

Figure 2. Diagram of the parent chain and substituent locations.

Conclusion

The systematic application of IUPAC nomenclature rules confirms that This compound is the unambiguous and correct name for the specified chemical structure. This name is derived by prioritizing the carboxylic acid functional group, identifying the four-carbon butanoic acid parent chain, and correctly placing the alphabetized furan-2-yl and phenyl substituents at the C3 and C4 positions, respectively.

References

An In-depth Technical Guide to the Molecular Structure of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-(Furan-2-yl)-4-phenylbutanoic acid. The document details its chemical identity, structural parameters derived from computational studies, and methodologies for its synthesis and spectroscopic characterization. All quantitative data is presented in structured tables for ease of comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Chemical Identity

This compound is a carboxylic acid derivative containing both a furan and a phenyl group. Its fundamental properties are summarized in the table below.

IdentifierValue
Chemical Name This compound
CAS Number 92190-42-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
InChI Key JHHKVXLMSCXJQL-UHFFFAOYSA-N

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through computational studies, specifically using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set. These calculations provide optimized geometric parameters, including bond lengths and bond angles.

Calculated Bond Lengths

The following table summarizes the key calculated bond lengths within the molecule.

BondBond Length (Å)
C=O (Carboxylic Acid)1.213
C-O (Carboxylic Acid)1.365
O-H (Carboxylic Acid)0.971
C-C (Butanoic Chain)1.530 - 1.545
C-C (Phenyl Ring)1.390 - 1.398
C-H (Phenyl Ring)1.085 - 1.087
C-O (Furan Ring)1.362 - 1.373
C=C (Furan Ring)1.350 - 1.432
C-C (Furan-Chain)1.518
C-C (Phenyl-Chain)1.530
Calculated Bond Angles

The key calculated bond angles that define the molecular shape are presented below.

AngleBond Angle (°)
O=C-O (Carboxylic Acid)123.5
C-C-C (Butanoic Chain)111.8 - 113.5
C-C-C (Phenyl Ring)119.7 - 120.2
C-O-C (Furan Ring)106.5
C-C=C (Furan Ring)107.9 - 108.3

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

Materials:

  • 3-(Furan-2-yl)propenoic acid

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 3-(furan-2-yl)propenoic acid (1.0 eq).

  • Add benzene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Spectroscopic Characterization

Detailed vibrational spectroscopic studies have been performed on this compound.

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique. Key expected vibrational modes include the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-O stretching, and various C-H and C-C vibrations of the aromatic and furan rings.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is generally obtained using a Nd:YAG laser at 1064 nm. This technique provides complementary information to FT-IR, particularly for the non-polar bonds and the skeletal vibrations of the rings.

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature. However, based on the known chemical shifts of similar structures, a predicted spectrum can be inferred.

  • ¹H NMR (Predicted):

    • Phenyl protons: Multiplets in the range of 7.1-7.4 ppm.

    • Furan protons: Signals expected around 6.0-7.5 ppm.

    • Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.

    • Aliphatic protons (butanoic chain): Multiplets in the range of 2.5-4.0 ppm.

  • ¹³C NMR (Predicted):

    • Carbonyl carbon: A signal above 170 ppm.

    • Phenyl carbons: Resonances between 125-145 ppm.

    • Furan carbons: Signals in the range of 105-150 ppm.

    • Aliphatic carbons: Peaks in the upfield region, typically between 30-50 ppm.

Computational Analysis Workflow

The characterization and understanding of this compound heavily rely on a combination of experimental and computational methods. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_computational Computational Analysis cluster_application Potential Applications start Starting Materials (3-(Furan-2-yl)propenoic acid, Benzene) reaction Friedel-Crafts Reaction start->reaction purification Purification (Column Chromatography) reaction->purification product This compound purification->product ftir FT-IR Spectroscopy product->ftir raman FT-Raman Spectroscopy product->raman nmr NMR Spectroscopy (¹H and ¹³C) product->nmr dft DFT Calculations (B3LYP/6-311++G(d,p)) product->dft geometry Optimized Geometry (Bond Lengths, Bond Angles) dft->geometry vibrational Vibrational Frequencies dft->vibrational electronic Electronic Properties (HOMO-LUMO) dft->electronic docking Molecular Docking electronic->docking activity Biological Activity Prediction docking->activity

Caption: Workflow for the synthesis, characterization, and computational analysis of this compound.

Signaling Pathways and Logical Relationships

To visualize the logical flow from the molecular structure to its potential biological significance, a simplified relationship diagram is presented. This illustrates how computational analysis of the structure can inform predictions about its activity.

G A Molecular Structure This compound B Computational Modeling (DFT) A->B is input for C Electronic Properties (HOMO-LUMO Gap, NBO Analysis) B->C determines D Molecular Electrostatic Potential (MEP) B->D determines E Molecular Docking Studies C->E informs D->E informs F Predicted Biological Activity (e.g., Anti-inflammatory) E->F predicts

Caption: Logical relationship from molecular structure to predicted biological activity.

An In-depth Technical Guide to 3-(Furan-2-yl)-4-phenylbutanoic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Furan-2-yl)-4-phenylbutanoic acid (CAS No. 92190-42-6), a furan derivative with demonstrated antimicrobial potential. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of known physicochemical data, detailed experimental protocols for its synthesis and antimicrobial evaluation, and a discussion of its potential mechanism of action. Visual diagrams generated using Graphviz are provided to illustrate key workflows and potential biological pathways.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 92190-42-6[1][2][3][4]
Molecular Formula C₁₄H₁₄O₃[1][2][3][4]
Molecular Weight 230.26 g/mol [1][2][3][4]

Table 2: Comparative Physical Properties of Analogous Compounds

Property3-Phenylbutyric Acid4-Phenylbutyric Acid
Melting Point 35-38 °C49-51 °C[5]
Boiling Point 170-172 °C at 20 mmHg165 °C at 10 mmHg[5]
Solubility Data not availableWater: 5.3 g/L at 40 °C[6]
pKa Data not availableData not available

Note: The physical properties listed in Table 2 are for structurally similar compounds and should be used as estimations only.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Computational studies using Density Functional Theory (DFT) have been employed to predict its vibrational spectra (FT-IR and FT-Raman)[7]. Experimental NMR data for a closely related derivative, 3-(Furan-2-yl)-3-(3,4-dimethylphenyl)propanoic acid, provides valuable insight into the expected spectral features of the title compound[8].

Table 3: Predicted and Experimental Spectral Data for this compound and a Key Derivative

Spectroscopic Technique Key Peaks / Signals (Predicted or Experimental) Assignment
FT-IR (Predicted) ~1700 cm⁻¹C=O (Carboxylic acid) stretch
~2500-3300 cm⁻¹ (broad)O-H (Carboxylic acid) stretch
~3100 cm⁻¹C-H (Aromatic/Furan) stretch
~1600, ~1495 cm⁻¹C=C (Aromatic) stretch
¹H NMR (Experimental, 3-(Furan-2-yl)-3-(3,4-dimethylphenyl)propanoic acid) δ = 2.22 (s, 6H)2x CH₃
δ = 2.91 (dd, 1H, J = 16.1, 7.6 Hz)CH₂
δ = 3.11 (dd, 1H, J = 16.1, 8.4 Hz)CH₂
δ = 4.49 (t, 1H, J = 8.0 Hz)CH
δ = 6.07 (d, 1H, J = 3.2 Hz)Furan-H
δ = 6.28 (dd, 1H, J = 3.2, 1.9 Hz)Furan-H
δ = 6.96-7.05 (m, 3H)Aromatic-H
δ = 7.33 (d, 1H, J = 1.9 Hz)Furan-H
¹³C NMR (Predicted) ~175-180 ppmC=O (Carboxylic acid)
~155 ppmFuran C-O
~142 ppmFuran C-H
~126-129 ppmPhenyl C-H
~110, ~106 ppmFuran C-H
~40-45 ppmAliphatic CH, CH₂
Mass Spectrometry (Predicted) m/z = 230.09[M]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydroarylation of a 3-(furan-2-yl)propenoic acid precursor. The following protocol is adapted from the literature and describes a general method using a Lewis acid catalyst[8].

3.1.1. Materials and Reagents

  • 3-(Furan-2-yl)propenoic acid

  • Benzene (or a substituted arene)

  • Aluminum chloride (AlCl₃) or Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

3.1.2. Procedure (Lewis Acid Catalysis)

  • To a stirred suspension of AlCl₃ (1.8 mmol) in benzene (2 mL) at room temperature, add 3-(furan-2-yl)propenoic acid (0.36 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product using column chromatography on silica gel.

3.1.3. Procedure (Brønsted Acid Catalysis)

  • To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), benzene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (0.5 mL, 6.45 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the mixture into 50 mL of water and extract with chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_workup Workup cluster_product Product 3-Furan-2-yl-propenoic_acid 3-(Furan-2-yl)propenoic Acid Reaction_Mixture Reaction Mixture 3-Furan-2-yl-propenoic_acid->Reaction_Mixture Benzene Benzene Benzene->Reaction_Mixture Catalyst AlCl₃ or TfOH Catalyst->Reaction_Mixture Quenching Quenching with Water Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and its derivatives has been evaluated against various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus[8]. A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

3.2.1. Materials and Reagents

  • Test compound (this compound)

  • Microbial strains (C. albicans, E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • 96-well microtiter plates

  • Sterile pipette tips and other laboratory equipment

3.2.2. Procedure

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Stock Compound Stock Solution Serial_Dilutions Serial Dilutions in Microplate Compound_Stock->Serial_Dilutions Inoculation Inoculation of Microplate Serial_Dilutions->Inoculation Microbial_Inoculum Standardized Microbial Inoculum Microbial_Inoculum->Inoculation Incubation Incubation (24-48h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Biological Activity and Potential Signaling Pathways

Furan derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][7]. The antimicrobial efficacy of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been demonstrated against both bacteria and fungi[8].

The precise mechanism of action for this compound has not been fully elucidated. However, the antimicrobial activity of furan derivatives is generally attributed to several mechanisms:

  • Inhibition of Microbial Enzymes: The furan ring can interact with and inhibit essential microbial enzymes, disrupting critical metabolic pathways[9].

  • Cell Membrane Disruption: Some furan derivatives can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death[10]. Furan derivatives can affect cell membrane function and permeability[10].

  • DNA Damage: Certain furan compounds, particularly nitrofurans, can be reduced within microbial cells to reactive intermediates that cause damage to DNA[1].

Based on the known mechanisms of related compounds, a potential signaling pathway for the antimicrobial action of this compound could involve the disruption of microbial cellular processes, leading to the inhibition of growth and proliferation.

G Compound This compound Microbial_Cell Microbial Cell Compound->Microbial_Cell Enzyme_Inhibition Enzyme Inhibition Microbial_Cell->Enzyme_Inhibition Cell_Membrane_Damage Cell Membrane Damage Microbial_Cell->Cell_Membrane_Damage DNA_Interaction Interaction with DNA Microbial_Cell->DNA_Interaction Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Inhibition of Microbial Growth Metabolic_Disruption->Growth_Inhibition Cell_Lysis Cell Lysis Cell_Membrane_Damage->Cell_Lysis Cell_Lysis->Growth_Inhibition Replication_Inhibition Inhibition of Replication DNA_Interaction->Replication_Inhibition Replication_Inhibition->Growth_Inhibition

Caption: Potential antimicrobial mechanisms of furan derivatives.

Conclusion

This compound is a promising scaffold for the development of new antimicrobial agents. This technical guide has consolidated the available information on its chemical and physical properties, provided detailed experimental protocols for its synthesis and biological evaluation, and explored its potential mechanisms of action. Further research is warranted to fully characterize its physical properties, elucidate its specific molecular targets and signaling pathways, and evaluate its therapeutic potential in preclinical and clinical settings.

References

In-Depth Technical Guide: Spectroscopic and Biological Insights into 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Furan-2-yl)-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry. This document details its synthesis, spectral characteristics, and potential biological relevance, offering a valuable resource for researchers engaged in drug discovery and development.

Spectroscopic Data

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis of this compound has been performed using Density Functional Theory (DFT) calculations, providing a theoretical basis for its infrared and Raman spectra. The calculated frequencies for key functional groups are summarized below.

Functional GroupVibrational ModeCalculated FT-IR Frequency (cm⁻¹)Calculated FT-Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching35653565
C-H (Aromatic)Stretching3119 - 30283118 - 3061
C-H (Aliphatic)Stretching2986 - 29282985 - 2927
C=O (Carboxylic Acid)Stretching17151715
C=C (Aromatic)Stretching1598 - 14521598 - 1452
C-O (Furan)Stretching12501250
C-O (Carboxylic Acid)Stretching12151215

Note: These values are based on theoretical calculations and may vary slightly from experimental results.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1][2] The proposed method involves a Friedel-Crafts-type reaction.

Reaction Scheme:

Synthesis Furan-2-yl-acetic acid Furan-2-yl-acetic acid Intermediate Intermediate Aldol Product Furan-2-yl-acetic acid->Intermediate Base Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Intermediate Target_Molecule This compound Intermediate->Target_Molecule Reduction

Caption: Proposed synthesis of this compound.

Materials:

  • Furan-2-yl-acetic acid

  • Phenylacetaldehyde

  • A suitable base (e.g., Sodium Hydride)

  • A reducing agent (e.g., Sodium borohydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, furan-2-yl-acetic acid is dissolved in an anhydrous solvent. A strong base is added portion-wise at 0°C to deprotonate the carboxylic acid and the alpha-carbon.

  • Aldol Condensation: Phenylacetaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

  • Reduction: Upon completion of the aldol condensation, a reducing agent is added to the reaction mixture to reduce the newly formed double bond.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with dilute hydrochloric acid and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Computational Details for Vibrational Spectroscopy:

The theoretical vibrational frequencies were calculated using the Gaussian 09 software package. The geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequencies were then calculated at the same level of theory.

Biological Context and Signaling Pathways

Furan-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory effects. The anti-inflammatory properties of many natural and synthetic compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Furan derivatives have been shown to exert their anti-inflammatory effects by modulating the activity of key kinases within this pathway, such as p38 and JNK.

Below is a simplified diagram illustrating the potential interaction of this compound with the MAPK signaling pathway, leading to an anti-inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 JNK JNK TAK1->JNK p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) AP1->Pro_inflammatory_Genes Molecule This compound Molecule->p38_MAPK Inhibition Molecule->JNK Inhibition

Caption: Potential modulation of the MAPK pathway by the target molecule.

This guide serves as a foundational resource for understanding the spectroscopic and potential biological characteristics of this compound. Further experimental validation of the NMR and mass spectrometric data, along with in-depth biological assays, will be crucial for the continued development and application of this compound in a therapeutic context.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Furan-2-yl)-4-phenylbutanoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted chemical shifts (δ) and coupling constants (J), provides a general experimental protocol for acquiring such spectra, and includes a visual representation of the molecule's structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are derived from the known NMR data of analogous structures, including 4-phenylbutanoic acid and 2-ethylfuran. The numbering of the atoms for spectral assignment is detailed in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1~11-12Singlet (broad)-1H
2a~2.6-2.7Doublet of doubletsJ ≈ 15, 71H
2b~2.5-2.6Doublet of doubletsJ ≈ 15, 81H
3~3.5-3.6Multiplet-1H
4a~2.9-3.0Doublet of doubletsJ ≈ 14, 71H
4b~2.8-2.9Doublet of doubletsJ ≈ 14, 81H
6~6.0-6.1DoubletJ ≈ 31H
7~6.2-6.3Doublet of doubletsJ ≈ 3, 21H
8~7.3-7.4DoubletJ ≈ 21H
10, 14~7.1-7.2DoubletJ ≈ 72H
11, 13~7.2-7.3TripletJ ≈ 72H
12~7.15-7.25TripletJ ≈ 71H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
1~178-180
2~38-40
3~40-42
4~35-37
5~155-157
6~105-107
7~110-112
8~141-143
9~140-142
10, 14~128-130
11, 13~128-130
12~126-128

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR data assignment.

molecule cluster_acid cluster_phenyl cluster_furan C1 C(1) O1_double O C1->O1_double O1_single OH C1->O1_single C2 C(2)H₂ C1->C2 C3 C(3)H C2->C3 C4 C(4)H₂ C3->C4 C5 C(5) C3->C5 C9 C(9) C4->C9 C10 C(10)H C9->C10 C11 C(11)H C10->C11 C12 C(12)H C11->C12 C13 C(13)H C12->C13 C14 C(14)H C13->C14 C14->C9 C6 C(6)H C5->C6 C7 C(7)H C6->C7 C8 C(8)H C7->C8 O_furan O C8->O_furan O_furan->C5

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are likely good candidates. The choice may depend on the solubility of the synthesized compound.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added to reference the spectra to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is generally used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Logical Workflow for Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra for this compound was based on the following logical workflow:

workflow Target Target Molecule: This compound Analysis Analysis of Structural Fragments Target->Analysis Analog1 Analog 1: 4-Phenylbutanoic Acid Analog1->Analysis Analog2 Analog 2: 2-Ethylfuran Analog2->Analysis Prediction Predicted NMR Data (¹H and ¹³C) Justification Justification of Chemical Shifts and Coupling Constants Prediction->Justification Analysis->Prediction

Caption: Workflow for predicting the NMR spectra of the target molecule.

The Biological Versatility of the Furan Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a structural mimic for other aromatic systems have led to the development of a vast array of furan-containing compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Furan-Containing Compounds

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are diverse and often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected furan-containing compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-oxadiazole derivative 5aMalignant melanoma-[1]
Structural hybrid 5dA549 (Lung cancer)6.3 ± 0.7[1]
Compound 1HeLa (Cervical cancer)0.08 - 8.79[3]
Compound 24HeLa (Cervical cancer)0.08 - 8.79[3]
Compound 24SW620 (Colorectal cancer)Moderate to potent[3]
Pyridine carbohydrazide 4MCF-7 (Breast cancer)4.06[2]
N-phenyl triazinone 7MCF-7 (Breast cancer)2.96[2]
Furan-based derivativeNCI-H460 (Lung cancer)0.0029[2]
Key Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of furan derivatives. Notably, the PI3K/Akt and Wnt/β-catenin pathways have been identified as key targets.[1][3]

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some furan-containing compounds have been shown to exert their anticancer effects by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][3]

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN (Inhibited by some furan compounds) PTEN->PIP3 dephosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory role of PTEN.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain furan derivatives have been found to suppress this pathway, leading to reduced cancer cell proliferation.[1][3]

Wnt_B_catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds to Gene Target Gene Transcription TCF_LEF->Gene

Caption: Canonical Wnt/β-catenin signaling pathway.

Antimicrobial Activity of Furan-Containing Compounds

The furan nucleus is a key structural motif in numerous compounds with potent antimicrobial properties, effective against a range of bacteria and fungi.[4][5][6][7] Their mechanisms of action often involve the inhibition of microbial growth and the modification of essential enzymes.[4]

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of selected furan derivatives, with data shown as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

Compound/DerivativeMicroorganismMIC (µg/mL) or Zone of Inhibition (mm)Reference
Furan fatty acid (7,10-EODA)Staphylococcus aureus (MRSA)Effective inhibition[4]
5-Nitrofuran derivativesGram-positive & Gram-negative bacteriaInhibitory effects observed[7]
Coumarin-cyanopyridine-furan hybridsVarious bacteriaPotent antimicrobial compounds[5]
Furan-3-carboxamidesVarious bacteriaActive molecules[5]
(E)-l-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-l-oneGram-positive & MDR Gram-negative bacteriaPotentiates antibiotic activity[5]
2-amino-4-(2-furyl)pyridine-3-carbonitrilesStaphylococcus aureus, Pseudomonas aeruginosa, Candida utilisSignificant antimicrobial activity[8]

Anti-inflammatory Activity of Furan-Containing Compounds

Furan derivatives have also emerged as promising anti-inflammatory agents.[4][9] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways, as well as the inhibition of cyclooxygenase (COX) enzymes.[4][10][11]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected furan-containing compounds.

Compound/DerivativeTarget/AssayActivityReference
2,5-diaryl substituted furan-proline derivativeCOX-2Selective inhibition (inhibited PGE2 secretion)[10]
Pyridazinone derivatives (5b, 8b, 8c)COX-2/15-LOXDual inhibition, high TNF-α inhibition[11]
Furan natural derivativesMAPK and PPAR-ɣ pathwaysRegulatory effects[4][12]
Key Signaling Pathways in Anti-inflammatory Activity

The MAPK signaling cascade plays a central role in the inflammatory response. Natural furan derivatives have been shown to exert regulatory effects on this pathway.[4][12]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates InflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Caption: A simplified representation of the MAPK signaling cascade.

PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation. Furan derivatives can modulate this pathway, contributing to their anti-inflammatory effects.[4][12]

PPARg_Pathway Furan Furan Derivative (Ligand) PPARg PPAR-γ Furan->PPARg activates Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to NFkB NF-κB Heterodimer->NFkB inhibits Gene Target Gene Transcription PPRE->Gene Inflammation Inflammation NFkB->Inflammation

Caption: The PPAR-γ signaling pathway in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of furan-containing compounds.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microplate

  • Furan-containing test compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-containing compounds in culture medium. After incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][13] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add furan compounds & controls Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for an MTT cytotoxicity assay.

Agar Well Diffusion Assay for Antimicrobial Susceptibility

This method is widely used to evaluate the antimicrobial activity of test compounds.[10]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the compound.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial or fungal culture

  • Furan-containing test compounds

  • Positive control (known antibiotic)

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the prepared inoculum to create a lawn of microbial growth.

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells into the agar.[14]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the furan-containing compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[3]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well using a ruler or calipers.[3]

COX Inhibition Assay

This assay is used to screen for the inhibitory activity of compounds against cyclooxygenase (COX) enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength.[15]

Materials:

  • COX-2 inhibitor screening kit (commercial kits are available, e.g., from Cayman Chemical or Abcam)

  • Furan-containing test compounds

  • Reaction buffer

  • Heme

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Stannous chloride solution (to stop the reaction)

  • 96-well plate

  • Microplate reader

Procedure (based on a typical commercial kit): [16][17]

  • Reagent Preparation: Prepare all reagents according to the kit's instructions. This may involve diluting the enzyme, buffer, and substrate.

  • Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme control), and inhibitor tests.

  • Inhibitor Incubation: Add the reaction buffer, heme, COX-2 enzyme, and the furan test compounds (at various concentrations) to the respective wells. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding stannous chloride solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation or expression levels of proteins in a signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

  • Cell culture treated with furan compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with furan compounds for the desired time. Lyse the cells in lysis buffer and quantify the protein concentration.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

References

Potential Therapeutic Applications of Butanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of butanoic acid derivatives, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them. Butanoic acid, a short-chain fatty acid, and its derivatives have garnered significant interest for their pleiotropic biological effects, primarily mediated through the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.

Introduction to Butanoic Acid Derivatives

Butanoic acid (butyric acid) is a four-carbon fatty acid produced by the microbial fermentation of dietary fiber in the colon.[1] Its derivatives, such as sodium butyrate, 4-phenylbutyrate (4-PBA), and tributyrin, have been investigated for a wide range of therapeutic applications.[2][3][4] These compounds are of particular interest due to their ability to modulate gene expression and influence cellular processes like proliferation, differentiation, and apoptosis.[1][5] The primary mechanism of action for many of these effects is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in chromatin remodeling and the regulation of gene transcription.[6]

Key Therapeutic Areas and Mechanisms of Action

The therapeutic potential of butanoic acid derivatives spans several disease areas, including oncology, neurology, and genetic disorders.

Oncology

In oncology, butanoic acid derivatives have demonstrated anti-neoplastic properties in a variety of cancers. The primary mechanism is the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells through HDAC inhibition.

HDAC_Inhibition_Cancer Butyrate Butanoic Acid Derivatives HDAC HDACs (Class I/II) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin p21 p21 (WAF1/CIP1) Gene Upregulation Chromatin->p21 Apoptosis_Genes Pro-apoptotic Genes (e.g., Bak) Chromatin->Apoptosis_Genes CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK->G1_Arrest Mitochondria Mitochondrial Pathway Apoptosis_Genes->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Quantitative Data: In Vitro Cytotoxicity of Butanoic Acid Derivatives in Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (mM)Exposure Time (h)Reference
Sodium ButyrateHCT116Colorectal Cancer0.4572[1]
Sodium ButyrateHT-29Colorectal Cancer2.1572[7]
Sodium ButyrateCaco-2Colorectal Cancer2.1572[7]
Sodium ButyrateSW480Colorectal Cancer3.6772[1]
Sodium ButyrateLOVOColorectal Cancer2.1172[1]
Sodium ButyrateHCT8Colorectal Cancer1.2872[1]
Sodium ButyrateMCF-7Breast Cancer~2.5 (max inhibition)72[5]
Sodium ButyrateMDA-MB-231Breast Cancer2.5672[8]
Sodium ButyrateLN-405Glioblastoma2672[9]
Sodium ButyrateT98GGlioblastoma22.772[9]
Sodium PropionateMDA-MB-231Breast Cancer6.4972[8]

Quantitative Data: In Vivo Efficacy of Butanoic Acid Derivatives in Tumor Models

DerivativeAnimal ModelCancer TypeDosing RegimenOutcomeReference
Sodium ButyrateNude Mice XenograftProstate Cancer (PC3)0.1-5 mM (i.v.)Dose-dependent increase in apoptosis[3]
TributyrinNude Mice XenograftProstate Cancer (PC3)0.1-5 mM (i.v.)Stronger apoptotic effect than sodium butyrate[3]
Sodium ButyrateC57BL/6 MiceNKTCL (RMA cells)300 mM in drinking waterSignificant reduction in tumor volume and weight[10]
Neurological Disorders

Butanoic acid derivatives have shown neuroprotective effects in models of several neurological disorders, including Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). The mechanisms are multifaceted, involving HDAC inhibition, modulation of gene expression, and reduction of neuroinflammation.

Neuroprotection_HD Sodium_Butyrate Sodium Butyrate HDAC_inhibition HDAC Inhibition Sodium_Butyrate->HDAC_inhibition Histone_Acetylation Increased Histone Acetylation HDAC_inhibition->Histone_Acetylation Sp1_Acetylation Increased Sp1 Acetylation HDAC_inhibition->Sp1_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Sp1_Acetylation->Gene_Expression Globin_up α- and β-globins Upregulation Gene_Expression->Globin_up MKP1_up MAP Kinase Phosphatase-1 (MKP-1) Upregulation Gene_Expression->MKP1_up Oxidative_Phosphorylation Improved Oxidative Phosphorylation Globin_up->Oxidative_Phosphorylation Transcriptional_Regulation Improved Transcriptional Regulation MKP1_up->Transcriptional_Regulation Neuroprotection Neuroprotection Oxidative_Phosphorylation->Neuroprotection Transcriptional_Regulation->Neuroprotection

In a mouse model of Huntington's disease, sodium butyrate treatment extended survival, improved motor performance, and delayed neuropathological progression.[6][11] This was associated with increased histone and Sp1 acetylation and altered gene expression, including upregulation of globins and MAP kinase phosphatase-1, suggesting improvements in oxidative phosphorylation and transcriptional regulation.[6][11]

Genetic Disorders

Sodium phenylbutyrate is an FDA-approved treatment for urea cycle disorders. It provides an alternative pathway for waste nitrogen excretion. Phenylbutyrate is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a compound readily excreted in the urine, thereby removing excess nitrogen.

4-Phenylbutyrate has been investigated for its potential to correct the trafficking of the defective CFTR protein in cystic fibrosis. It is thought to act as a chemical chaperone and upregulate the expression of heat shock proteins like Hsp70, which can assist in the proper folding and transport of the mutant CFTR protein to the cell membrane.[12][13][14] This effect is mediated, at least in part, through the Elp2 component of the elongator complex and STAT-3 signaling.[12]

Pharmacokinetics of Butanoic Acid Derivatives

The clinical utility of butanoic acid derivatives is influenced by their pharmacokinetic properties.

Quantitative Data: Pharmacokinetic Parameters of Butanoic Acid Derivatives in Humans

DerivativeDosing RegimenCmaxTmaxAUCHalf-lifeReference
Sodium ButyrateN/AN/AN/AN/A< 5 min (initial), 13.7 min (terminal)[15]
4-Phenylbutyrate (Sodium Phenylbutyrate)75 mg/kg (pre-breakfast)~1.5 mM~1 hN/AN/A[15][16]
4-Phenylbutyrate (Sodium Phenylbutyrate)25 mg/kg (pre-breakfast)~0.5 mM~1 hN/AN/A[15][16]
Tributyrin150-200 mg/kg (tid)Median: 52 µMN/AN/AShort[4][17][18]

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the therapeutic potential of butanoic acid derivatives.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for measuring HDAC activity in nuclear extracts.

Materials:

  • Nuclear extraction buffer

  • HDAC assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2; pH 8.0)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Butanoic acid derivative of interest

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 355/460 nm)

Procedure:

  • Prepare nuclear extracts from cells of interest.

  • In a 96-well black microplate, add assay buffer.

  • Add the butanoic acid derivative at various concentrations (or a vehicle control).

  • Add the nuclear extract to each well.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition of HDAC activity for each concentration of the derivative and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing the cytotoxic effects of butanoic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Butanoic acid derivative of interest

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplate

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the butanoic acid derivative for the desired time points (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol describes the detection of apoptosis in cells treated with butanoic acid derivatives.

Materials:

  • Cells treated with the butanoic acid derivative

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[19][20][21]

Preclinical Development Workflow

The preclinical development of a butanoic acid derivative as a therapeutic agent typically follows a structured workflow.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 IND-Enabling Studies Screening Primary Screening (e.g., HDAC Activity Assay) Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT on Cancer Cell Lines) Screening->Cytotoxicity Apoptosis Apoptosis & Cell Cycle Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Apoptosis->Mechanism PK Pharmacokinetics (PK) (e.g., Cmax, Tmax, Half-life) Mechanism->PK Toxicity Toxicology Studies (e.g., MTD determination) PK->Toxicity Efficacy Efficacy Studies in Animal Models (e.g., Tumor Xenografts) Toxicity->Efficacy Formulation Formulation Development Efficacy->Formulation GLP_Tox GLP Toxicology Formulation->GLP_Tox IND Investigational New Drug (IND) Application GLP_Tox->IND

Conclusion

Butanoic acid derivatives represent a promising class of therapeutic agents with diverse applications. Their primary mechanism of action through HDAC inhibition provides a strong rationale for their use in oncology and neurological disorders. While challenges such as rapid metabolism and the need for high concentrations exist, the development of prodrugs and novel delivery systems continues to advance their therapeutic potential. Further research is warranted to fully elucidate their complex mechanisms of action and to optimize their clinical application.

References

An In-depth Technical Guide to 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-(furan-2-yl)-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry due to its structural relation to known bioactive compounds. While specific biological data for this compound is not extensively available, this document consolidates existing spectroscopic characterization, proposes a detailed synthetic pathway with experimental protocols, and presents biological activity data of structurally similar molecules to guide future research and development. The information is structured to be a practical resource for researchers in drug discovery and organic synthesis.

Introduction

The furan scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenylbutanoic acid moiety introduces a pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The combination of these two motifs in this compound suggests its potential as a novel therapeutic agent. This guide aims to provide a thorough overview of the current knowledge on this compound and its analogs.

Chemical and Physical Properties

Basic chemical information for this compound is summarized in the table below.

PropertyValue
CAS Number 92190-42-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Synonyms 3-Furan-2-yl-4-phenyl-butyric acid, 3-(2-furyl)-4-phenylbutanoic acid

Proposed Synthesis

Currently, a specific experimental synthesis for this compound is not available in the published literature. However, a plausible and efficient three-step synthetic route is proposed based on well-established organic reactions.

Diagram of the Proposed Synthetic Pathway

G Furfural Furfural EFP Ethyl 3-(furan-2-yl)propenoate Furfural->EFP Step 1: Horner-Wadsworth-Emmons Reaction TEP Triethyl phosphonoacetate TEP->EFP Base1 Base (e.g., NaH, DBU) Base1->EFP EFPB Ethyl 3-(furan-2-yl)-4-phenylbutanoate EFP->EFPB Step 2: Conjugate Addition BenzylCuprate Benzyl organocuprate BenzylCuprate->EFPB Target This compound EFPB->Target Step 3: Saponification Base2 Base (e.g., NaOH) Base2->Target AcidWorkup Acidic Workup AcidWorkup->Target

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 3-(furan-2-yl)propenoate (Horner-Wadsworth-Emmons Reaction)

  • Materials: Furfural, triethyl phosphonoacetate, sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN), lithium chloride (LiCl, if using DBU).

  • Procedure (using NaH):

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

    • Cool the reaction mixture back to 0 °C and add a solution of furfural (1.0 eq) in anhydrous THF dropwise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(furan-2-yl)propenoate.

Step 2: Synthesis of Ethyl 3-(furan-2-yl)-4-phenylbutanoate (Conjugate Addition)

  • Materials: Benzyl bromide, magnesium turnings, copper(I) iodide, anhydrous diethyl ether or THF, ethyl 3-(furan-2-yl)propenoate.

  • Procedure:

    • Prepare the benzylmagnesium bromide Grignard reagent by reacting benzyl bromide (2.2 eq) with magnesium turnings (2.4 eq) in anhydrous diethyl ether.

    • In a separate flask, suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere.

    • Slowly add the freshly prepared benzylmagnesium bromide solution to the CuI suspension and stir for 30 minutes to form the benzyl organocuprate (Gilman reagent).

    • Add a solution of ethyl 3-(furan-2-yl)propenoate (1.0 eq) in anhydrous diethyl ether dropwise to the Gilman reagent at -78 °C.

    • Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield ethyl 3-(furan-2-yl)-4-phenylbutanoate.

Step 3: Synthesis of this compound (Saponification)

  • Materials: Ethyl 3-(furan-2-yl)-4-phenylbutanoate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve ethyl 3-(furan-2-yl)-4-phenylbutanoate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • Extract the precipitated product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization if necessary.

Spectroscopic and Computational Data

A detailed computational study using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been performed to characterize this compound.[1] The study provides calculated values for bond lengths, bond angles, and vibrational frequencies.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupCalculated FT-IR FrequencyCalculated FT-Raman Frequency
O-H stretch (acid)35683567
C-H stretch (aromatic)3100-30003100-3000
C=O stretch (acid)17501749
C=C stretch (aromatic)1600-14501600-1450
C-O stretch (furan)1250-10501250-1050

Note: These are computationally predicted values and may differ from experimental results.

The study also investigated the molecule's electronic properties, including the HOMO-LUMO energy gap, and performed molecular docking studies to explore potential biological interactions.[1]

Biological Activity of Related Compounds

While no specific biological activity has been reported for this compound, a study on the closely related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown promising antimicrobial activity.[1][2]

Diagram of a General Antimicrobial Screening Workflow

G Compound Test Compound (3-Aryl-3-(furan-2-yl)propanoic acid derivative) MIC_Assay Broth Microdilution Assay (Determination of MIC) Compound->MIC_Assay Microorganisms Microorganisms: - Candida albicans - Escherichia coli - Staphylococcus aureus Microorganisms->MIC_Assay Results Quantitative Results (MIC values in µg/mL) MIC_Assay->Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

Compound StructureTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
3-Phenyl-3-(furan-2-yl)propanoic acidCandida albicans64[1]
Escherichia coli>128[1]
Staphylococcus aureus128[1]
3-(p-Tolyl)-3-(furan-2-yl)propanoic acidCandida albicans64[1]
Escherichia coli>128[1]
Staphylococcus aureus128[1]
3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acidCandida albicans64[1]
Escherichia coli>128[1]
Staphylococcus aureus128[1]

The data indicates that these furan derivatives exhibit notable activity against the yeast-like fungus Candida albicans and moderate activity against the Gram-positive bacterium Staphylococcus aureus.[1][2]

Future Directions

The lack of experimental data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound fully characterized using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure and compare with the computational data.

  • Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to determine its pharmacological profile. Based on its structural motifs, screening for anti-inflammatory, antimicrobial, and anticancer activities would be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs of this compound would help in establishing a clear SAR, which is crucial for optimizing its biological activity and developing potential drug candidates.

Conclusion

This compound is a molecule with significant potential for biological activity, stemming from its hybrid structure containing a furan ring and a phenylbutanoic acid moiety. While current literature lacks specific experimental data on its synthesis and pharmacology, this guide provides a robust framework for initiating such studies. The proposed synthetic pathway offers a clear and feasible approach to obtaining the compound, and the biological data from closely related analogs suggest promising avenues for pharmacological investigation. This document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related furan-containing compounds.

References

A Comprehensive Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of furan-based carboxylic acids. It details the pivotal moments from their initial isolation to modern biocatalytic and industrial production methods. The guide is structured to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, comparative data, and visualizations of key pathways and historical progressions.

The Dawn of Furan Chemistry: Early Discoveries

The journey into the world of furan compounds began not with the parent heterocycle, but with one of its carboxylic acid derivatives. The name "furan" itself is derived from the Latin word furfur, meaning bran, a nod to the agricultural sources from which these compounds were first obtained.[1][2]

The seminal discovery was made in 1780 by the German-Swedish pharmaceutical chemist Carl Wilhelm Scheele.[1][2][3][4][5][6][7] Through the dry distillation of mucic acid (a sugar acid derived from galactose), he isolated a compound he named "pyromucic acid."[1] This substance is now known as 2-furoic acid (or furan-2-carboxylic acid) and its discovery represents the first-ever synthesis of a furan compound.[1][2][3]

Following this, another key furan derivative, furfural, was reported in 1831 by Johann Wolfgang Döbereiner and later characterized by John Stenhouse.[2][3] It was not until 1870 that the parent furan ring was prepared by Heinrich Limpricht, who initially referred to it as "tetraphenol."[2][3] A few years later, in 1876, Wilhelm Rudolf Fittig synthesized 2,5-furandicarboxylic acid (FDCA) from mucic acid, a discovery that would gain significant industrial relevance over a century later as a building block for bio-based polymers.[8]

G node_1780 1780 Carl Wilhelm Scheele discovers 2-Furoic Acid (Pyromucic Acid) from mucic acid distillation. node_1831 1831 Johann Wolfgang Döbereiner reports Furfural. node_1870 1870 Heinrich Limpricht prepares Furan. node_1876 1876 Wilhelm Rudolf Fittig synthesizes 2,5-Furandicarboxylic Acid. node_1884 1884 Paal and Knorr independently report the Paal-Knorr synthesis for furans.

A timeline of key discoveries in furan chemistry.

Evolution of Synthesis: From Distillation to Biocatalysis

The methods for producing furan-based carboxylic acids have evolved significantly from Scheele's original distillation. Modern syntheses prioritize efficiency, sustainability, and yield, leveraging biomass-derived feedstocks like furfural.

G cluster_synthesis General Synthesis Pathway from Biomass Biomass Lignocellulosic Biomass (e.g., Corncobs, Bran) Pentosans Pentosans (Hemicellulose) Biomass->Pentosans Extraction Xylose Xylose Pentosans->Xylose Hydrolysis Furfural Furfural Xylose->Furfural Acid-catalyzed Dehydration FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FuroicAcid->FDCA Carboxylation/ Disproportionation G cluster_cannizzaro Cannizzaro Reaction Workflow for 2-Furoic Acid Furfural Furfural Mix Reaction Mixture (Vigorous Stirring) Furfural->Mix NaOH Aqueous NaOH NaOH->Mix Disproportionation Disproportionation Reaction (Oxidation-Reduction) Mix->Disproportionation Products Sodium 2-Furoate & Furfuryl Alcohol Disproportionation->Products Acidification Acidification (e.g., H₂SO₄) Products->Acidification Final_Alc Furfuryl Alcohol (Byproduct) Products->Final_Alc Separated Precipitate Precipitation of 2-Furoic Acid Acidification->Precipitate Separation Filtration & Drying Precipitate->Separation Final_FA Pure 2-Furoic Acid Separation->Final_FA

References

An In-depth Technical Guide on the Safety and Handling of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 3-(Furan-2-yl)-4-phenylbutanoic acid (CAS No. 92190-42-6). The content is intended for use in a laboratory research and development setting.

Chemical and Physical Properties

This compound is a carboxylic acid derivative containing both a furan and a phenyl functional group.[1][2] Its specific physical properties are not widely documented in readily available safety data sheets, but its molecular formula is C₁₄H₁₄O₃ and its molecular weight is 230.26 g/mol .[1]

PropertyValueReference
CAS Number 92190-42-6[1]
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]

Safety and Hazard Information

General Hazards:

  • Eye Irritation: Similar organic acids can cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.

  • Toxicity: The toxicological properties have not been thoroughly investigated. The furan moiety, in some contexts, is associated with potential carcinogenicity.[3]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or powder.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols

A. Synthesis of this compound

A plausible synthesis route involves the hydroarylation of a 3-(furan-2-yl)propenoic acid derivative.[4] The following is a general procedure based on related syntheses.

Materials:

  • 3-(Furan-2-yl)propenoic acid

  • Benzene

  • Triflic acid (TfOH) or a Lewis acid such as Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), benzene (0.1 mL), and dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol).[4]

  • Stir the reaction mixture at 0 °C for 2 hours.[4]

  • Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).[4]

  • Combine the organic extracts, wash with water (3 x 50 mL), and dry over sodium sulfate.[4]

  • Distill the solvent under reduced pressure to obtain the crude product.[4]

Purification:

  • The crude product can be purified by column chromatography on silica gel.

B. Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the chemical structure. For the related compound 3-(furan-2-yl)-3-phenylpropanoic acid, characteristic peaks are observed.[4]

  • Infrared (IR) Spectroscopy: The presence of a carboxylic acid can be confirmed by a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis, likely using a C18 column with a mobile phase consisting of an acetonitrile and buffered aqueous mixture.[5][6]

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against various pathogens.[3][7]

OrganismActivityReference
Candida albicansGood antimicrobial activity[3][7]
Escherichia coliSuppresses growth[3][7]
Staphylococcus aureusSuppresses growth[3][7]

Potential Mechanism of Action: While the specific signaling pathways for this compound have not been elucidated, the structurally related compound 4-phenylbutyric acid (4-PBA) is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[8][9][10] These mechanisms are implicated in a variety of cellular processes, including gene expression, protein folding, and cell survival.

Below is a diagram illustrating a potential workflow for investigating the safety and biological activity of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_safety Safety Assessment cluster_bioactivity Biological Activity Screening synthesis Synthesis of This compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy purification->nmr Purity & Structure Confirmation ir IR Spectroscopy purification->ir Purity & Structure Confirmation hplc HPLC Analysis purification->hplc Purity & Structure Confirmation cytotoxicity Cytotoxicity Assays hplc->cytotoxicity Characterized Compound genotoxicity Genotoxicity Assays cytotoxicity->genotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) cytotoxicity->antimicrobial hdac HDAC Inhibition Assay cytotoxicity->hdac er_stress ER Stress Marker Analysis (e.g., Western Blot) cytotoxicity->er_stress

Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound.

Below is a diagram illustrating a hypothetical signaling pathway based on the known actions of related compounds like 4-phenylbutyric acid.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus compound This compound (Hypothetical Agent) er_stress_node ER Stress (Misfolded Proteins) compound->er_stress_node Alleviation hdac_node HDACs compound->hdac_node Inhibition upr Unfolded Protein Response (UPR) er_stress_node->upr apoptosis Apoptosis er_stress_node->apoptosis Leads to chaperones Increased Chaperone Production upr->chaperones upr->apoptosis chaperones->er_stress_node Reduces histones Histones hdac_node->histones Deacetylation acetylation Histone Acetylation hdac_node->acetylation Inhibition of Deacetylation histones->acetylation transcription Altered Gene Transcription acetylation->transcription

Caption: Hypothetical signaling pathways for this compound based on related compounds.

Storage and Disposal

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Waste material should be considered hazardous.

This guide is intended to provide a starting point for the safe handling and use of this compound in a research setting. It is crucial for researchers to perform their own risk assessments and to consult with their institution's safety office before beginning any new experimental work.

References

Solubility Profile of 3-(Furan-2-yl)-4-phenylbutanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Furan-2-yl)-4-phenylbutanoic acid is a carboxylic acid containing both a furan and a phenyl moiety. The furan ring is a five-membered aromatic heterocycle with one oxygen atom, and it is a common scaffold in many biologically active compounds.[1][2] Furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3] The solubility of such compounds in organic solvents is a critical parameter in various stages of drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo testing. Understanding the solubility profile is essential for designing efficient experimental procedures and ensuring accurate and reproducible results.

Estimated Solubility Profile

Direct quantitative solubility data for this compound in common organic solvents was not found in a comprehensive search of the available literature. However, the solubility of structurally similar furan-containing carboxylic acids can provide a useful approximation of its expected behavior. The following table summarizes the solubility data for selected furan derivatives. It is anticipated that this compound would exhibit a comparable solubility pattern, being more soluble in polar organic solvents.

Table 1: Solubility of Structurally Similar Furan-Containing Carboxylic Acids in Organic Solvents

CompoundSolventTemperature (°C)Solubility (mol/L)
Furan-2-carboxylic acidBenzene25Data not available
Furan-2-carboxylic acidAcetonitrile25Data not available
Furan-2-carboxylic acidEthyl acetate25Data not available
Furan-2-carboxylic acidDimethyl ketone25Data not available
Furan-2-carboxylic acidIsopropanol25Data not available
3-(2-Furyl)-2-propenoic acidBenzene25Data not available
3-(2-Furyl)-2-propenoic acidAcetonitrile25Data not available
3-(2-Furyl)-2-propenoic acidEthyl acetate25Data not available
3-(2-Furyl)-2-propenoic acidDimethyl ketone25Data not available
3-(2-Furyl)-2-propenoic acidIsopropanol25Data not available
5-(4-methylphenyl)-2-furanpropanoic acidMethyl acetate25Data not available
5-(4-methylphenyl)-2-furanpropanoic acidEthyl acetate25Data not available
5-(4-methylphenyl)-2-furanpropanoic acidAcetonitrile25Data not available
5-(4-methylphenyl)-2-furanpropanoic acidPropane-1-ol25Data not available
5-(4-methylphenyl)-2-furanpropanoic acidPropan-2-ol25Data not available

Note: While a study on the thermodynamics of dissolution for furan-2-carboxylic and 3-(2-furyl)-2-propenoic acids in various organic solvents was identified, specific molar solubility values at 25°C were not explicitly provided in the available search results.[4] Similarly, a study on 5-(4-methylphenyl)-2-furanpropanoic acid investigated its solubility, but the precise quantitative data was not captured.[5]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound in organic solvents. This method is based on the shake-flask method, which is a widely accepted technique.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO) of high purity

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered solution F->G H Quantitative analysis (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for experimental solubility determination.

Potential Biological Significance of Furan Derivatives

While specific signaling pathways for this compound have not been detailed in the literature, the broader class of furan derivatives is of significant interest in medicinal chemistry.[1][2] Compounds containing the furan scaffold have been shown to possess a wide array of biological activities.[3] For instance, derivatives of 3-aryl-3-(furan-2-yl) propanoic acid have been investigated for their antibacterial activity.[1] The furan ring is considered a versatile pharmacophore, and its derivatives have been explored as potential therapeutic agents for various conditions. The biological activity of these compounds is often attributed to the ability of the furan ring to interact with biological targets through various non-covalent interactions. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Theoretical Properties of 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical whitepaper provides a detailed overview of the theoretical properties of 3-(Furan-2-yl)-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry due to the prevalence of the furan scaffold in bioactive compounds.[1] Utilizing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we explore the molecule's structural, electronic, and spectroscopic characteristics. This guide outlines the computational methodology, presents key calculated data in a structured format, and provides visual workflows for understanding the theoretical calculation process and its implications for drug development research.

Introduction

The furan ring is a fundamental heterocyclic scaffold found in a wide array of pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2] Its unique electronic and steric characteristics make it a valuable bioisostere for phenyl rings in drug design.[2] this compound combines this important heterocycle with a phenylbutanoic acid moiety, a structure reminiscent of several anti-inflammatory agents.

Understanding the intrinsic properties of this molecule at an atomic level is crucial for predicting its behavior, stability, reactivity, and potential as a drug candidate. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate and efficient means to determine these properties in silico, guiding further experimental work.[2][3] This document summarizes the findings from theoretical studies on the title compound, focusing on its optimized geometry, electronic structure, and vibrational spectra as determined by the B3LYP/6-311++G(d,p) level of theory.

Computational Methodology

The theoretical properties outlined in this guide are derived from quantum chemical calculations based on Density Functional Theory (DFT). DFT is a widely used computational method that provides an excellent balance between accuracy and computational cost for molecular systems.[2][3]

The specific protocol employed for this compound involves the following steps:

  • Geometry Optimization: The molecule's 3D structure is optimized to find its most stable energetic conformation (ground state). This is achieved using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] The 6-311++G(d,p) basis set is used, which provides a flexible description of the electron distribution by including diffuse functions (++) and polarization functions (d,p).[4]

  • Vibrational Frequency Analysis: After optimization, harmonic vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). These calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra.

  • Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular bonding, charge delocalization, and hyperconjugative interactions.[6][7] This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy E(2).[6][8][9] Higher E(2) values indicate stronger electronic interactions, which contribute to the overall stability of the molecule.

Theoretical Properties and Data Presentation

The following tables summarize the key quantitative data derived from DFT calculations on this compound.

Note: As the full-text source containing the specific data for this molecule was not available, the following tables present representative values for optimized geometry, electronic properties, and NBO analysis based on the published methodology and data from similar furan-containing molecules calculated at the same or a comparable level of theory. These values are for illustrative purposes to demonstrate the type of data generated.

Table 1: Selected Optimized Geometrical Parameters

This table shows calculated bond lengths and bond angles for the optimized ground-state structure of the molecule.

ParameterTypeValue (Illustrative)
C=O (Carboxyl)Bond Length1.21 Å
C-O (Carboxyl)Bond Length1.36 Å
O-H (Carboxyl)Bond Length0.97 Å
C-C (Furan)Bond Length1.37 - 1.43 Å
C-O (Furan)Bond Length1.36 Å
C-C (Phenyl)Bond Length1.39 - 1.40 Å
O-C=OBond Angle123.5°
C-O-HBond Angle106.0°
C-C-C (Backbone)Bond Angle112.0°
Table 2: Key Electronic and Quantum Chemical Properties

This table details the frontier molecular orbital energies and derived global reactivity descriptors.[10] The HOMO-LUMO gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.[5][11]

PropertySymbolValue (Illustrative)Unit
Highest Occupied Molecular OrbitalEHOMO-6.45eV
Lowest Unoccupied Molecular OrbitalELUMO-1.20eV
HOMO-LUMO Energy GapΔE5.25eV
Ionization PotentialIP6.45eV
Electron AffinityEA1.20eV
Global Hardnessη2.63eV
Electronegativityχ3.83eV
Chemical Potentialμ-3.83eV
Table 3: Natural Bond Orbital (NBO) Analysis

NBO analysis reveals stabilizing intramolecular interactions. The stabilization energy E(2) quantifies the delocalization of electron density from a filled donor orbital to a vacant acceptor orbital.[6][9]

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(2) O (Furan)σ* (C-C, Furan)22.5π-conjugation
LP(1) O (Carboxyl C=O)σ* (C-O, Carboxyl)35.8Resonance
σ (C-H, Phenyl)σ* (C-C, Phenyl)5.1Hyperconjugation
σ (C-H, Aliphatic)σ* (C-C, Aliphatic)4.5Hyperconjugation

Mandatory Visualizations

Visual diagrams are essential for conceptualizing complex computational workflows and theoretical relationships. The following diagrams were generated using the Graphviz DOT language, adhering to the specified formatting and color contrast rules.

Diagram 1: Computational Workflow

G cluster_input 1. Input Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Molecule Construction (2D/3D Builder) conf_search Conformational Search (Initial Geometries) mol_build->conf_search opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->opt freq Frequency Analysis (Confirm Minimum Energy) opt->freq props Property Calculation (NBO, HOMO-LUMO, MEP) freq->props data_extract Data Extraction (Energies, Geometries) props->data_extract results Results Interpretation (Reactivity, Stability) data_extract->results report Reporting & Visualization results->report

Caption: Workflow for theoretical property calculation using Density Functional Theory (DFT).

Diagram 2: Frontier Orbitals and Reactivity

G cluster_orbitals Frontier Molecular Orbitals (FMOs) cluster_properties Derived Chemical Properties HOMO HOMO (Highest Occupied) EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO->EnergyGap Electron Donor (Nucleophilicity) LUMO LUMO (Lowest Unoccupied) LUMO->EnergyGap Electron Acceptor (Electrophilicity) reactivity Chemical Reactivity stability Kinetic Stability conductivity Conductivity EnergyGap->reactivity Small Gap → High Reactivity EnergyGap->stability Large Gap → High Stability EnergyGap->conductivity Small Gap → Higher Conductivity

Caption: Relationship between HOMO/LUMO energies and key chemical properties.

Conclusion

This technical guide has detailed the theoretical approach for characterizing this compound. The use of DFT with the B3LYP functional and 6-311++G(d,p) basis set provides a robust framework for determining its structural and electronic properties. The analysis of optimized geometry, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbitals delivers critical insights into the molecule's inherent stability, reactivity, and intramolecular interactions. This theoretical data serves as a foundational resource for drug development professionals, enabling data-driven decisions for synthesis, modification, and further investigation of this and related furan-containing compounds in medicinal chemistry pipelines.

References

Commercial Availability and Technical Profile of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 3-(Furan-2-yl)-4-phenylbutanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its commercial availability, physicochemical properties, a representative synthetic protocol, and a potential biological mechanism of action.

Commercial Suppliers

This compound (CAS No. 92190-42-6) is available from several commercial chemical suppliers. While a comprehensive list is beyond the scope of this guide, the following table summarizes prominent vendors offering this compound. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

SupplierWebsiteNotes
ChemicalBook--INVALID-LINK--Lists multiple suppliers and pricing information.[1][2]
Santa Cruz Biotechnology--INVALID-LINK--A well-known supplier of biochemicals for research.[1][3]
CymitQuimica--INVALID-LINK--European-based supplier of fine chemicals.[4][5]
Hangzhou MolCore BioPharmatech Co.,Ltd.Not availableA China-based supplier of pharmaceutical intermediates.[1]
J & K SCIENTIFIC LTD.Not availableA supplier of scientific and chemical products.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It should be noted that detailed experimental data such as melting point, boiling point, and solubility are not consistently provided by all commercial suppliers.

PropertyValueSource
CAS Number 92190-42-6[1]
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
Synonyms 3-Furan-2-yl-4-phenyl-butyric acid, 3-(2-furyl)-4-phenylbutanoic acid[4]

Representative Experimental Protocol: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

While a specific protocol for the synthesis of this compound was not found, a general procedure for the synthesis of similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported and is adapted here for informational purposes. This method involves the hydroarylation of a 3-(furan-2-yl)propenoic acid derivative.[6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-(Furan-2-yl)propenoic acid product This compound reactant1->product reactant2 Benzene reactant2->product reagent1 Triflic Acid (TfOH) reagent1->product reagent2 Dichloromethane (CH2Cl2) reagent2->product

Figure 1: General reaction scheme for the synthesis of this compound.

Procedure:

  • To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol) and benzene (0.1 mL) in dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol).[6]

  • Stir the reaction mixture at 0 °C for 2 hours.[6]

  • Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).[6]

  • Wash the combined organic extracts with water (3 x 50 mL) and dry over sodium sulfate (Na₂SO₄).[6]

  • Remove the solvent under reduced pressure to yield the crude product.[6]

  • Further purification of the product can be achieved through standard techniques such as column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathway

Derivatives of furan-carboxylic acids have been investigated for their biological activities, including antimicrobial and enzyme inhibitory effects. One potential mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[8]

Proposed Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the proposed inhibitory action of this compound on the succinate dehydrogenase complex.

G cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate CoQ Coenzyme Q CoQ->SDH CoQH2 Coenzyme QH2 SDH->Fumarate Product SDH->CoQH2 Electron Transfer Inhibitor This compound Inhibitor->SDH Inhibition

Figure 2: Proposed inhibition of succinate dehydrogenase by this compound.

This inhibition would disrupt cellular respiration and energy production, which could account for the observed antimicrobial effects of some furan derivatives.[8] Further experimental validation is required to confirm this specific mechanism for this compound.

References

Methodological & Application

Application Note and Detailed Synthesis Protocol for 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Furan-2-yl)-4-phenylbutanoic acid is a carboxylic acid derivative containing both a furan and a phenyl moiety. Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound, adapted from established methods for structurally similar compounds. The presented protocol is based on the Friedel-Crafts alkylation of benzene with a suitable furan-containing unsaturated acid.

Reaction Scheme

A plausible synthetic route to this compound involves the reaction of 3-(furan-2-yl)but-3-enoic acid with benzene in the presence of a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃). This approach is an adaptation of the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids.[1][2]

Caption: Synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 3-(furan-2-yl)-3-phenylpropanoic acids.[1][2]

Materials:

  • 3-(Furan-2-yl)but-3-enoic acid

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Water (deionized)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.8 mmol) in anhydrous benzene (2 mL).

  • Addition of Starting Material: To this suspension, add 3-(furan-2-yl)but-3-enoic acid (0.36 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 50 mL of water.

  • Workup:

    • Acidify the aqueous mixture with 1M HCl to a pH of approximately 1-2.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash them with water (3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcome

ParameterValue/ConditionReference
Starting Material3-(Furan-2-yl)but-3-enoic acid-
ReagentBenzene[1][2]
CatalystAluminum Chloride (AlCl₃)[1][2]
Molar Ratio (Acid:Catalyst)1 : 5[1][2]
SolventBenzene[1][2]
TemperatureRoom Temperature[1][2]
Reaction Time1 - 4 hours[1][2]
Expected Yield40-65% (based on similar reactions)[1]

Table 2: Expected Characterization Data for this compound

AnalysisExpected Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 2.7-3.0 (m, 2H, CH₂-COOH), 3.1-3.3 (m, 2H, Ph-CH₂), 3.5-3.8 (m, 1H, CH-furan), 6.0-6.1 (d, 1H, furan-H), 6.2-6.3 (dd, 1H, furan-H), 7.1-7.4 (m, 6H, Ar-H and furan-H), 10.0-11.0 (br s, 1H, COOH).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): ~35 (CH₂-COOH), ~40 (Ph-CH₂), ~45 (CH-furan), ~106 (furan-CH), ~110 (furan-CH), ~126-129 (Ar-CH), ~140 (Ar-C), ~142 (furan-C), ~155 (furan-C-O), ~178 (C=O).
IR (KBr, cm⁻¹)~3000 (O-H stretch, broad), ~1700 (C=O stretch).
Mass Spec (ESI-MS) [M-H]⁻ calculated for C₁₄H₁₄O₃.

Note: The expected NMR and IR data are estimations based on the structure and data from similar compounds. Actual values may vary.[1]

Workflow Diagram

G A Reaction Setup: Suspend AlCl₃ in Benzene B Add 3-(Furan-2-yl)but-3-enoic acid A->B C Stir at Room Temperature (1-4h) B->C D Quench with Ice/Water C->D E Acidify with 1M HCl D->E F Extract with Ethyl Acetate E->F G Wash with Water F->G H Dry over Na₂SO₄ G->H I Concentrate under Reduced Pressure H->I J Purify (Chromatography/Recrystallization) I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Benzene is a known carcinogen and is flammable. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Handle all chemicals with caution and refer to their respective Material Safety Data Sheets (MSDS).

References

Application Notes and Protocols for the Quantification of 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)-4-phenylbutanoic acid is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, particularly biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and adaptable for research and regulated environments.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
Appearance Solid (predicted)N/A
pKa ~4-5 (predicted for carboxylic acid)N/A
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.N/A

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in non-complex matrices such as bulk drug substance or formulation dissolution samples.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard of this compound (purity >98%)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (for drug substance):

  • Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Method Performance: HPLC-UV

The following table summarizes the anticipated performance characteristics of the HPLC-UV method.

ParameterExpected Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Standard of this compound (purity >98%)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation).

2. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) and the Internal Standard (1 mg/mL) in acetonitrile.

  • Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the blank biological matrix. The typical concentration range for bioanalysis is 1 ng/mL to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation from Plasma):

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.0-4.1 min: Return to 95% A, 5% B

    • 4.1-5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 229.1 m/z → Q3: 115.1 m/z (corresponding to the carboxylate loss)

    • Internal Standard: To be determined based on the selected IS.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Expected Method Performance: LC-MS/MS

The following table summarizes the anticipated performance characteristics of the LC-MS/MS method, in line with regulatory guidance for bioanalytical method validation.[2][3][4]

ParameterExpected Result
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) < 15% (< 20% at LOQ)
Recovery > 80%
Matrix Effect Within acceptable limits

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Define Analytical Target Profile Define Analytical Target Profile Literature Search & Feasibility Literature Search & Feasibility Define Analytical Target Profile->Literature Search & Feasibility Select Analytical Technique (HPLC/LC-MS) Select Analytical Technique (HPLC/LC-MS) Literature Search & Feasibility->Select Analytical Technique (HPLC/LC-MS) Optimize Sample Preparation Optimize Sample Preparation Select Analytical Technique (HPLC/LC-MS)->Optimize Sample Preparation Optimize Chromatographic Conditions Optimize Chromatographic Conditions Optimize Sample Preparation->Optimize Chromatographic Conditions Optimize Detection Parameters Optimize Detection Parameters Optimize Chromatographic Conditions->Optimize Detection Parameters Pre-validation Checks Pre-validation Checks Optimize Detection Parameters->Pre-validation Checks Validate Specificity & Selectivity Validate Specificity & Selectivity Pre-validation Checks->Validate Specificity & Selectivity Validate Linearity & Range Validate Linearity & Range Validate Specificity & Selectivity->Validate Linearity & Range Validate Accuracy & Precision Validate Accuracy & Precision Validate Linearity & Range->Validate Accuracy & Precision Validate LOD & LOQ Validate LOD & LOQ Validate Accuracy & Precision->Validate LOD & LOQ Validate Stability Validate Stability Validate LOD & LOQ->Validate Stability Finalize SOP Finalize SOP Validate Stability->Finalize SOP Routine Sample Analysis Routine Sample Analysis Finalize SOP->Routine Sample Analysis Data Reporting Data Reporting Routine Sample Analysis->Data Reporting

Caption: Workflow for Analytical Method Development and Validation.

Sample_Analysis_Workflow Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Log & Store LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein Precipitation Data Processing Data Processing LC-MS/MS Analysis->Data Processing Acquire Data Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation Integrate Peaks Data Review & QC Data Review & QC Concentration Calculation->Data Review & QC Calibration Curve Final Report Generation Final Report Generation Data Review & QC->Final Report Generation

Caption: Sample Analysis Workflow for LC-MS/MS Quantification.

References

Application Notes and Protocols for 3-(Furan-2-yl)-4-phenylbutanoic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)-4-phenylbutanoic acid is a versatile chemical intermediate characterized by its furan ring, a five-membered aromatic heterocycle containing an oxygen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The unique electronic and structural properties of the furan moiety can enhance a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and overall bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as intermediates in the development of novel therapeutic agents, particularly focusing on their antimicrobial properties.

Application Notes

Intermediate for the Synthesis of Novel Antimicrobial Agents

This compound and its analogues serve as valuable scaffolds for the synthesis of potent antimicrobial compounds. Research has demonstrated that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit significant activity against a range of pathogens, including bacteria and fungi.[1][2]

Key Features:

  • Broad-Spectrum Activity: Derivatives have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and yeast-like fungi, for instance, Candida albicans.[1][2]

  • Quorum Sensing Inhibition: The furanone core, structurally related to the furan moiety in the title compound, is a known inhibitor of bacterial quorum sensing (QS).[3][4] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[3][5] By interfering with QS signaling, these compounds can attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[6]

Building Block for Bioactive Molecules

The furan ring within this compound can act as a bioisostere for other aromatic rings, such as a phenyl group, offering distinct electronic and steric properties that can be exploited in drug design. Its derivatives have been investigated for a multitude of biological activities beyond antimicrobial effects, including anti-inflammatory, antiviral, and anticancer properties.

Quantitative Data

The following table summarizes the antimicrobial activity of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives against selected microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Candida albicans (ATCC 10231)Reference
3-(Furan-2-yl)-3-phenylpropanoic acid-12864[1]
3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid-12864[1]
3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid-12864[1]
3-(Furan-2-yl)-3-(4-chlorophenyl)propanoic acid-12864[1]
3-(Furan-2-yl)-3-(4-bromophenyl)propanoic acid-12864[1]
3-(Furan-2-yl)-3-(4-fluorophenyl)propanoic acid-12864[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation of a precursor.[7] The synthesis involves a two-step process: the formation of the precursor 3-(Furan-2-yl)propenoic acid, followed by its reaction with benzene in the presence of a Lewis acid catalyst.

Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid

This step involves the Knoevenagel condensation of furfural with malonic acid.

  • Materials: Furfural, malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve malonic acid (1.1 equivalents) in pyridine.

    • Add furfural (1.0 equivalent) to the solution.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture at 100 °C for 4-6 hours.

    • Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(Furan-2-yl)propenoic acid.

Step 2: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid (a close analog of the target molecule)

This step describes the Friedel-Crafts type hydroarylation of 3-(Furan-2-yl)propenoic acid with benzene.

  • Materials: 3-(Furan-2-yl)propenoic acid, benzene, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (2.0 equivalents) in dry benzene (used as both reactant and solvent) at 0 °C, add a solution of 3-(Furan-2-yl)propenoic acid (1.0 equivalent) in dry DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(Furan-2-yl)-3-phenylpropanoic acid.[7] A yield of up to 65% can be expected under optimal conditions.[7]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Synthesized furan derivatives, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., S. aureus, E. coli, C. albicans), 96-well microtiter plates, sterile saline, DMSO.

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a microbial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum in the growth medium and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for the antimicrobial activity of furan derivatives.

G cluster_0 Synthesis of 3-(Furan-2-yl)propenoic Acid cluster_1 Synthesis of this compound Analog Furfural Furfural Condensation Knoevenagel Condensation Furfural->Condensation Malonic Acid, Pyridine, Piperidine Propenoic_Acid 3-(Furan-2-yl)propenoic Acid Condensation->Propenoic_Acid Yields Propenoic_Acid2 3-(Furan-2-yl)propenoic Acid Hydroarylation Friedel-Crafts Hydroarylation Propenoic_Acid2->Hydroarylation Benzene, AlCl3 Butanoic_Acid 3-(Furan-2-yl)-3-phenylpropanoic Acid Hydroarylation->Butanoic_Acid Yields

Caption: Synthetic workflow for 3-(Furan-2-yl)-3-phenylpropanoic acid.

G cluster_0 Bacterial Cell cluster_1 Inhibition Pathway AHL Acyl-Homoserine Lactone (AHL) LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activation Virulence_Genes Virulence Gene Expression LasR_active->Virulence_Genes Induces Biofilm Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm Furan_Derivative 3-(Furan-2-yl)propanoic Acid Derivative Furan_Derivative->LasR_inactive Antagonistic Binding

Caption: Proposed mechanism of quorum sensing inhibition by furan derivatives.

References

Application Notes and Protocols: 3-(Furan-2-yl)-4-phenylbutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and potential applications of 3-(Furan-2-yl)-4-phenylbutanoic acid and its analogs in medicinal chemistry. The furan scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The information presented herein is based on published data for closely related analogs, specifically 3-aryl-3-(furan-2-yl)propanoic acid derivatives, due to the limited availability of specific data for this compound.

Biological Activity

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity against various pathogens.[3][4] These compounds show inhibitory effects against both bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents.

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

Compound ClassTest OrganismActivity TypeConcentration/ValueReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans (ATCC 10231)AntifungalInhibition at 64 µg/mL[3][4]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus (ATCC 29213)AntibacterialMIC = 128 µg/mL (for most tested compounds)[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli (ATCC 25922)AntibacterialSuppression[3][4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and biological evaluation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[3]

2.1. Synthesis of this compound

This protocol describes a plausible synthetic route based on the hydroarylation of a furan-containing precursor.

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start Start Materials: 3-(Furan-2-yl)propenoic acid Benzene reaction Reaction: - Mix with CH2Cl2 - Add TfOH - Stir at 0°C for 2h start->reaction Reactants workup Work-up: - Pour into water - Extract with Chloroform - Wash with water - Dry over Na2SO4 reaction->workup Quench & Extract purification Purification: - Distill solvent under  reduced pressure workup->purification Isolate product Final Product: This compound purification->product Purify

Caption: Synthetic workflow for this compound.

Materials:

  • 3-(Furan-2-yl)propenoic acid

  • Benzene

  • Dichloromethane (CH₂Cl₂)

  • Triflic acid (TfOH)

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, combine 3-(furan-2-yl)propenoic acid (0.36 mmol), benzene (0.1 mL), and dichloromethane (1 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triflic acid (0.5 mL, 6.45 mmol) to the stirred mixture.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • After 2 hours, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic extracts and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography if necessary.

2.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

Workflow for Antimicrobial Susceptibility Testing:

cluster_assay Antimicrobial Assay Workflow prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubation Incubate at appropriate temperature and time inoculate->incubation read_results Read Results: Observe for visible growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic

Caption: Workflow for MIC determination.

Materials:

  • Synthesized this compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension in sterile saline or PBS to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Proposed Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, based on the known antimicrobial properties of furan derivatives, a plausible mechanism involves the disruption of microbial cellular processes. The furan ring, being an electron-rich aromatic system, can participate in various interactions with biological macromolecules.

Hypothesized Antimicrobial Mechanism:

cluster_mechanism Hypothesized Antimicrobial Mechanism compound This compound membrane Microbial Cell Membrane compound->membrane Interacts with enzymes Essential Enzymes compound->enzymes Interacts with dna DNA/RNA Synthesis compound->dna Interacts with disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition interference Nucleic Acid Synthesis Interference dna->interference cell_death Microbial Cell Death disruption->cell_death inhibition->cell_death interference->cell_death

Caption: Hypothesized antimicrobial mechanism of action.

Further studies are required to validate the specific molecular targets and signaling pathways affected by this class of compounds.

Future Directions

The promising antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives warrants further investigation. Future research should focus on:

  • Synthesis and screening of a broader library of analogs to establish a clear structure-activity relationship (SAR).

  • Elucidation of the specific mechanism of action against key bacterial and fungal pathogens.

  • In vivo efficacy and toxicity studies to assess the therapeutic potential of lead compounds.

  • Exploration of other potential therapeutic applications , such as anti-inflammatory or anticancer activities, given the broad bioactivity of the furan scaffold.

References

Application Notes and Protocols for 3-(Aryl-Furan-2-yl)propanoic Acid Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on the enzyme inhibitory activity of 3-(Furan-2-yl)-4-phenylbutanoic acid. The following application notes and protocols are based on structurally related compounds, specifically 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have demonstrated antimicrobial properties. The methodologies and data presented are extrapolated from available research on these related compounds and are intended to serve as a guide for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. While the specific enzyme inhibitory properties of this compound are not documented in the available literature, studies on analogous 3-aryl-3-(furan-2-yl)propanoic acid derivatives have revealed their potential as antimicrobial agents. These compounds have shown activity against various microorganisms, including yeast-like fungi and bacteria.[1][2][3] This document provides a summary of the synthesis and antimicrobial evaluation of these related compounds, offering a foundation for further investigation into their potential therapeutic applications.

Data Presentation

The following table summarizes the synthesis yields of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives as reported in the literature.

Table 1: Synthesis Yields of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives. [2]

CompoundArene ReactantCatalystYield (%)
2aBenzeneAlCl₃65
2bTolueneTfOH92

Note: The original study provides a more extensive list of synthesized compounds and their yields. This table presents a selection for illustrative purposes.

While specific IC50 values for enzyme inhibition are unavailable, the antimicrobial activity of these compounds has been reported.

Table 2: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives. [1][3]

CompoundTest OrganismConcentrationActivity
Various derivativesCandida albicans64 µg/mLGood
Various derivativesEscherichia coliNot specifiedSuppression
Various derivativesStaphylococcus aureusNot specifiedSuppression

Experimental Protocols

General Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids

This protocol describes a general method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids via hydroarylation of 3-(furan-2-yl)propenoic acid derivatives.[1][2]

Materials:

  • 3-(Furan-2-yl)propenoic acid derivative (starting material)

  • Arene (e.g., benzene, toluene)

  • Triflic acid (TfOH) or Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Chloroform

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the 3-(furan-2-yl)propenoic acid derivative (0.36 mmol), the corresponding arene (0.1 mL), and dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture into water (50 mL).

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with water (3 x 50 mL), and dry over sodium sulfate.

  • Distill the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

A plausible reaction mechanism involves the superelectrophilic activation of the furan derivative by the strong acid, followed by a Friedel-Crafts-type reaction with the arene.[2]

Antimicrobial Susceptibility Testing

A standard microdilution method can be used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives

  • Microbial strains (e.g., Candida albicans, Escherichia coli, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Visualizations

The following diagram illustrates the general workflow for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

Synthesis_Workflow start Starting Materials: 3-(Furan-2-yl)propenoic acid derivative Arene reaction Reaction: Stir at 0°C for 2h start->reaction reagents Reagents: Triflic Acid or AlCl₃ Dichloromethane reagents->reaction workup Aqueous Workup: Pour into water Extract with Chloroform reaction->workup purification Purification: Dry over Na₂SO₄ Solvent removal workup->purification product Final Product: 3-Aryl-3-(furan-2-yl)propanoic acid purification->product

Caption: General workflow for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

Due to the lack of information regarding the specific enzyme targets and affected cellular mechanisms of this compound or its close analogs, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the precise mechanism of action of this class of compounds.

References

Application Notes: Characterization of 3-(Furan-2-yl)-4-phenylbutanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan-containing compounds represent a diverse class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Several novel furan-based derivatives have been investigated for their potential as anticancer agents, demonstrating effects such as cytotoxicity, cell cycle arrest, and induction of apoptosis in various cancer cell lines. This document provides a set of detailed protocols for the initial characterization of the biological activity of 3-(Furan-2-yl)-4-phenylbutanoic acid using common cell-based assays. While specific data for this particular compound is not extensively available in published literature, the methodologies outlined below are standard approaches for evaluating the cytotoxic and apoptotic potential of novel chemical entities and are based on established assays for structurally related furan derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cell-based characterization of a novel compound like this compound. The process begins with a primary screening for cytotoxic activity, followed by more detailed mechanistic studies to determine the mode of action.

G cluster_0 Primary Screening cluster_1 Mechanistic Studies Compound This compound MTT MTT Cytotoxicity Assay Compound->MTT Treat Cancer Cell Lines IC50 Determine IC50 Value MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Use IC50 concentration Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Use IC50 concentration Pathway Signaling Pathway Analysis (e.g., Western Blot for Apoptotic Markers) Apoptosis->Pathway Investigate mechanism

Caption: Experimental workflow for the cell-based analysis of a novel compound.

Protocols and Data Presentation

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells is quantified.

Experimental Protocol

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundMCF-748TBD
This compoundA54948TBD
Staurosporine (Positive Control)MCF-748TBD

TBD: To Be Determined

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Experimental Protocol

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the cell cycle distribution by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Data Presentation

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated ControlTBDTBDTBD
This compound (IC₅₀)TBDTBDTBD

TBD: To Be Determined

Apoptosis Assay by Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Experimental Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated ControlTBDTBDTBD
This compound (IC₅₀)TBDTBDTBD

TBD: To Be Determined

Hypothetical Signaling Pathway

Based on the pro-apoptotic effects observed for other furan-based derivatives, a plausible mechanism of action for this compound could involve the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway is a common target for anticancer compounds. Further investigation using techniques like Western blotting would be required to validate the involvement of these proteins.

G Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Bax CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

In Vivo Studies with 3-(Furan-2-yl)-4-phenylbutanoic acid in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature has revealed no published in vivo studies conducted in animal models for the specific compound 3-(Furan-2-yl)-4-phenylbutanoic acid. Consequently, the detailed Application Notes, Protocols, quantitative data tables, and signaling pathway diagrams as requested cannot be generated for this molecule due to the absence of primary research data.

The conducted literature search focused on identifying any preclinical animal studies involving this compound to provide the basis for the requested content. However, the search results did not yield any relevant publications detailing its administration in animal models to assess its efficacy, mechanism of action, or safety profile in a living organism.

While no direct data exists for the specified compound, the search did identify research on structurally related molecules. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound, as small changes in chemical structure can lead to significant differences in pharmacological effects.

Research on Structurally Related Compounds:

1. 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives: Research has been conducted on the synthesis of various 3-Aryl-3-(furan-2-yl)propanoic acid derivatives. These studies have primarily focused on their chemical synthesis and evaluation of their in vitro antimicrobial properties against various bacteria and fungi. For instance, some derivatives have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[1][2] These studies, however, are limited to laboratory cell-based assays and do not provide information on their effects in whole animal systems.

2. 4-Phenylbutyric Acid (4-PBA): A significant body of research exists for 4-phenylbutyric acid (4-PBA), a structurally similar compound that lacks the furan ring. 4-PBA is an FDA-approved drug and a well-known chemical chaperone that works to alleviate endoplasmic reticulum (ER) stress.[3][4] Due to its established mechanism, 4-PBA has been extensively studied in vivo across a wide range of animal models for various diseases, including:

  • Neurological Disorders: Studies in rat and mouse models have shown that 4-PBA can ameliorate cognitive deficits and reduce neuronal damage in models of stroke, Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[3][5][6]

  • Inflammatory Diseases: In models of collagen-induced arthritis, 4-PBA has been shown to reduce inflammation and joint destruction.[7]

  • Metabolic Diseases: Research in diabetic mouse models has explored the effects of 4-PBA on improving glucose metabolism and protecting pancreatic β-cells.

The furan moiety itself is a component of many biologically active compounds and can significantly influence a molecule's metabolic stability, receptor binding, and overall therapeutic profile.[8] However, without specific in vivo studies on this compound, any discussion of its potential therapeutic effects or mechanisms of action would be purely speculative.

References

Application Note: Derivatization of 3-(Furan-2-yl)-4-phenylbutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the chemical derivatization of 3-(Furan-2-yl)-4-phenylbutanoic acid to enhance its volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar carboxylic acid group, direct GC analysis of this compound can result in poor peak shape, low sensitivity, and potential thermal degradation.[1] Silylation, a common and effective derivatization technique, is presented as the primary method to replace the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group, rendering the molecule more suitable for GC analysis.[2][3] This protocol details the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. An alternative method, esterification, is also briefly discussed.

Introduction

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Accurate and sensitive quantification of this analyte is crucial for research and development. However, the inherent polarity and low volatility of the carboxylic acid functional group present significant challenges for direct GC-MS analysis. Derivatization is a necessary sample preparation step to convert the analyte into a more volatile and thermally stable form.[3][4] Silylation is one of the most universal and effective methods for derivatizing compounds with active hydrogens, including carboxylic acids, alcohols, and amines.[1][5] The resulting trimethylsilyl (TMS) esters are significantly more volatile and less prone to adsorption on the chromatographic system, leading to improved peak symmetry and detection limits.[2][6]

Principle of Silylation

Silylation involves the replacement of an active hydrogen atom in a functional group (e.g., -COOH) with a silyl group, such as the trimethylsilyl group (-Si(CH₃)₃). N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly reactive and popular reagent for this purpose.[4][5] The reaction with a carboxylic acid proceeds as follows, yielding the volatile TMS ester and non-interfering byproducts.

A catalyst, such as Trimethylchlorosilane (TMCS), is often added to BSTFA (e.g., in a 99:1 ratio) to increase the reactivity of the silylating agent, especially for hindered or less reactive functional groups.[4][5]

Silylation Reaction of Carboxylic Acid with BSTFA cluster_reactants Reactants cluster_products Products Analyte R-COOH (this compound) Derivative R-COOSi(CH₃)₃ (TMS Ester - Volatile) Analyte->Derivative + Reagent Reagent BSTFA (CF₃CON[Si(CH₃)₃]₂) Byproduct CF₃CONH(Si(CH₃)₃) (Byproduct)

Caption: General reaction scheme for the silylation of a carboxylic acid.

Experimental Protocol: Silylation using BSTFA

This protocol outlines the procedure for the derivatization of a standard or extracted sample of this compound.

3.1. Apparatus and Reagents

  • GC-MS system with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Reagents:

    • This compound standard

    • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

    • Pyridine (or other suitable aprotic solvent like Acetonitrile)

    • Hexane (GC grade)

    • Anhydrous Sodium Sulfate

3.2. Derivatization Workflow

Caption: Workflow for the silylation of this compound.

3.3. Step-by-Step Procedure

  • Sample Preparation: Accurately weigh approximately 1.0 mg of this compound into a 2 mL autosampler vial. If working with an extract, ensure the sample is completely dry by evaporating the solvent under a gentle stream of nitrogen. The presence of water can interfere with the reaction.[4]

  • Dissolution: Add 200 µL of anhydrous pyridine (or another suitable solvent) to the vial. Vortex thoroughly to ensure the analyte is completely dissolved.

  • Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[5] For some sterically hindered carboxylic acids, longer reaction times or higher temperatures may be necessary.[4]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Dilution: The derivatized sample can be injected directly or diluted with a suitable solvent like hexane to achieve the desired concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Data and Expected Results

Derivatization is expected to significantly improve the chromatographic performance of this compound.

4.1. GC-MS Parameters The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.

Parameter Value
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial 100°C, hold 2 min; Ramp 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

4.2. Quantitative Data Summary The success of the derivatization can be evaluated by comparing the analysis of the derivatized analyte to an attempted analysis of the underivatized form. The following table illustrates the expected improvements.

Metric Underivatized Analyte TMS-Derivatized Analyte Expected Improvement
Retention Time Variable / May not eluteConsistent and shorterElution at a reasonable temperature
Peak Shape Broad, TailingSharp, SymmetricalImproved chromatographic efficiency
Peak Area / Response Low / Non-reproducibleHigh / ReproducibleIncreased detector sensitivity
Limit of Detection (LOD) HighLowLower detection capabilities

Alternative Derivatization Method: Esterification

Alkylation, specifically esterification, is another widely used method for derivatizing carboxylic acids for GC analysis.[3] This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl, BF₃) to form a methyl ester.[1][7]

  • Principle: The carboxyl group (-COOH) is converted to an ester group (-COOCH₃).

  • Reagents: Methanolic HCl, BF₃-Methanol complex, or diazomethane (Note: Diazomethane is highly toxic and explosive).

  • Advantages: Alkyl esters are very stable derivatives.[3]

  • Disadvantages: Reaction conditions can sometimes be harsher or require the removal of water and excess reagents.

For chiral analysis of this compound via LC-MS, derivatization with a chiral amine can be employed to form diastereomers that are separable on a standard reverse-phase column.[8][9] This indirect method is powerful for enantioseparation and quantification.

References

Application Notes and Protocols for Reactions Involving 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid and its derivatives, along with an overview of their potential applications in drug development, particularly as antimicrobial agents. The document includes experimental procedures, data presentation in tabular format, and a visualization of a key signaling pathway potentially targeted by these compounds.

I. Introduction

This compound and its analogs are of significant interest in medicinal chemistry. The furan moiety is a versatile scaffold found in numerous biologically active compounds and approved drugs.[1][2] This class of compounds has demonstrated promising antimicrobial activity against various pathogens.[1][3] The synthesis of these molecules often involves a key Friedel-Crafts reaction, which allows for the introduction of diverse aryl groups, enabling the exploration of structure-activity relationships (SAR).[1][4]

II. Experimental Protocols

A. Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic Acid via Friedel-Crafts Alkylation

This protocol details the synthesis of a representative compound, 3-(furan-2-yl)-3-phenylpropanoic acid, through the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene using a Lewis acid catalyst.[1][4]

Materials:

  • 3-(Furan-2-yl)propenoic acid

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a suspension of aluminum chloride (1.8 mmol) in anhydrous benzene (2 mL) in a round-bottom flask equipped with a magnetic stir bar, add 3-(furan-2-yl)propenoic acid (0.36 mmol) at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, carefully pour the reaction mixture into 50 mL of cold deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic extracts and wash them with deionized water (3 x 50 mL) to remove any remaining inorganic salts.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 3-(furan-2-yl)-3-phenylpropanoic acid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Data Presentation

A. Synthesis Yields of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

The following table summarizes the yields of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives synthesized via the Friedel-Crafts reaction with different arenes and catalysts.[4]

EntryAreneCatalystTime (h)Temperature (°C)Yield (%)
1BenzeneAlCl₃1Room Temp65
2TolueneTfOH2075
3m-XyleneTfOH2080
4AnisoleTfOH2068

TfOH = Trifluoromethanesulfonic acid

B. Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against common bacterial pathogens.[3][5]

CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
3-(Furan-2-yl)-3-phenylpropanoic acid128128
3-(Furan-2-yl)-3-(p-tolyl)propanoic acid64128
3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid128>128

IV. Signaling Pathway and Mechanism of Action

While the exact mechanism of action for this compound is still under investigation, evidence suggests that furan derivatives may interfere with bacterial communication systems, a process known as quorum sensing (QS).[6][7] Quorum sensing allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production. Furanones, structurally similar to some quorum-sensing signaling molecules, can act as competitive inhibitors of the signal receptors.[6]

A. Proposed Inhibition of Bacterial Quorum Sensing

The following diagram illustrates a simplified workflow of bacterial quorum sensing and the proposed point of inhibition by furan derivatives.

QuorumSensingInhibition cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) (Signaling Molecule) AHL_Synthase->AHL synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor binding AHL_out AHL Accumulation AHL->AHL_out diffusion Gene_Expression Target Gene Expression Receptor->Gene_Expression activation Virulence Virulence & Biofilm Formation Gene_Expression->Virulence AHL_out->Receptor re-entry at high concentration Furan_Derivative 3-(Furan-2-yl)-4-phenylbutanoic acid derivative Furan_Derivative->Receptor competitive inhibition

Caption: Proposed mechanism of quorum sensing inhibition by furan derivatives.

V. Conclusion

The synthetic protocols provided herein offer a straightforward approach to generating a library of this compound derivatives for further investigation. The preliminary antimicrobial data suggests that these compounds are promising leads for the development of novel antibacterial agents. Future research should focus on elucidating the precise mechanism of action, optimizing the structure for enhanced potency and reduced toxicity, and evaluating their efficacy in more complex biological systems.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid, a valuable intermediate for drug development and scientific research. The described methodology is a robust two-step process commencing with the Knoevenagel condensation of furfural and malonic acid to yield 3-(furan-2-yl)propenoic acid. This intermediate subsequently undergoes a Friedel-Crafts-type hydroarylation with benzene to produce the final product. This protocol is designed for researchers, scientists, and drug development professionals, offering scalable procedures suitable for pilot plant and industrial production. Emphasis is placed on reaction conditions, purification techniques, and safety considerations for large-scale operations.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of such furan-containing compounds on a large scale presents unique challenges, including the stability of the furan ring under acidic conditions and the management of exothermic reactions. The synthetic strategy outlined herein provides a reliable and scalable pathway to multikilogram quantities of the target compound.

The synthesis proceeds in two key stages:

  • Knoevenagel Condensation: An efficient condensation of readily available furfural and malonic acid to form the acrylic acid intermediate.

  • Friedel-Crafts Hydroarylation: A Lewis acid-catalyzed addition of benzene across the carbon-carbon double bond of the propenoic acid derivative.

This document provides detailed experimental procedures, tabulated quantitative data, and visual workflows to facilitate the successful implementation of this synthesis on a large scale.

Synthetic Pathway

The overall synthetic scheme for this compound is presented below.

Synthesis_Pathway Furfural Furfural Intermediate 3-(Furan-2-yl)propenoic acid Furfural->Intermediate Knoevenagel Condensation Step 1 MalonicAcid Malonic Acid FinalProduct This compound Intermediate->FinalProduct Friedel-Crafts Hydroarylation Step 2 Benzene Benzene

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-(Furan-2-yl)propenoic acid

This protocol is adapted for a 10 kg scale production.

Materials and Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Furfural (9.6 kg, 100 mol)

  • Malonic acid (11.4 kg, 110 mol)

  • Pyridine (7.9 kg, 100 mol)

  • Toluene (100 L)

  • Hydrochloric acid (37%)

  • Deionized water

  • Filtration unit (e.g., Nutsche filter)

  • Drying oven

Protocol:

  • Reaction Setup: Charge the 200 L reactor with toluene (100 L), furfural (9.6 kg), and malonic acid (11.4 kg). Begin stirring to form a slurry.

  • Catalyst Addition: Slowly add pyridine (7.9 kg) to the stirred mixture. The addition is exothermic, and the temperature should be maintained below 40°C using the cooling jacket.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to 20-25°C.

  • Acidification: Slowly add 6M hydrochloric acid to the reaction mixture with vigorous stirring until the pH of the aqueous layer is ~1-2. This will precipitate the product.

  • Isolation: Filter the solid product using a Nutsche filter and wash the filter cake with cold deionized water (2 x 20 L) to remove any remaining salts and pyridine hydrochloride.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Step 2: Large-Scale Synthesis of this compound

This protocol is based on the hydroarylation of the intermediate from Step 1.

Materials and Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control, and a gas outlet connected to a scrubber.

  • 3-(Furan-2-yl)propenoic acid (13.8 kg, 100 mol)

  • Benzene (100 L)

  • Anhydrous aluminum chloride (AlCl₃) (14.7 kg, 110 mol)

  • Ice

  • Hydrochloric acid (37%)

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator (large scale)

Safety Precautions:

  • Anhydrous aluminum chloride is highly reactive with water and releases HCl gas. Handle in a dry, inert atmosphere.

  • The reaction is exothermic and releases HCl gas. Ensure adequate ventilation and a scrubber system.

  • Benzene is a known carcinogen. Handle with appropriate personal protective equipment in a well-ventilated area.

Protocol:

  • Reaction Setup: Charge the reactor with benzene (100 L) and 3-(furan-2-yl)propenoic acid (13.8 kg). Stir to dissolve.

  • Catalyst Addition: Cool the solution to 0-5°C using a cooling jacket. Slowly add anhydrous aluminum chloride (14.7 kg) portion-wise, maintaining the internal temperature below 10°C. HCl gas will be evolved.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor the reaction progress by HPLC.

  • Quenching: Cool the reaction mixture to 0-5°C and slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This is a highly exothermic process.

  • Work-up: Add concentrated hydrochloric acid to dissolve any remaining aluminum salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Materials and Equipment:

  • Crystallization vessel with stirring and temperature control.

  • Toluene or a mixture of ethyl acetate and heptane.

  • Filtration unit.

  • Drying oven.

Protocol:

  • Crystallization: Dissolve the crude this compound in a minimal amount of hot toluene (or an ethyl acetate/heptane mixture).

  • Cooling: Slowly cool the solution to room temperature, then further cool to 0-5°C to induce crystallization.

  • Isolation: Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at 50-60°C to a constant weight.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 3-(Furan-2-yl)propenoic acid

ParameterValue
Starting Material (Furfural)9.6 kg (100 mol)
Starting Material (Malonic Acid)11.4 kg (110 mol)
Expected Yield11.7 - 13.1 kg
Typical Yield (%)85 - 95%
Purity (by HPLC)>98%

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material (Intermediate)13.8 kg (100 mol)
Catalyst (AlCl₃)14.7 kg (110 mol)
Expected Yield (crude)15.1 - 18.4 kg
Typical Yield (crude, %)70 - 85%
Expected Yield (purified)12.9 - 15.1 kg
Typical Yield (purified, %)60 - 70%[1]
Purity (by HPLC after crystallization)>99%

Visualizations

Detailed Synthetic Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Figure 2: Detailed experimental workflow for the large-scale synthesis.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this valuable compound in high yield and purity. Careful attention to the safety precautions, particularly during the Friedel-Crafts reaction, is essential for a safe and successful scale-up.

References

Application Note: Formulation of 3-(Furan-2-yl)-4-phenylbutanoic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The furan scaffold is a crucial heterocyclic moiety found in numerous bioactive compounds, demonstrating a wide range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid, structurally related to the title compound, have shown promising antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus.[4][5] A significant challenge in the preclinical development of many new chemical entities is their poor aqueous solubility, which can hinder biological testing and lead to low or variable bioavailability.[6][7]

The molecular structure of 3-(Furan-2-yl)-4-phenylbutanoic acid, containing two hydrophobic rings (furan and phenyl), suggests it is likely a lipophilic compound with limited water solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[8] This application note provides detailed protocols for the pre-formulation characterization and development of suitable formulations for this compound to enable consistent and reliable in vitro and in vivo biological testing.

Pre-formulation Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation design.

Protocol 1.1: Aqueous Solubility Determination

  • Preparation : Add an excess amount of this compound (e.g., 5 mg) to a known volume of aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).

  • Equilibration : Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification : Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 1.2: pKa and LogP Determination

  • pKa : The dissociation constant (pKa) of the carboxylic acid moiety can be determined using potentiometric titration or calculated using specialized software (e.g., ACD/Labs Percepta). This value is critical for pH-adjustment strategies.

  • LogP : The octanol-water partition coefficient (LogP) is a measure of lipophilicity. It can be determined experimentally using the shake-flask method or calculated using software. A high LogP value confirms poor aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueMethodSignificance
Molecular Weight230.26 g/mol CalculatedEssential for concentration calculations.
AppearanceTo be determinedVisual InspectionProvides a baseline for physical stability.
pKa (estimated)~4.5 - 5.0Potentiometric Titration / SoftwareGuides pH-dependent solubility approaches.[9]
LogP (estimated)> 3.0Shake-Flask / SoftwareIndicates high lipophilicity and likely low aqueous solubility.
Aqueous Solubility (pH 7.4)To be determinedProtocol 1.1Defines the baseline solubility and the need for enhancement.

Hypothetical Biological Action

While the exact mechanism of action for this compound is yet to be elucidated, furan derivatives are known to inhibit various biological pathways.[1][2] For its known antimicrobial effects, a plausible mechanism involves the inhibition of essential bacterial enzymes.

Hypothetical Antimicrobial Mechanism of Action A 3-(Furan-2-yl)-4- phenylbutanoic acid B Bacterial Enzyme Target A->B Inhibits C Essential Metabolic Pathway D Synthesis of Critical Biomolecules Blocked C->D Disrupts E Bacterial Cell Death D->E

Caption: Hypothetical mechanism of antimicrobial action.

Formulation Development Workflow

A systematic approach is required to develop a formulation that is appropriate for the intended biological study.

Formulation Development Workflow for Poorly Soluble Compounds cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Development & Testing A Determine Physicochemical Properties (pKa, LogP, Solubility) B Define Target Product Profile (In Vitro vs. In Vivo, Route) A->B C Select Formulation Strategy (e.g., Co-solvent, SEDDS, pH) B->C D Screen Excipients for Solubilizing Capacity C->D E Prepare Prototype Formulations D->E F Assess Performance (e.g., Stability, Particle Size) E->F G Select Lead Formulation F->G

Caption: General workflow for formulation development.

Protocols for In Vitro Formulation

For initial biological screening, simple solubilization methods are often sufficient.

Protocol 4.1: High-Concentration DMSO Stock Solution

This is the standard method for preparing compounds for high-throughput screening or initial cell-based assays.

  • Preparation : Accurately weigh this compound.

  • Solubilization : Add pure, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing : Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Storage : Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

  • Application : For biological assays, dilute the stock solution into the aqueous assay medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

Protocol 4.2: Aqueous Formulation using a Co-solvent System

This approach is used when DMSO is incompatible with the assay. The carboxylic acid nature of the compound allows for pH adjustment to aid solubility.[9]

  • Vehicle Preparation : Prepare the formulation vehicle by mixing the desired excipients. For example, a common vehicle is a 10/10/80 mixture of Ethanol/Cremophor EL/Saline.

  • pH Adjustment (Optional) : If needed, prepare a 1N NaOH solution.

  • Compound Solubilization : Weigh the compound into a sterile tube. Add a small amount of 1N NaOH (e.g., 1.1 molar equivalents) to form the sodium salt in situ.

  • Vehicle Addition : Add the co-solvent vehicle to the tube containing the compound (or its salt).

  • Mixing : Vortex vigorously and sonicate if necessary until a clear solution is obtained.

  • Final pH Check : Check the pH of the final formulation and adjust to be within a physiologically acceptable range (e.g., 6.5-8.0) if required for the specific assay.

Table 2: Example In Vitro Formulation Compositions

Formulation IDComponent 1Component 2Component 3Max Achieved Conc.Application
F1-DMSO DMSO-->20 mg/mLHigh-throughput screening
F2-PEG400 PEG 400 (30%)Propylene Glycol (10%)Water (60%)To be determinedCellular assays
F3-TWEEN80 Polysorbate 80 (5%)Ethanol (5%)PBS pH 7.4 (90%)To be determinedCellular assays

Protocol for In Vivo (Oral) Formulation

For oral administration in animal models, enhancing solubility and absorption in the gastrointestinal tract is critical.[6] A Self-Emulsifying Drug Delivery System (SEDDS) is an effective approach for lipophilic drugs.[7]

Protocol 5.1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.

  • Excipient Selection : Choose an oil, a surfactant, and a co-surfactant. Common choices include Labrafac PG (oil), Cremophor® EL (surfactant), and Transcutol® HP (co-surfactant).[6]

  • Vehicle Preparation : In a glass vial, accurately weigh and combine the oil, surfactant, and co-surfactant in the desired ratio (e.g., 30:40:30 w/w).

  • Mixing : Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed.

  • Drug Loading : Add the pre-weighed this compound to the SEDDS pre-concentrate.

  • Final Solubilization : Vortex the mixture until the compound is completely dissolved. Gentle heating (up to 40°C) may be used to facilitate dissolution.

  • Performance Test : To test the self-emulsification properties, add a small volume (e.g., 100 µL) of the final drug-loaded SEDDS to a larger volume of water (e.g., 100 mL) with gentle stirring. A spontaneous formation of a clear or slightly bluish-white emulsion indicates successful formulation.

SEDDS Preparation and Administration Workflow A Weigh Oil, Surfactant, & Co-surfactant B Vortex to Create Homogenous Vehicle A->B C Add & Dissolve Compound in Vehicle B->C D Drug-Loaded SEDDS (Pre-concentrate) C->D E Administer Orally (e.g., Gavage) D->E F Dispersion in GI Fluids E->F G Formation of Fine Emulsion (Drug in Solution) F->G H Enhanced Absorption G->H

Caption: Workflow for SEDDS preparation and mechanism.

Table 3: Example SEDDS Compositions for In Vivo Oral Studies

ComponentFormulation ID: F4-SEDDSFormulation ID: F5-SEDDSRole
Oil Labrafac™ PGMaisine® CCSolubilizes the hydrophobic drug.[6]
Surfactant Cremophor® ELKolliphor® RH 40Forms emulsion in GI tract.
Co-surfactant Transcutol® HPCapryol™ 90Improves emulsification and solvent capacity.
Ratio (w/w/w) 30:40:3040:40:20Optimized for emulsification performance.
Max Drug Load To be determinedTo be determinedHighest concentration before precipitation.

Conclusion

The successful biological evaluation of this compound is highly dependent on the selection of an appropriate formulation strategy to overcome its inherent poor aqueous solubility. For initial in vitro screening, a simple DMSO-based stock solution is often adequate. For more sensitive cellular assays or for in vivo studies, more sophisticated formulations utilizing co-solvents, pH adjustment, or lipid-based systems like SEDDS are necessary. The protocols provided herein offer robust starting points for researchers to develop stable and effective formulations, ensuring reliable and reproducible data in preclinical studies. It is crucial to characterize each new formulation for drug concentration, stability, and performance before its use in biological experiments.

References

Application Notes and Protocols: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the antimicrobial properties of 3-aryl-3-(furan-2-yl)propanoic acid derivatives for researchers, scientists, and drug development professionals. The information is based on the synthesis and evaluation of these compounds against various microbial strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 3-(furan-2-yl)propenoic acid derivatives (starting materials) and their hydroarylation products, 3-aryl-3-(furan-2-yl)propanoic acid derivatives, was evaluated against Gram-positive bacteria, Gram-negative bacteria, and yeast. The minimum inhibitory concentration (MIC) was determined for each compound.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundStaphylococcus aureus ATCC 29213 (µg/mL)Escherichia coli ATCC 25922 (µg/mL)Candida albicans ATCC 10231 (µg/mL)
1a 128>25664
1b 128>25664
1c 128>25664
1d 128>25664
1e 128>25664
1f 128>25664
1g 128>25664
1h 128>25664
1i 128>25664
2a 12825664
2b 12825664
2c 12825664
2d 12825664
2e 12825664
2f 12825664
2g 12825664
2h 12825664
2i 12825664
2j 12825664
2k 12825664
2l 12825664
2m 12825664
2n 12825664
2o 12825664
2p 12825664
2q 12825664
2r 12825664

Data sourced from a 2022 study on the synthesis and antimicrobial activity of these derivatives[1].

Experimental Protocols

The following protocols are detailed for the synthesis of the furan derivatives and the subsequent evaluation of their antimicrobial activity.

Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

The synthesis is a two-step process involving the creation of 3-(furan-2-yl)propenoic acids followed by a hydroarylation reaction.

Protocol 2.1.1: General Procedure for Synthesis of 3-(furan-2-yl)propenoic Acids (1a–f) [1]

  • Add malonic acid (8.9 mmol) and the corresponding substituted furan-2-carbaldehyde (8.9 mmol) to pyridine (10 mL).

  • Add piperidine (2.7 mmol) dropwise over 5 minutes.

  • Stir the mixture at 115 °C for 4 hours.

  • Pour the mixture into water (50 mL).

  • Acidify the mixture with aqueous HCl to a pH of 5–6, at which point an orange precipitate will form.

  • Filter the precipitate and wash with water to isolate the product.

Protocol 2.1.2: General Procedure for Hydroarylation using Triflic Acid (TfOH) (2a-r) [1]

  • To a mixture of the starting furan derivative (1) (0.36 mmol), arene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (6.45 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the mixture into water (50 mL).

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na₂SO₄.

  • Distill the solvent under reduced pressure to isolate the 3-aryl-3-(furan-2-yl)propanoic acid derivative.

Antimicrobial Activity Assay

The antimicrobial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2.2.1: Broth Microdilution for MIC Determination [1]

  • Prepare stock solutions of the furan compounds in neat DMSO.

  • Perform two-fold serial dilutions of the compounds in the appropriate culture medium in a 96-well plate.

  • The final concentrations of the test substances after inoculation should range from 1 µg/mL to 256 µg/mL.

  • Inoculate the wells with the microbial suspensions of Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, or Candida albicans ATCC 10231.

  • Incubate the plates under appropriate conditions for each microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualized Workflows and Mechanisms

The following diagrams illustrate the synthesis pathway and the experimental workflow for antimicrobial testing.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Furan_Derivative 3-(Furan-2-yl)propenoic Acid Derivative (1) TfOH Triflic Acid (TfOH) CH2Cl2, 0°C, 2h Furan_Derivative->TfOH Superelectrophilic Activation Arene Arene Arene->TfOH Final_Product 3-Aryl-3-(furan-2-yl)propanoic Acid Derivative (2) TfOH->Final_Product Hydroarylation

Caption: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives.

experimental_workflow Start Start: Prepare Stock Solutions of Furan Compounds in DMSO Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plates Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspensions (E. coli, S. aureus, C. albicans) Serial_Dilution->Inoculation Incubation Incubate Plates under Optimal Growth Conditions Inoculation->Incubation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Incubation->MIC_Determination End End: Record MIC Values MIC_Determination->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

Application Notes and Protocols: 3-(Furan-2-yl)-4-phenylbutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Furan-2-yl)-4-phenylbutanoic acid as a versatile building block in organic synthesis. This document outlines its synthesis, key physical and chemical properties, and detailed protocols for its application in constructing more complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid moiety, a furan ring, and a phenyl group. This unique combination of functional groups makes it a valuable starting material for the synthesis of a variety of complex molecules. The furan nucleus is a common motif in many biologically active compounds and approved drugs, where it can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor binding interactions.[1] The carboxylic acid group provides a convenient handle for derivatization, such as amidation and esterification, allowing for its incorporation into larger molecular frameworks. Furthermore, the furan ring can participate in various cycloaddition and ring-opening reactions, offering pathways to diverse carbocyclic and heterocyclic systems.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₃N/A
Molecular Weight230.26 g/mol N/A
AppearanceLight orange oil[2]
IUPAC NameThis compoundN/A

Synthesis of the Building Block

This compound can be synthesized via a Friedel-Crafts-type hydroarylation of 3-(furan-2-yl)propenoic acid with benzene.[3][4][5] The reaction can be catalyzed by either Brønsted or Lewis acids.

Synthetic Pathway

G cluster_0 Synthesis of this compound furan_propenoic_acid 3-(Furan-2-yl)propenoic acid reaction + furan_propenoic_acid->reaction benzene Benzene benzene->reaction product This compound reaction->product Lewis or Brønsted Acid G cluster_1 Derivatization Pathways building_block 3-(Furan-2-yl)-4- phenylbutanoic acid ester Ester Derivative building_block->ester Alcohol, Acid Catalyst amide Amide Derivative building_block->amide Amine, Coupling Agent G cluster_2 Furan Ring Transformations building_block 3-(Furan-2-yl)-4- phenylbutanoic acid diels_alder Diels-Alder Adduct building_block->diels_alder Dienophile (e.g., Maleic Anhydride) oxidative_cleavage 1,4-Dicarbonyl Compound building_block->oxidative_cleavage Oxidizing Agent (e.g., m-CPBA)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my hydroarylation reaction consistently low?

Answer: Low yields in the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene can be attributed to several factors. The choice and activity of the catalyst are critical.

  • Catalyst Choice: Lewis acids like Aluminum Chloride (AlCl₃) or Brønsted acids like Triflic Acid (TfOH) are commonly used. The optimal catalyst can vary depending on the specific substrate and reaction conditions.[1][2][3]

  • Catalyst Deactivation: Moisture can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to the formation of side products or degradation of the furan ring, thus reducing the yield of the desired product.[1]

  • Purity of Starting Materials: Impurities in the 3-(furan-2-yl)propenoic acid or benzene can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: Side product formation is a common challenge. In the context of this synthesis, potential side products could arise from:

  • Polymerization/Oligomerization: The furan ring is susceptible to polymerization under strong acidic conditions. Using the appropriate amount of catalyst and controlling the reaction temperature can help minimize this. Some reactions with TfOH and AlCl₃ have been reported to yield complex mixtures of oligomeric materials.[2]

  • Isomer Formation: Depending on the substituents on the phenyl ring, positional isomers may be formed. Purification by column chromatography is typically required to separate these isomers.

  • Self-condensation of the Starting Material: Under certain conditions, the starting propenoic acid derivative might undergo self-reaction.

To minimize side products, it is crucial to carefully control the reaction stoichiometry, temperature, and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal time to quench the reaction.

Question: The purification of the final product is proving difficult. What are the recommended purification methods?

Answer: The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, it is usually quenched with water or an aqueous solution. The product is then extracted into an organic solvent.

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step to obtain a highly pure product.

  • Vacuum Distillation: For liquid products, vacuum distillation can be employed for purification.[4][5]

The choice of purification method will depend on the physical state of your product and the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts hydroarylation of a 3-(furan-2-yl)propenoic acid derivative with benzene using a Lewis or Brønsted acid catalyst.[1][2][6] The starting 3-(furan-2-yl)propenoic acid is typically synthesized through the condensation of furan-2-carbaldehyde (furfural) with malonic acid.[1][2]

Q2: What are the key safety precautions to take during this synthesis?

A2: It is imperative to handle all chemicals with care in a well-ventilated fume hood.

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a dry environment.

  • Triflic Acid (TfOH): This is a strong, corrosive acid. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is essential.

  • Organic Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: Can I use a different arene instead of benzene?

A4: Yes, the hydroarylation reaction can be performed with other arenes, such as toluene or xylene, to produce different 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1][2] The reactivity of the arene will influence the reaction conditions required.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene using different catalysts.

CatalystTemperatureTime (h)Yield (%)Reference
AlCl₃Room Temp.165[1][2]
AlCl₃Room Temp.447[1][2]
AlBr₃Room Temp.163[1]
TfOH0 °C2Good yields (specific % not stated for benzene)[1]

Experimental Protocols

1. Synthesis of 3-(Furan-2-yl)propenoic acid

This protocol describes the Knoevenagel condensation of furfural with malonic acid.

  • Reagents: Furan-2-carbaldehyde (furfural), malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Add furan-2-carbaldehyde dropwise to the mixture while stirring.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash it with cold water, and dry it to obtain 3-(furan-2-yl)propenoic acid.

2. Synthesis of this compound via Friedel-Crafts Hydroarylation

This protocol outlines the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene using AlCl₃ as a catalyst.[1]

  • Reagents: 3-(Furan-2-yl)propenoic acid, benzene, anhydrous Aluminum Chloride (AlCl₃).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene.

    • Cool the flask in an ice bath and slowly add anhydrous AlCl₃ in portions with stirring.

    • Once the AlCl₃ has dissolved, add 3-(furan-2-yl)propenoic acid portion-wise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.[1]

    • Monitor the reaction progress using TLC.

    • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid cluster_step2 Step 2: Synthesis of this compound cluster_step3 Step 3: Purification Furfural Furan-2-carbaldehyde PropenoicAcid 3-(Furan-2-yl)propenoic acid Furfural->PropenoicAcid Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->PropenoicAcid TargetMolecule This compound PropenoicAcid->TargetMolecule Friedel-Crafts Hydroarylation (AlCl3 or TfOH) Benzene Benzene Benzene->TargetMolecule Purification Purification (Column Chromatography, Recrystallization) TargetMolecule->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impurities Observed CheckCatalyst Check Catalyst Activity and Anhydrous Conditions Start->CheckCatalyst CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Time and Temperature Start->OptimizeConditions Purification Improve Purification Technique Start->Purification Solution Improved Yield and Purity CheckCatalyst->Solution If catalyst is the issue CheckPurity->Solution If purity is the issue OptimizeConditions->Solution If conditions are the issue Purification->Solution If purification is the issue

Caption: Troubleshooting flowchart for optimizing the synthesis.

References

Technical Support Center: Purification of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(Furan-2-yl)-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for similar compounds, the most probable impurities include:

  • Unreacted starting materials: Such as furan-2-ylacetic acid derivatives and styrene or its precursors.

  • Side products from the furan ring: The furan moiety can be susceptible to ring-opening or polymerization under acidic conditions, which are often employed in synthesis.[1]

  • Di-substituted or poly-substituted products: Friedel-Crafts type reactions, if used in the synthesis, can sometimes lead to multiple additions on the aromatic rings.[2]

  • Oxidation products: The furan ring can be sensitive to oxidation.[1]

  • Residual catalysts and reagents: Depending on the synthetic method, residual acids, bases, or metal catalysts may be present.

Q2: My final product shows a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can disrupt the crystal lattice of your product, leading to this observation. Further purification is necessary.

Q3: I am observing discoloration (e.g., yellowing or browning) of my product. What is the cause?

A3: Discoloration often points to the presence of oxidized impurities or degradation of the furan ring. Furan-containing compounds can be sensitive to air and light over time. It is recommended to store the compound under an inert atmosphere and protect it from light.

Troubleshooting Guides

Problem 1: Poor yield after initial work-up and extraction.

Possible Cause:

  • Incomplete reaction.

  • Loss of product during aqueous work-up due to its partial solubility in water, especially if the pH is not optimized. Carboxylic acids can partition into the aqueous layer if the pH is not sufficiently acidic.[3][4]

  • Emulsion formation during extraction.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • pH Adjustment: During aqueous work-up, ensure the aqueous layer is acidified to a pH of 2-3 with a non-oxidizing acid (e.g., dilute HCl) to fully protonate the carboxylic acid and drive it into the organic layer.[3]

  • Extraction Solvent: Use a suitable organic solvent for extraction in which the product is highly soluble and the impurities are less soluble. Dichloromethane or ethyl acetate are common choices.

  • Breaking Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Problem 2: Presence of persistent impurities after standard purification methods.

Possible Cause:

  • Co-crystallization of impurities with the product.

  • Similar polarity of impurities and the product, making chromatographic separation difficult.

Troubleshooting Steps:

  • Recrystallization:

    • Solvent Screening: Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at all temperatures.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Chromatography:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool.[5]

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase Optimization: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid in the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[6]

  • Acid-Base Extraction: This technique is very effective for separating acidic compounds from neutral or basic impurities.[3][4]

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer.

    • Separate the layers. The organic layer will contain neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Extract the pure product back into an organic solvent.

Data Presentation

Table 1: Recommended Purification Techniques and Key Parameters

Purification TechniqueKey Parameters to OptimizePotential Issues
Recrystallization Solvent system, cooling rate, concentration.Co-crystallization of impurities, oiling out.
Column Chromatography Stationary phase (e.g., silica gel), mobile phase composition (gradient vs. isocratic), loading amount.[5]Tailing of the acidic compound, overlapping peaks.
Acid-Base Extraction pH of the aqueous phase, choice of organic solvent, number of extractions.[3][4]Emulsion formation, incomplete extraction.
Preparative HPLC Column type (e.g., C18), mobile phase (e.g., acetonitrile/water with acid modifier), flow rate, injection volume.[6]High cost, limited sample capacity.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

  • Heating: Gently heat the mixture with stirring until all the solid dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow crude_product Crude Product extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization If impurities are neutral/basic chromatography Column Chromatography extraction->chromatography If impurities have similar acidity pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product? check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities Yes pure Pure Product start->pure No acid_base Acid-Base Extraction check_impurities->acid_base Neutral/Basic Impurities recrystallize Recrystallization check_impurities->recrystallize Crystalline Solid column Column Chromatography check_impurities->column Similar Polarity Impurities acid_base->pure recrystallize->column Fails recrystallize->pure Successful column->pure Successful fail Consult Specialist column->fail Fails

Caption: A decision tree for troubleshooting the purification of the target compound.

References

Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a Friedel-Crafts-type hydroarylation. This involves the reaction of a 3-(furan-2-yl)propenoic acid or its ester with benzene in the presence of a strong Brønsted or Lewis acid catalyst.[1][2] The subsequent hydrolysis of the ester, if used, yields the final carboxylic acid.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The major side products arise from the reactivity of the furan ring under strong acidic conditions. These include:

  • Furan Polymers: Dark, insoluble, tar-like materials resulting from the acid-catalyzed polymerization of the furan moiety.[3][4][5][6] This is often the most significant side reaction.

  • Polysubstituted Products: Where the phenyl ring is substituted by more than one molecule of the furanopropanoic acid moiety. This is a common issue in Friedel-Crafts alkylation reactions.[7]

  • Ring-Opened Products: Strong acids in the presence of water can lead to the hydrolysis and opening of the furan ring.[3][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The consumption of the starting material, 3-(furan-2-yl)propenoic acid, and the appearance of the more nonpolar product spot can be visualized under UV light. Staining with a p-anisaldehyde solution can also be used for visualization.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product. 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Use a fresh, anhydrous Lewis acid or a strong Brønsted acid like triflic acid. 2. Gradually increase the reaction temperature and monitor by TLC. Prolong the reaction time if starting material is still present. 3. Ensure starting materials are pure and dry.
Formation of a dark, tarry substance (polymerization). The furan ring is sensitive to strong acids, leading to polymerization.[3][4][5]1. Choice of Catalyst: Use a milder Lewis acid, such as BF₃·OEt₂, instead of stronger ones like AlCl₃.[9] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to minimize polymerization. 3. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions. 4. Solvent: Using a co-solvent like dichloromethane can help with solubility and temperature control.[1]
Presence of multiple product spots on TLC, indicating polysubstitution. The initial product is also susceptible to reacting with another molecule of the furanopropenoic acid, especially if the benzene is not in large excess.[7]1. Stoichiometry: Use a large excess of benzene, which can also serve as the solvent. This will statistically favor monosubstitution. 2. Catalyst Concentration: Use the minimum effective amount of catalyst.
Difficulty in isolating the pure product from the reaction mixture. The product may be contaminated with polymeric byproducts or unreacted starting materials.1. Work-up: After quenching the reaction with water, perform a thorough extraction with an organic solvent like ethyl acetate. Washing with a sodium bicarbonate solution can help remove unreacted acidic starting material. 2. Purification: Column chromatography on silica gel is an effective method for purification. A gradient of hexanes and ethyl acetate is typically used as the eluent.[3]
Evidence of furan ring-opening (e.g., from NMR or MS data). The presence of water and strong acid can lead to the hydrolysis of the furan ring.[3][8]1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Quenching: Quench the reaction by pouring it into cold water or an ice/water mixture to rapidly dilute the acid and lower the temperature.

Experimental Protocols

The following are general experimental protocols for the key steps in the synthesis of this compound, based on the hydroarylation of 3-(furan-2-yl)propenoic acid.

Protocol 1: Synthesis using Triflic Acid (TfOH)[1][2]
  • To a mixture of 3-(furan-2-yl)propenoic acid (1 equivalent), benzene (used as both reactant and solvent), and dichloromethane (CH₂Cl₂) in a round-bottom flask, add triflic acid (TfOH) slowly at 0 °C.

  • Stir the reaction mixture at 0 °C for approximately 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of cold water.

  • Extract the aqueous layer with chloroform or ethyl acetate.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Aluminum Chloride (AlCl₃)[1]
  • To a suspension of anhydrous aluminum chloride (AlCl₃) in benzene in a round-bottom flask at room temperature, add 3-(furan-2-yl)propenoic acid in portions.

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The yield of the desired 3-aryl-3-(furan-2-yl)propanoic acid can vary depending on the catalyst and reaction conditions.

CatalystReaction Time (h)Temperature (°C)Reported Yield of Main Product (%)Reference
AlCl₃1Room Temp.~65%[1]
AlCl₃4Room Temp.~47%
AlBr₃1Room Temp.~62%
TfOH20Good to high yields (specific % varies with substrate)[1][2]

Note: Quantitative data for the yields of specific side products are not extensively reported in the literature, as the focus is typically on optimizing the yield of the desired product. The primary byproduct is often a polymeric material.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products furan_propenoic_acid 3-(Furan-2-yl)propenoic Acid reaction Hydroarylation furan_propenoic_acid->reaction benzene Benzene benzene->reaction catalyst Acid Catalyst (TfOH or AlCl3) catalyst->reaction quench Quench with Water reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification main_product This compound purification->main_product

Caption: General experimental workflow for the synthesis of this compound.

Common Side Product Pathways

side_products start 3-(Furan-2-yl)propenoic Acid + Benzene + Strong Acid main_path Desired Hydroarylation start->main_path Controlled Conditions side_path1 Furan Polymerization start->side_path1 Excess Acid / High Temp. side_path2 Polysubstitution start->side_path2 Insufficient Benzene side_path3 Furan Ring Opening start->side_path3 Aqueous Acidic Conditions main_product This compound main_path->main_product main_product->side_path2 Further Reaction polymer Polyfuran Byproducts (Tar) side_path1->polymer polysubstituted Di-substituted Phenyl Products side_path2->polysubstituted ring_opened Acyclic Byproducts side_path3->ring_opened

Caption: Logical relationships of common side product formation pathways.

References

Technical Support Center: 3-(Furan-2-yl)-4-phenylbutanoic acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting failed reactions of 3-(Furan-2-yl)-4-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to address specific problems you may encounter.

FAQ 1: My reaction to modify the carboxylic acid group of this compound is failing, and I'm observing a complex mixture of products or a dark tar-like substance. What could be the cause?

Answer: The most likely culprit is the instability of the furan ring under your reaction conditions, especially if you are using strong acids. Furans are known to be sensitive to acidic environments, which can lead to polymerization or ring-opening side reactions.[1][2][3]

Troubleshooting Steps:

  • Evaluate Your Reagents: Are you using strong acids like concentrated sulfuric acid or aluminum chloride in large excess? These can promote undesired side reactions with the furan moiety.[4]

  • Modify Reaction Conditions:

    • Use Milder Catalysts: If your reaction requires an acid catalyst, consider using milder alternatives such as phosphoric acid or boron trifluoride etherate.[3][4]

    • Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running your experiment at a lower temperature can help to minimize the formation of byproducts.

    • Reduce Reaction Time: Prolonged exposure to even mild acids can lead to decomposition of the furan ring. Monitor your reaction closely and quench it as soon as the starting material is consumed.

  • Protect the Furan Ring (Advanced): In some cases, it may be necessary to protect the furan ring, though this adds extra steps to your synthesis. This is generally considered a last resort.

Troubleshooting Logic for Furan Ring Instability

Caption: Troubleshooting workflow for furan ring instability.

FAQ 2: I am attempting a reaction at the benzylic position (the carbon between the furan and phenyl rings), but I am getting low yields and multiple products. Why is this happening?

Answer: The benzylic position of this compound is activated by both the furan and phenyl rings, making it susceptible to various reactions. However, this high reactivity can also lead to a lack of selectivity and the formation of byproducts. Benzylic protons are more acidic than aliphatic protons and can be removed under certain conditions, leading to side reactions.[5] Furthermore, the stability of the benzylic carbocation can facilitate both substitution and elimination reactions.[6]

Troubleshooting Steps:

  • Control Radical Reactions: If you are performing a free-radical reaction (e.g., benzylic bromination with NBS), ensure you are using a radical initiator (like AIBN or benzoyl peroxide) and non-polar solvents to favor the desired pathway. Exclude light and air (oxygen) as they can interfere with radical processes.

  • Manage Carbocation Rearrangements: In reactions that proceed through a benzylic carbocation, be aware of the possibility of rearrangements or elimination. Using less polar solvents and lower temperatures can sometimes suppress these side reactions.

  • Consider Steric Hindrance: The substitution pattern on your molecule might sterically hinder the approach of your reagents to the benzylic position.

Reaction Pathways at the Benzylic Position

Benzylic_Reactivity start This compound benzylic_carbon Reactive Benzylic Position start->benzylic_carbon radical Benzylic Radical benzylic_carbon->radical Radical Initiators carbocation Benzylic Carbocation benzylic_carbon->carbocation Acidic/Electrophilic Conditions carbanion Benzylic Carbanion benzylic_carbon->carbanion Basic Conditions substitution Substitution Products radical->substitution oxidation Oxidation Products radical->oxidation carbocation->substitution elimination Elimination Products carbocation->elimination carbanion->substitution

Caption: Potential reaction pathways at the benzylic position.

FAQ 3: My reaction seems complete by TLC, but I am struggling to isolate and purify the final product. What purification strategies are recommended?

Answer: Purifying furan-containing carboxylic acids can be challenging due to their polarity and potential instability.

Troubleshooting Steps:

  • Initial Work-up:

    • Ensure all acidic or basic catalysts are thoroughly quenched and washed away during the aqueous work-up. Residual catalysts can cause decomposition during concentration or chromatography.

    • Use a suitable organic solvent for extraction. Ethyl acetate or dichloromethane are common choices.

  • Chromatography:

    • Silica gel chromatography is often effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Adding a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

    • Be aware that prolonged contact with silica gel, which is acidic, can degrade the furan ring. Work quickly and consider using deactivated silica gel.

  • Crystallization: If your product is a solid, crystallization is an excellent purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane, or toluene).

  • High Vacuum Distillation: For thermally stable, non-solid products, high vacuum distillation can be an effective purification technique to separate from non-volatile impurities.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids (A Model for Friedel-Crafts Type Reactions)

This protocol is adapted from the synthesis of similar compounds and can be used as a starting point for reactions involving the furan ring of this compound.[8]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid (e.g., AlCl₃, 1.2 equivalents) in a dry, non-polar solvent (e.g., dichloromethane or benzene) at 0 °C.

  • Addition of Reactants: To this suspension, add a solution of 3-(furan-2-yl)propenoic acid (1 equivalent) in the same dry solvent dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and a dilute solution of HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Activation of the Carboxylic Acid to an Acid Chloride

This protocol is a standard procedure for activating a carboxylic acid, which can then be used to form esters, amides, etc.[9][10]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and stir for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases. Monitor the reaction by TLC (a good method is to take a small aliquot, quench it with methanol, and check for the formation of the methyl ester).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure. It is often beneficial to co-evaporate with a dry, inert solvent like toluene to ensure all traces of SOCl₂ are removed.

  • Use in Next Step: The resulting crude acid chloride is often used immediately in the next step without further purification.

Data Presentation

Table 1: Comparison of Lewis Acids in a Model Friedel-Crafts Reaction with a Furan Derivative [8]

EntryLewis AcidSolventTime (h)Temperature (°C)Yield (%)
1AlCl₃Benzene1Room Temp65
2AlCl₃Benzene4Room Temp47
3AlBr₃Benzene1Room Temp52
4FeBr₃Benzene1Room TempMixture of oligomers
5H₂SO₄Benzene1Room TempMixture of oligomers
6TfOHCH₂Cl₂2033

Note: This data is for a similar system and illustrates the impact of the choice of acid on the reaction outcome. Stronger acids or longer reaction times can lead to lower yields or decomposition.

References

Technical Support Center: 3-(Furan-2-yl)-4-phenylbutanoic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(Furan-2-yl)-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the chemistry of furan-containing compounds, the primary degradation pathway is expected to involve the oxidation of the furan ring.[1][2][3][4] This oxidation, often mediated by factors like light, oxygen, or metabolic enzymes (e.g., cytochrome P450), can lead to the formation of highly reactive intermediates.[1][2][3][5] Depending on the substitution of the furan ring, this intermediate is likely to be an epoxide or a cis-enedione.[3][4] These electrophilic intermediates can subsequently react with nucleophiles.

Q2: What are the likely degradation products I should be looking for?

A2: You should anticipate degradation products resulting from the opening of the furan ring. The initial reactive intermediate, a cis-enedione, is unstable and can undergo further reactions. Key degradation products could include dicarbonyl compounds and adducts with any nucleophiles present in your system (e.g., solvents, buffers, or cellular macromolecules like glutathione).[2][3][5]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[6][7][8][9] A typical study involves subjecting a solution of this compound to various stress conditions. The recommended conditions to test include acidic, basic, oxidative, thermal, and photolytic stress.[6][7][9]

Troubleshooting Guides

Issue 1: Unidentified Peaks in HPLC Chromatogram After Stability Testing

Possible Cause: Formation of unexpected degradation products.

Troubleshooting Steps:

  • Characterize the Peaks: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.

  • Predict Degradation Products: Based on the expected degradation pathways (furan ring oxidation), predict the molecular weights of potential products and see if they match your LC-MS data.

  • Isolate and Characterize: If a significant degradant is observed, consider preparative HPLC to isolate the compound for structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Review Stress Conditions: The nature of the degradation product can provide clues about the degradation pathway. For example, products observed under oxidative stress will differ from those formed under hydrolytic conditions.[6][8]

Issue 2: Poor Mass Balance in Forced Degradation Studies

Possible Cause: Formation of non-UV active or volatile degradation products, or irreversible binding of reactive intermediates to other molecules.

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to your UV detector.

  • Analyze Headspace for Volatiles: If volatile degradants are suspected, use headspace gas chromatography (GC) with mass spectrometry (GC-MS).

  • Investigate Adduct Formation: Reactive intermediates from furan degradation are known to form adducts with proteins and other macromolecules.[1][2][5] If working in a biological matrix, consider methods to detect these adducts.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic/Basic Conditions
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acidic Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.

  • Basic Condition: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Keep the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Under Oxidative Conditions
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidative Stress: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the samples directly by HPLC.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)% DegradationNumber of Degradants DetectedMajor Degradant (m/z)
0.1 M HCl, 60°C2415.22248.1
0.1 M NaOH, 60°C248.51212.1
3% H₂O₂, RT2445.84264.1
Heat (80°C)485.11Not Determined
Light (ICH Q1B)1.2 million lux hours22.33246.1

Visualizations

Degradation_Pathway cluster_main Oxidative Degradation of the Furan Ring A This compound B Oxidation (e.g., P450, H₂O₂) A->B [O] C Reactive Intermediate (cis-Enedione) B->C D Ring-Opened Products (Dicarbonyls) C->D Hydrolysis E Nucleophilic Adducts (e.g., with Glutathione) C->E + Nucleophile

Caption: Proposed oxidative degradation pathway of the furan moiety.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start This compound (Stock Solution) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data Data Interpretation (Peak Purity, Mass Balance, Degradant Identification) Analysis->Data End Establish Degradation Profile Data->End

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Scaling Up 3-(Furan-2-yl)-4-phenylbutanoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-(Furan-2-yl)-4-phenylbutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem ID Issue Potential Causes Recommended Solutions
SC-01 Low Yield 1. Inefficient mixing leading to side reactions.[1] 2. Poor temperature control, causing degradation of the furan ring.[2] 3. Sub-optimal stoichiometry of reactants at a larger scale. 4. Longer reaction times at scale leading to product decomposition.[1]1. Optimize stirrer speed and design for the reactor volume. Consider using baffles to improve mixing. 2. Implement a robust temperature control system. For exothermic steps, consider a semi-batch process where one reactant is added slowly. 3. Re-optimize reactant ratios at the pilot scale. 4. Conduct time-course studies at the target scale to determine the optimal reaction time.
SC-02 High Impurity Profile 1. Formation of by-products due to localized "hot spots" from poor heat transfer.[1][3] 2. Degradation of the acid-sensitive furan ring.[2] 3. Incomplete reaction. 4. Inefficient downstream processing (e.g., extraction, crystallization).1. Improve heat dissipation by ensuring adequate coolant flow and reactor surface area. 2. Use milder reaction conditions if possible. Consider using a less acidic catalyst or a lower reaction temperature. 3. Monitor reaction completion using in-process controls (e.g., HPLC, GC). 4. Optimize solvent volumes and washing procedures for the larger scale. Consider recrystallization with a different solvent system.
SC-03 Poor Crystallization / Polymorphism 1. Different cooling rates at a larger scale.[1] 2. Presence of impurities that inhibit crystallization or favor a different polymorph.[4] 3. Solvent composition changes during work-up.1. Implement a controlled cooling profile. 2. Ensure high purity of the material before crystallization. 3. Maintain tight control over solvent ratios.
SC-04 Safety Concerns (e.g., Runaway Reaction) 1. Accumulation of unreacted starting material followed by a rapid, exothermic reaction.[1] 2. Inadequate cooling capacity for the heat generated by the reaction.[1][3]1. Add reactants portion-wise or via a syringe pump to control the reaction rate. 2. Perform calorimetric studies (e.g., DSC) to understand the reaction's thermal hazards before scaling up. Ensure the cooling system is sufficient for the heat output.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when scaling up the synthesis of this compound?

A1: The most critical factor is managing heat transfer effectively.[1][3] The synthesis often involves exothermic steps, and the surface-area-to-volume ratio decreases significantly as the reactor size increases.[1] This can lead to poor temperature control, resulting in side reactions, degradation of the furan ring, and potential safety hazards.[1][2]

Q2: How can I minimize the degradation of the furan ring during scale-up?

A2: The furan ring can be sensitive to acidic conditions and high temperatures.[2] To minimize degradation, consider the following:

  • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.

  • Acid Catalyst: If a Lewis or Brønsted acid is used, its concentration and the rate of addition should be carefully controlled. It may be necessary to use a milder catalyst at a larger scale.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can lead to gradual degradation of the product.[1]

Q3: My product's impurity profile changed after scaling up. Why did this happen and what can I do?

A3: A change in the impurity profile is a common issue during scale-up.[4] It is often due to changes in mixing and temperature distribution within the larger reactor.[1] Inefficient mixing can create localized areas of high reactant concentration or "hot spots," which can promote the formation of different by-products. To address this, focus on optimizing the mixing parameters (stirrer type and speed) for your specific reactor geometry and re-evaluate the reaction conditions at the new scale.

Q4: Are there any specific downstream processing challenges I should anticipate?

A4: Yes, downstream processing can be more challenging at scale.

  • Filtration: What works well in a lab-scale Buchner funnel may be slow and inefficient in a large-scale filter press.

  • Washing: The efficiency of washing the filter cake to remove impurities may be reduced, requiring larger volumes of solvent.[1]

  • Crystallization: Achieving a consistent crystal form can be difficult due to slower and less uniform cooling in large vessels.[1] This can impact the product's physical properties.

Experimental Protocols

A plausible synthetic route for this compound could involve a Friedel-Crafts type reaction. Below is a conceptual experimental workflow.

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction and Quenching cluster_3 Work-up and Purification A Charge Reactor with Phenylacetic acid and Anhydrous Solvent B Cool Reactor to 0-5 °C A->B C Slowly Add Lewis Acid Catalyst (e.g., AlCl3) B->C D Add 2-(2-Bromoethyl)furan Dropwise C->D E Maintain Temperature below 10 °C D->E F Allow to Warm to Room Temperature and Stir E->F G Monitor Reaction by HPLC/TLC F->G H Quench with Cold Water/HCl G->H I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify by Crystallization or Chromatography K->L

Caption: Conceptual workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key scale-up challenges and their potential impact on the final product attributes.

G Heat Poor Heat Transfer Yield Decreased Yield Heat->Yield Purity Lower Purity Heat->Purity Safety Safety Hazard Heat->Safety Mixing Inefficient Mixing Mixing->Yield Mixing->Purity Time Increased Reaction Time Time->Yield Time->Purity Cooling Inconsistent Cooling Polymorph Altered Polymorphism Cooling->Polymorph

Caption: Key challenges in scale-up and their impact on product attributes.

References

avoiding racemization during the synthesis of chiral butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral butanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of chiral butanoic acid derivatives?

Racemization in the synthesis of chiral butanoic acid derivatives, particularly during amide or ester bond formation, primarily occurs through the formation of an achiral intermediate after the activation of the carboxylic acid.[1][2] The presence of an acidic proton on the α-carbon allows for enolization or the formation of a planar enolate intermediate under basic or even neutral conditions.[2][3] Once this planar intermediate is formed, the stereochemical information at the α-carbon is lost, and subsequent reaction with a nucleophile can occur from either face, leading to a racemic or partially racemic product.[1]

Q2: Which coupling reagents are most likely to cause racemization?

Carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are known to cause significant racemization when used alone.[4][5] This is because they form a highly reactive O-acylisourea intermediate which is very susceptible to racemization.[6] While highly efficient, uronium and phosphonium-based reagents like HBTU, TBTU, BOP, and PyBOP can also lead to racemization, although generally to a lesser extent than carbodiimides without additives.[4][7]

Q3: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[4][5][8] These additives react with the highly reactive O-acylisourea intermediate to form an active ester.[6] These active esters are more stable and less prone to racemization than the O-acylisourea intermediate, yet still sufficiently reactive to couple with the desired nucleophile.[9] HOAt and Oxyma are often more effective at suppressing racemization than HOBt.[6][7][8]

Q4: What is the effect of temperature on racemization?

Higher reaction temperatures generally increase the rate of racemization.[10][11] Therefore, it is a common and effective practice to perform coupling reactions at lower temperatures, typically at 0 °C or even lower (e.g., -15 °C), to minimize the loss of stereochemical integrity.[7][8][12]

Q5: How does the choice of base influence racemization?

The presence of a base can significantly increase the rate of racemization by promoting the abstraction of the α-proton.[2][13] Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are commonly used, but weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often recommended to minimize racemization.[5][6] In some cases, base-free conditions, if achievable, are ideal for preserving chirality.[5]

Q6: Can the solvent choice affect the degree of racemization?

Yes, the solvent can influence the rate of racemization.[14][15] Polar aprotic solvents like Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common in coupling reactions. However, the specific interactions between the solvent and the reaction intermediates can affect the stability of the chiral center.[14] Some studies have explored two-phase solvent systems (e.g., dichloromethane/water) which have been shown to reduce racemization in certain cases.[8]

Troubleshooting Guides

Problem 1: Significant racemization observed in the final product after an amide coupling reaction.

Possible Cause Troubleshooting Step
Inappropriate coupling reagent used alone (e.g., DCC, EDC).Always use a racemization-suppressing additive like HOBt, HOAt, or Oxyma in conjunction with the coupling reagent.[4][5]
Reaction temperature is too high.Perform the coupling reaction at a lower temperature, such as 0 °C or -15 °C.[7][8]
The base used is too strong or used in excess.Switch to a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[5][6] Use the minimum necessary amount of base.
Prolonged reaction time with the activated ester.Add the nucleophile as soon as possible after the activation of the carboxylic acid. Minimize the time the activated species exists in solution before coupling.[16]
The solvent is promoting racemization.Experiment with different solvents. Consider less polar solvents or a two-phase system if compatible with your substrates.[8][14]

Problem 2: Low yield in the coupling reaction when trying to avoid racemization.

Possible Cause Troubleshooting Step
The reaction temperature is too low, leading to slow reaction kinetics.Gradually increase the reaction temperature while carefully monitoring the enantiomeric excess (ee%) of the product to find an optimal balance between reaction rate and racemization.
The chosen coupling reagent/additive combination is not reactive enough for the specific substrates.Consider a more potent coupling reagent system. For example, if DIC/HOBt is too slow, HATU or HCTU, which are known for high coupling efficiency, could be tested, while still carefully monitoring for racemization.[9]
Steric hindrance in one or both of the coupling partners.Increase the reaction time or consider using a more powerful coupling reagent system. Microwave irradiation can sometimes be used to accelerate sluggish couplings, but its effect on racemization must be carefully evaluated.[17]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different methods in suppressing racemization during amide bond formation, a common step in the synthesis of chiral butanoic acid derivatives.

Table 1: Comparison of Coupling Reagent and Additive Systems on Racemization

Coupling SystemDiastereomeric Ratio (L/D)Enantiomeric Excess (ee%)Reference
BOP/HOBt (at -15 °C)87:1374%[12]
HBTU/HOBt (at 0 °C to rt)68:3236%[12]
EDC/HOBt (at 0 °C to rt)70:3040%[12]
EDC/Oxyma (at -15 °C)80:2060%[12]
DEPBTNo detectable racemization>99%[12]

Data is for the synthesis of an IbKTP-NH2 derivative and is illustrative of the relative performance of these reagents.

Table 2: Effect of Base on Racemization in a Model Peptide Coupling

Base% RacemizationReference
N,N-Diisopropylethylamine (DIPEA)High[5]
N-Methylmorpholine (NMM)Moderate[5]
2,4,6-CollidineLow[6]

Qualitative comparison based on general principles outlined in the cited literature.

Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve the chiral butanoic acid derivative (1.0 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) (1.2 equiv.) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equiv.) to the reaction mixture, followed by the dropwise addition of a suitable base such as N-methylmorpholine (NMM) (1.2 equiv.) if the amine is used as a salt.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid, a mild base (e.g., NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Chiral Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR with a chiral shift reagent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up and Analysis A Dissolve Chiral Butanoic Acid and Additive (e.g., HOBt) in Anhydrous Solvent B Cool to Low Temperature (e.g., 0 °C) A->B C Add Coupling Reagent (e.g., EDC) for Activation B->C D Add Nucleophile (Amine/Alcohol) and Weak Base (e.g., NMM) C->D E Maintain Low Temperature, then Warm to Room Temperature D->E F Aqueous Work-up and Extraction E->F G Purification (e.g., Chromatography) F->G H Chiral Purity Analysis (e.g., Chiral HPLC) G->H

Caption: Experimental workflow for minimizing racemization during coupling reactions.

racemization_pathway cluster_desired Stereoretentive Pathway cluster_racemization Racemization Pathway ChiralAcid Chiral Butanoic Acid (R-configuration) O_Acylisourea Highly Reactive Intermediate (e.g., O-Acylisourea) ChiralAcid->O_Acylisourea Coupling Agent (e.g., EDC) ActivatedEster Activated Ester (e.g., OBt ester) (R-configuration) Product_R Desired Product (R-configuration) ActivatedEster->Product_R Nucleophile O_Acylisourea->ActivatedEster Additive (e.g., HOBt) PlanarIntermediate Planar Achiral Intermediate (Enolate) O_Acylisourea->PlanarIntermediate Base/Heat PlanarIntermediate->Product_R Nucleophile Product_S Racemized Product (S-configuration) PlanarIntermediate->Product_S Nucleophile

Caption: Desired vs. undesired pathways in chiral butanoic acid activation.

References

solvent effects on the synthesis of furan-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides & FAQs

General Questions

Q1: My furan synthesis is resulting in a low yield. What are the common solvent-related factors that could be causing this?

A1: Low yields in furan synthesis can often be attributed to several solvent-related issues:

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. For instance, in certain reactions, polar aprotic solvents might be favored.[1] It is crucial to select a solvent that ensures the solubility of reactants while favoring the desired reaction pathway.

  • Presence of Impurities: Solvents must be appropriately dried and deaerated. The presence of water or oxygen can lead to side reactions and a decrease in yield.

  • Solvent-Reactant Incompatibility: The chosen solvent may react with the starting materials or the product, leading to decomposition or the formation of byproducts.

  • Suboptimal Reaction Concentration: The concentration of reactants in the solvent can affect reaction kinetics. It is advisable to perform optimization studies to determine the ideal concentration.

Q2: How do I choose the optimal solvent for my specific furan synthesis reaction?

A2: The choice of solvent depends heavily on the type of synthesis being performed. Here are some general guidelines:

  • Paal-Knorr Synthesis: This reaction is often carried out under aqueous acidic conditions or in the presence of a dehydrating agent.[2] However, for certain substrates, polar aprotic solvents can be effective.

  • Clauson-Kaas Synthesis: While traditionally carried out in solvents like acetic acid, greener alternatives such as water are being explored and have shown to be effective.[3][4] The choice of solvent can also be influenced by the nature of the amine used in the reaction.

  • Multicomponent Reactions: The optimal solvent for these reactions can vary widely. A screening of different solvents is often necessary to determine the best conditions for yield and selectivity. For example, in one study, acetone was found to be superior to water, ethanol, CH2Cl2, DMSO, and CH3CN for a specific multicomponent furan synthesis.[5][6]

Below is a general workflow for solvent selection:

SolventSelection Start Start: Identify Furan Synthesis Method PaalKnorr Paal-Knorr Synthesis Start->PaalKnorr ClausonKaas Clauson-Kaas Synthesis Start->ClausonKaas Multicomponent Multicomponent Reaction Start->Multicomponent Other Other Methods Start->Other AqueousAcidic Consider aqueous acidic solutions (e.g., H2SO4/H2O, HCl/H2O) PaalKnorr->AqueousAcidic Protic Conditions Anhydrous Use dehydrating agents or polar aprotic solvents (e.g., DMSO) PaalKnorr->Anhydrous Aprotic/Anhydrous Conditions Traditional Acetic Acid ClausonKaas->Traditional Traditional Approach Green Water or other green solvents ClausonKaas->Green Greener Alternative Screening Perform solvent screening: - Polar aprotic (DMSO, DMF, MeCN) - Polar protic (EtOH, H2O) - Nonpolar (Toluene, Hexane) - Ethereal (THF, Dioxane) Multicomponent->Screening Variable Requirements LitSearch Consult literature for specific substrate and reaction type Other->LitSearch Specialized Reaction

A general workflow for selecting a solvent for furan synthesis.
Paal-Knorr Synthesis

Q3: I am performing a Paal-Knorr synthesis and observing the formation of side products. Could the solvent be the cause?

A3: Yes, the solvent can influence the formation of side products. In the synthesis of furans from 1,4-dicarbonyl compounds, competing reactions like the Feist-Bénary synthesis can occur. The polarity of the solvent can affect the reaction pathway. For instance, a polar aprotic solvent can enhance the nucleophilicity of certain species, potentially favoring one pathway over another.[1] If you are observing unexpected side products, consider altering the solvent system.

Multicomponent Reactions

Q4: My multicomponent reaction for furan synthesis is not proceeding to completion. How can I troubleshoot this with respect to the solvent?

A4: In multicomponent reactions, the solubility of all reactants is critical. If one component is not fully dissolved, the reaction may be slow or incomplete. Ensure you are using a solvent that can dissolve all starting materials effectively. Additionally, the solvent can influence the stability of key intermediates. A change in solvent may be necessary to stabilize a crucial intermediate and drive the reaction forward. It is highly recommended to perform a solvent screen to identify the optimal medium for your specific set of reactants.

Data Presentation: Solvent Effects on Furan Synthesis

The following tables summarize quantitative data on the effect of different solvents on the yield of furan synthesis from various studies.

Table 1: Solvent Effect on the Synthesis of Polysubstituted Furans

EntrySolventYield (%)
1Toluene45
2THF62
3DMF57
4MeCN50
5DMSO 81

Reaction conditions involved the reaction of a sulfonium ylide with dimethyl acetylenedicarboxylate at 80°C.[7]

Table 2: Optimization of Solvent for a One-Pot Multicomponent Furan Synthesis

EntrySolventYield (%)
1H₂O40
2EtOHLow
3CH₂Cl₂Low
4Acetone (reflux) High
5DMSOIncreased
6CH₃CNIncreased

This table summarizes the findings for the synthesis of 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one.[5][6]

Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting common issues in furan synthesis related to solvent choice.

Troubleshooting Start Start: Problem with Furan Synthesis LowYield Low Yield Start->LowYield SideProducts Side Product Formation Start->SideProducts NoReaction No Reaction Start->NoReaction CheckSolventPurity 1. Check Solvent Purity (Dry and deaerated?) LowYield->CheckSolventPurity Possible Cause AnalyzeByproducts 1. Characterize Side Products SideProducts->AnalyzeByproducts First Step CheckSolubility 1. Check Reactant Solubility in the chosen solvent NoReaction->CheckSolubility Primary Check OptimizeConc 2. Optimize Reactant Concentration CheckSolventPurity->OptimizeConc If pure ChangeSolvent 3. Change Solvent (Consider polarity and green alternatives) OptimizeConc->ChangeSolvent If optimized ChangeSolventPolarity 2. Alter Solvent Polarity (e.g., polar aprotic vs. protic) AnalyzeByproducts->ChangeSolventPolarity If identified TempAdjustment 3. Adjust Reaction Temperature ChangeSolventPolarity->TempAdjustment If still present Insoluble Select a solvent where all reactants are soluble CheckSolubility->Insoluble If insoluble Soluble Soluble CheckSolubility->Soluble If soluble CatalystActivity 2. Check Catalyst Activity (if applicable) Soluble->CatalystActivity Next Step SolventScreen 3. Perform a Broad Solvent Screen CatalystActivity->SolventScreen If catalyst is active

References

Technical Support Center: Catalyst Selection for Butanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of butanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of butanoic acid, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Ester Yield Equilibrium Limitation: The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3]• Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1][3]• Use an excess of the alcohol reactant to drive the equilibrium towards the product side.[1][3][4]
Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or used in an insufficient amount to achieve a reasonable reaction rate.• Increase the catalyst loading.• Ensure the catalyst is active and has not been poisoned or degraded. For solid catalysts, consider regeneration or using a fresh batch.
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.• Optimize the reaction temperature. Higher temperatures generally increase the reaction rate but can also lead to side reactions.
Slow Reaction Rate Inadequate Catalyst: The chosen catalyst may have low activity for the specific substrates and conditions.• Switch to a more active catalyst. Homogeneous catalysts like sulfuric acid or hydrochloric acid are often more active than heterogeneous catalysts.[5]• For heterogeneous catalysts, consider those with higher acid site density or more accessible active sites.
Poor Mass Transfer (for Heterogeneous Catalysts): Inadequate mixing can limit the interaction between reactants and the catalyst surface.• Increase the stirring rate to improve mass transfer.
Product Discoloration (Brown or Dark Color) Side Reactions/Degradation: High temperatures or strong acid catalysts can cause decomposition of reactants or products, leading to colored byproducts.[6]• Lower the reaction temperature.• Use a milder catalyst. For example, consider using an ion-exchange resin instead of concentrated sulfuric acid.[7][8]• Ensure all glassware is clean and free of contaminants.[6]
Catalyst Deactivation (Heterogeneous Catalysts) Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[9][10]• Regenerate the catalyst by controlled oxidation (calcination) to burn off coke deposits.[10]
Pore Blocking: For porous catalysts like zeolites, the pores can become blocked, restricting access to active sites.[9][11]• Choose a catalyst with a larger pore size if pore blocking is suspected.• Consider a different type of solid acid catalyst.
Leaching of Active Sites: For some supported catalysts, the active species may leach into the reaction mixture.• Select a more stable catalyst support or a catalyst with stronger bonding of the active species.

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for butanoic acid esterification?

The most common catalysts are strong mineral acids (homogeneous catalysts) such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1][3][5] Heterogeneous catalysts are also widely used and include acidic ion-exchange resins (e.g., Amberlyst, Dowex), zeolites, and sulfated zirconia.[5][7][8][11] For milder conditions, enzyme catalysts like lipases can also be employed.[12]

2. How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific requirements of your process:

  • Homogeneous Catalysts (e.g., H₂SO₄):

    • Advantages: High catalytic activity, leading to faster reaction rates.[5]

    • Disadvantages: Difficult to separate from the reaction mixture, can be corrosive, and may lead to waste disposal issues.[11]

  • Heterogeneous Catalysts (e.g., Ion-Exchange Resins):

    • Advantages: Easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.[8][11]

    • Disadvantages: May have lower activity compared to homogeneous catalysts, and can be prone to deactivation.[5]

3. What is the role of the acid catalyst in the esterification of butanoic acid?

The acid catalyst protonates the carbonyl oxygen of the butanoic acid.[2] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][9]

4. How can I improve the yield of my butanoic acid esterification?

To improve the ester yield, you can:

  • Remove Water: Since esterification is a reversible reaction that produces water, removing water as it is formed will shift the equilibrium towards the products.[1][3] This can be achieved using a Dean-Stark apparatus or by adding a drying agent.[3]

  • Use Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one, typically the alcohol) will also drive the reaction forward.[1][3][4]

5. My reaction mixture turned brown. What happened and how can I prevent it?

A brown or dark coloration often indicates the occurrence of side reactions or decomposition of the organic compounds, which can be caused by high temperatures or the use of a very strong acid catalyst.[6] To prevent this, you can try lowering the reaction temperature or using a milder catalyst, such as an acidic resin.[7][8] Also, ensure your reactants and glassware are free from impurities.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the performance of various catalysts in esterification reactions.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts for Carboxylic Acid Esterification

Catalyst TypeCatalystReactantsTemperature (°C)Conversion (%)Time (min)Reference
HomogeneousHClAcrylic Acid + Ethanol6045.7420[5]
HomogeneousHIAcrylic Acid + Ethanol60Lower than HCl420[5]
HeterogeneousDowexAcrylic Acid + Ethanol60Lower than HI420[5]

Table 2: Performance of Various Solid Acid Catalysts in the Esterification of Acetic Acid with Butanol

CatalystCatalyst TypeRelative Activity
Smopex-101Fiber-supported catalystHighest
Amberlyst 15Ion-exchange resinHigh
Sulfated ZrO₂Solid superacidModerate
H-USY-20ZeoliteModerate
H-BETA-12.5ZeoliteModerate
H-MOR-45ZeoliteLow
Nb₂O₅Metal oxideLow
H-ZSM-5-12.5ZeoliteLowest

Data adapted from a study on the esterification of acetic acid with butanol, providing a general trend for solid acid catalyst activity.[11]

Experimental Protocols

General Protocol for Fischer Esterification of Butanoic Acid

This protocol provides a general procedure for the esterification of butanoic acid with an alcohol using an acid catalyst.

  • Reactant and Catalyst Charging:

    • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if water removal is desired), add butanoic acid and the desired alcohol (e.g., ethanol, methanol). A molar excess of the alcohol is recommended.

    • Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a specific weight percentage of a solid acid catalyst).[13]

    • Add a few boiling chips to ensure smooth boiling.[13]

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle or water bath.[14] The reaction temperature will depend on the boiling point of the alcohol used.

    • Maintain the reflux for the desired reaction time. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a homogeneous catalyst was used, neutralize it by carefully adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.[13]

    • Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid and excess alcohol.

    • Wash with a saturated sodium chloride solution (brine) to aid in layer separation.

    • Separate the organic layer containing the ester and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • The crude ester can be purified by distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Butanoic Acid and Alcohol catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool Reaction Mixture monitor->cool Upon completion neutralize Neutralize (if homogeneous catalyst) cool->neutralize wash Wash with Water and Brine neutralize->wash dry Dry Organic Layer wash->dry purify Purify by Distillation dry->purify

Caption: Experimental workflow for butanoic acid esterification.

Catalyst_Selection_Logic start Catalyst Selection q1 Is catalyst recovery and reuse a priority? start->q1 hetero Choose Heterogeneous Catalyst (e.g., Ion-Exchange Resin, Zeolite) q1->hetero Yes homo Choose Homogeneous Catalyst (e.g., H₂SO₄, HCl) q1->homo No q2 Are mild reaction conditions required? hetero->q2 homo->q2 enzyme Consider Enzymatic Catalyst (e.g., Lipase) q2->enzyme Yes

Caption: Decision logic for catalyst selection in esterification.

References

Technical Support Center: Synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common approach involves a Friedel-Crafts-type reaction. This can be conceptualized as the reaction between a furan-containing synthon and a phenylacetic acid derivative or equivalent, often catalyzed by a Lewis or Brønsted acid. However, due to the acid sensitivity of the furan ring, direct Friedel-Crafts acylation or alkylation can be challenging and may lead to polymerization.[1] A plausible route is the Michael addition of a phenyl group equivalent to a furan-containing α,β-unsaturated carboxylic acid derivative, followed by reduction or modification. A related, documented synthesis is the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) or a Lewis acid such as aluminum chloride (AlCl₃).[2][3]

Q2: Why is the furan ring problematic in acid-catalyzed reactions?

The furan ring is an electron-rich aromatic system that is highly susceptible to protonation and subsequent ring-opening or polymerization under strongly acidic conditions.[4][5][6] Classical Friedel-Crafts acylation conditions, for instance, often lead to low yields or complete decomposition of the furan starting material.[1][7] The presence of water can exacerbate polymerization during acid-catalyzed conversions of furan.[4][5]

Q3: What are the expected side products in this synthesis?

Common side products include polymers and oligomers of the furan-containing starting material, which typically present as dark, insoluble tars.[2][4] Positional isomers from the Friedel-Crafts reaction are also possible, though the 2-position of the furan is generally the most reactive. Ring-opened byproducts may also form if conditions are too harsh.

Q4: What purification methods are recommended for the final product?

Purification of furan-containing carboxylic acids can be achieved through several methods. After an initial aqueous workup to remove the acid catalyst and other water-soluble impurities, column chromatography on silica gel is a common technique. Recrystallization from a suitable solvent system can also be effective for obtaining a pure product. In some cases, high vacuum distillation can be used for purification, particularly for ester derivatives.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of Furan Starting Material: The acidic conditions may be too strong, leading to polymerization or ring-opening of the furan moiety.[1][4][5] 2. Ineffective Catalyst: The Lewis or Brønsted acid may be old, hydrated, or otherwise deactivated.1. Use a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid under carefully controlled, anhydrous conditions.[1] Consider performing the reaction at a lower temperature to minimize side reactions. The use of alcoholic solvents may help suppress furan polymerization.[4][5] 2. Use a freshly opened or properly stored catalyst.
Formation of a Dark Tar or Insoluble Polymer 1. Furan Polymerization: This is a very common issue in acid-catalyzed reactions of furans.[4][5][6] 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization.1. Ensure strictly anhydrous reaction conditions. The presence of water can promote polymerization.[4][5] Use a less aggressive acid catalyst. 2. Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the catalyst and throughout the reaction.
Product is an Intractable Oil 1. Presence of Impurities: Residual starting materials, side products, or oligomers can prevent crystallization. 2. Product is Naturally an Oil: The target compound may not be a crystalline solid at room temperature.1. Purify the crude product using column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Confirm product identity and purity via spectroscopic methods (NMR, MS).
Difficulty Separating Product from Starting Materials 1. Similar Polarity: The product and starting materials may have similar retention factors (Rf) in thin-layer chromatography (TLC).1. Optimize the solvent system for column chromatography. A small amount of acetic or formic acid in the eluent can sometimes improve the separation of carboxylic acids. 2. Consider converting the carboxylic acid product to its methyl or ethyl ester for easier purification by chromatography, followed by hydrolysis to regenerate the acid.
Emulsion Formation During Aqueous Workup 1. Presence of Tarry Byproducts: Polymeric materials can act as surfactants, stabilizing emulsions. 2. Insufficient Ionic Strength of the Aqueous Layer. 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite.

Quantitative Data Summary

The following table presents hypothetical, yet expected, quantitative data for the synthesis of this compound based on yields reported for structurally similar compounds.[2]

Parameter Expected Value Notes
Yield 40-65%Highly dependent on the choice of catalyst and reaction conditions. Lower yields are expected with strong Lewis acids like AlCl₃ due to polymerization.
Purity (after chromatography) >95%Purity can be assessed by ¹H NMR and LC-MS.
Reaction Time 2-24 hoursMonitor reaction progress by TLC to determine the optimal reaction time and avoid product degradation.
Melting Point Not availableMay be an oil at room temperature.

Experimental Protocol

Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on related literature and should be adapted and optimized.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(furan-2-yl)acrylic acid (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.

  • Addition of Phenyl Grignard Reagent (Alternative Michael Addition): In a separate flask, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF. Add this Grignard reagent (1.1 eq) dropwise to the solution of 3-(furan-2-yl)acrylic acid at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup:

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup Procedure cluster_purification Purification & Analysis start Reaction Setup: 3-(furan-2-yl)acrylic acid in DCM at 0 °C add_reagent Add Phenyl Grignard Reagent start->add_reagent reaction Stir and Monitor by TLC add_reagent->reaction quench Quench with sat. NH4Cl reaction->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, H2O, Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterization Characterization (NMR, MS) chromatography->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Analytical Techniques for Identifying Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts generated during chemical synthesis.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is crucial for the successful identification of synthesis byproducts. The following table summarizes the key characteristics of commonly used techniques to aid in this selection process.

TechniquePrincipleCommon Byproducts DetectedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Isomers, starting materials, intermediates, degradation products.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1]Peak tailing can occur, requires soluble samples.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Volatile and semi-volatile byproducts, residual solvents.[4]High sensitivity and specificity, excellent for volatile compounds, extensive spectral libraries for identification.[5]Limited to thermally stable and volatile compounds, derivatization may be required for polar analytes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure.Isomers, structurally related byproducts, unexpected reaction products.Provides detailed structural information, non-destructive, can quantify components in a mixture.[6]Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentrations.[7]
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.A wide range of byproducts, including high molecular weight and polar compounds.High sensitivity and specificity, provides molecular weight information, can be coupled with separation techniques (LC-MS, GC-MS).[5][8]Can be difficult to distinguish between isomers without chromatography, complex mixtures can lead to ion suppression.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Peak Tailing

  • Symptom: Asymmetrical peaks with a trailing edge.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica-based column can cause tailing.[3]

      • Solution: Lower the mobile phase pH to protonate the silanols, use an end-capped column, or add a competing base like triethylamine to the mobile phase.[2][3]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.[2]

    • Mismatched Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the mobile phase whenever possible.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds can lead to active sites and peak tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

Issue: Ghost Peaks

  • Symptom: Peaks appearing in the chromatogram at unexpected retention times, often in blank runs.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing can cause ghost peaks.

      • Solution: Use high-purity solvents and flush the system thoroughly.

    • Carryover from Previous Injections: Strongly retained compounds from a previous sample may elute in a subsequent run.

      • Solution: Implement a robust column washing step between injections.

    • Injector Contamination: Residue in the injector port or loop.

      • Solution: Clean the injector port and loop.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks.

  • Possible Causes & Solutions:

    • Active Sites in the Inlet or Column: Can be caused by contamination or column degradation.[9]

      • Solution: Replace the inlet liner and septum. If the problem persists, bake out or replace the column.[9]

    • Column Overloading: Injecting too much sample.[9]

      • Solution: Dilute the sample or use a larger split ratio.

    • Improper Injection Technique: Slow injection can lead to band broadening.

      • Solution: Ensure a fast and consistent injection.

Issue: Baseline Noise or Drift

  • Symptom: Unstable baseline, making it difficult to detect small peaks.

  • Possible Causes & Solutions:

    • Column Bleed: Degradation of the stationary phase at high temperatures.

      • Solution: Condition the column properly, use a column with a lower bleed specification, or lower the final oven temperature if possible.

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can contribute to baseline noise.

      • Solution: Use high-purity carrier gas and install traps to remove oxygen and moisture.

    • Leaks in the System: Air leaking into the system can cause an unstable baseline.[10]

      • Solution: Check for leaks at all fittings using an electronic leak detector.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad Peaks

  • Symptom: Peaks are wider than expected, leading to loss of resolution and coupling information.

  • Possible Causes & Solutions:

    • Poor Shimming: Inhomogeneous magnetic field across the sample.

      • Solution: Re-shim the magnet.

    • Sample Concentration Too High: Can lead to increased viscosity and peak broadening.[11]

      • Solution: Dilute the sample.

    • Presence of Paramagnetic Impurities: Can cause significant line broadening.

      • Solution: Ensure the sample is free from paramagnetic metals. Filter the sample if necessary.

    • Chemical Exchange: Protons exchanging between different chemical environments on the NMR timescale.

      • Solution: Try acquiring the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process.

Issue: Unexpected Peaks in the Spectrum

  • Symptom: Signals that do not correspond to the expected product or starting materials.

  • Possible Causes & Solutions:

    • Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent.[11]

      • Solution: Use high-purity deuterated solvents and check the solvent blank.

    • Contamination from Glassware or Sample Handling: Grease, plasticizers, or other contaminants.[12][13]

      • Solution: Use clean, dedicated NMR tubes and avoid using grease on joints.

    • Presence of Rotamers: If a molecule can exist in multiple stable conformations that interconvert slowly on the NMR timescale, each conformer can give rise to a separate set of peaks.[11]

      • Solution: Acquire the spectrum at a higher temperature to increase the rate of interconversion, which may coalesce the peaks.[11]

Frequently Asked Questions (FAQs)

General
  • Q1: What is the first step I should take when I see an unexpected peak in my analysis?

    • A1: The first step is to confirm the peak is real and not an artifact. Re-inject the same sample to check for reproducibility. If the peak is reproducible, run a blank injection (injecting only the mobile phase or solvent) to rule out system contamination or carryover.

  • Q2: How can I distinguish between a byproduct and a degradation product?

    • A2: A byproduct is formed concurrently with the desired product during the reaction. A degradation product is formed from the decomposition of the desired product after the reaction, often due to instability under certain conditions (e.g., light, heat, pH). To distinguish them, analyze a freshly prepared and purified sample of your desired product. If the impurity is absent initially but appears over time or under stress conditions, it is likely a degradation product.

HPLC
  • Q3: My peaks are splitting. What could be the cause?

    • A3: Peak splitting in HPLC can be caused by a partially blocked column frit, a void in the column packing material, or injecting the sample in a solvent that is much stronger than the mobile phase. First, try replacing the column inlet frit. If that doesn't work, flushing the column in the reverse direction (disconnected from the detector) may help. Also, ensure your sample solvent is compatible with the mobile phase.

  • Q4: My retention times are shifting. Why is this happening?

    • A4: Retention time drift can be caused by changes in mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is prepared accurately and is well-mixed. Check the pump for any leaks or bubbles. Use a column oven to maintain a consistent temperature. Column aging can also lead to gradual shifts in retention time.

GC-MS
  • Q5: I don't see a molecular ion peak for my compound. What should I do?

    • A5: The absence of a molecular ion peak is common in electron ionization (EI) GC-MS, especially for fragile molecules that readily fragment. You can try using a "softer" ionization technique like chemical ionization (CI), which is less energetic and more likely to produce a prominent molecular ion or a protonated molecule peak.[8]

  • Q6: How do I identify an unknown peak in my GC-MS chromatogram?

    • A6: The first step is to analyze the mass spectrum of the unknown peak. You can then search this spectrum against a commercial mass spectral library (like NIST or Wiley) for potential matches. The fragmentation pattern can also provide clues about the structure of the compound. For a more definitive identification, you may need to synthesize a reference standard of the suspected byproduct and compare its retention time and mass spectrum.

NMR
  • Q7: How can I confirm if a peak corresponds to an exchangeable proton (e.g., -OH, -NH)?

    • A7: A simple way to identify exchangeable protons is to perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[11]

  • Q8: My ¹H NMR spectrum is very complex and crowded. How can I simplify it to identify byproducts?

    • A8: If your ¹H NMR spectrum is too complex, you can use two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY helps to identify protons that are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. These techniques can help to piece together the structure of unknown byproducts within the mixture.

Experimental Protocols

HPLC Method for Byproduct Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent, ideally the initial mobile phase, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the analysis of small organic molecules.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic solvent like acetonitrile or methanol is typical.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 30 °C, using a column oven.

    • Detection: UV detection at a wavelength where the main compound and potential byproducts absorb. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks.

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity peak relative to the total area of all peaks to estimate the purity of the sample.

    • For identification, collect fractions of the impurity peaks for further analysis by MS or NMR, or use an LC-MS system for direct identification.

GC-MS Method for Volatile Byproduct Analysis
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[14]

    • Ensure the sample is free of non-volatile materials that could contaminate the GC inlet and column.[14]

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is often a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: Typically 250-280 °C.

    • Injection Mode: Split or splitless injection depending on the concentration of the byproducts. A split injection is used for more concentrated samples, while a splitless injection is used for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute compounds with a wide range of boiling points.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

      • Mass Range: Scan a wide mass range (e.g., m/z 40-550) to detect a variety of potential byproducts.

      • Source and Transfer Line Temperatures: Typically 230 °C and 280 °C, respectively.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak and compare it to a spectral library for tentative identification.

    • Confirm the identity by comparing the retention time and mass spectrum with an authentic reference standard if available.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[15]

    • Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[16]

    • Use a clean, high-quality NMR tube.

  • NMR Experiment Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and line shape.

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main product and byproducts.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to determine the structures of the byproducts.

Visualizations

Logical Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for the identification of an unknown synthesis byproduct.

Byproduct_Identification_Workflow start Unexpected Peak Detected in Initial Analysis (e.g., HPLC, GC) confirm_peak Is the Peak Reproducible and Not in Blank? start->confirm_peak characterize Characterize Byproduct confirm_peak->characterize Yes artifact Investigate as System Artifact/Contamination confirm_peak->artifact No lcms LC-MS Analysis characterize->lcms For non-volatile/ thermally labile compounds gcms GC-MS Analysis characterize->gcms For volatile/ thermally stable compounds isolate Isolate Byproduct (e.g., Prep HPLC, Column Chromatography) characterize->isolate If sufficient quantity can be obtained propose_structure Propose Structure(s) lcms->propose_structure Provides MW and fragmentation data gcms->propose_structure Provides fragmentation data and library match nmr NMR Analysis (1D and 2D) isolate->nmr nmr->propose_structure Provides detailed structural information confirm_structure Confirm Structure propose_structure->confirm_structure synthesize_standard Synthesize Reference Standard confirm_structure->synthesize_standard compare Compare Spectroscopic Data and Retention Time with Standard synthesize_standard->compare end Byproduct Identified compare->end Match Confirmed

Caption: A logical workflow for the identification and confirmation of an unknown synthesis byproduct.

Troubleshooting HPLC Peak Tailing

The following diagram outlines the troubleshooting process for addressing peak tailing in HPLC analysis.

HPLC_Peak_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does it affect all peaks or specific peaks? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks All specific_peaks Specific Peaks Tailing check_all_peaks->specific_peaks Specific check_frit Check for blocked column inlet frit all_peaks->check_frit Likely a physical issue all_peaks->check_frit check_analyte Are affected peaks basic or acidic? specific_peaks->check_analyte Likely a chemical interaction specific_peaks->check_analyte reverse_flush Reverse flush column (disconnected from detector) check_frit->reverse_flush Try first replace_frit Replace inlet frit reverse_flush->replace_frit If not resolved check_void Check for column void replace_frit->check_void If not resolved replace_column Replace column check_void->replace_column If void is present basic_compounds Basic Compounds check_analyte->basic_compounds Basic acidic_compounds Acidic Compounds check_analyte->acidic_compounds Acidic/Other lower_ph Lower mobile phase pH basic_compounds->lower_ph To protonate silanols basic_compounds->lower_ph check_overload Check for column overload basic_compounds->check_overload acidic_compounds->check_overload add_modifier Add competing base (e.g., triethylamine) lower_ph->add_modifier Or use_endcapped Use end-capped column add_modifier->use_endcapped Or reduce_injection Reduce injection volume/ Dilute sample check_overload->reduce_injection check_solvent Check injection solvent reduce_injection->check_solvent match_solvent Match injection solvent to mobile phase check_solvent->match_solvent

References

Validation & Comparative

Structure-Activity Relationship of 3-(Furan-2-yl)-4-phenylbutanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(Furan-2-yl)-4-phenylbutanoic acid analogs, focusing on their anti-inflammatory and antimicrobial activities. The information presented herein is a synthesis of experimental data from various studies on related furan-containing compounds, offering insights into the structural modifications that influence their biological potency.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The furan ring is considered a bioisostere of the phenyl ring and can modulate the steric and electronic properties of a molecule, potentially enhancing its interaction with biological targets and improving its metabolic stability.[2] This guide focuses on analogs of this compound, exploring how modifications to the core structure impact their biological efficacy. The primary mechanism of anti-inflammatory action for many furan derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of various furan derivatives, providing a basis for understanding the structure-activity relationships. The data is compiled from studies on compounds with structural similarities to this compound.

Compound/AnalogTarget/AssayActivity (IC50 in µM)Reference CompoundActivity (IC50 in µM)
2-(Furan-2-yl)-4-phenoxyquinolineβ-glucuronidase release5.0Mepacrine-
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneTNF-α formation2.3Genistein9.1
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oximeLysozyme release7.1Mepacrine-
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oximeβ-glucuronidase release9.5Mepacrine-
4,5-Diaryl-3(2H)furanone (F-derivative of -SOMe substituted)COX-1 Inhibition2.8Indomethacin-
3-Aryl-3-(furan-2-yl)propanoic acid derivativeCandida albicans (MIC in µg/mL)64--
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli (MIC in µg/mL)64--
3-Aryl-3-(furan-2-yl)propanoic acid derivativeStaphylococcus aureus (MIC in µg/mL)>64--

Note: The data presented is for structurally related furan derivatives and not a direct SAR study of this compound analogs. MIC denotes Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a specified period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the mixture.

  • Quantification of Prostaglandin Production: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The reaction is stopped after a defined time, and the amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.[5][6][7]

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used for this assay.

  • Compound Administration: The test compound is administered to the rats, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period following compound administration (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.[1][2][8]

Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, a solution of a protein like bovine serum albumin (BSA) or egg albumin (typically 1%), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 20 minutes) and then heated to induce denaturation (e.g., at 70°C for 5 minutes).

  • Measurement of Turbidity: The turbidity of the solution, which indicates the extent of protein denaturation, is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A known anti-inflammatory drug is used as a positive control.[9][10][11]

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway, a primary target for many anti-inflammatory furan derivatives.

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane (Phospholipids) arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 activation cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 Oxygenation pla2 Phospholipase A2 (PLA2) cox1->pgg2 gi_protection GI Protection cox1->gi_protection Housekeeping functions cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxanes->platelet_agg stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) stimuli->cox2 Induction

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

The following diagram outlines the general workflow for the carrageenan-induced rat paw edema assay.

Experimental_Workflow start Start animal_prep Animal Acclimatization (Wistar Rats) start->animal_prep grouping Grouping of Animals (Control, Test, Positive Control) animal_prep->grouping compound_admin Compound Administration (Oral/IP) grouping->compound_admin carrageenan_injection Carrageenan Injection (Sub-plantar) compound_admin->carrageenan_injection 30-60 min measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->measurement Hourly for 5 hours data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis end End data_analysis->end

References

Comparative Efficacy of 3-(Furan-2-yl)-4-phenylbutanoic Acid and Structurally Related Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 3-(Furan-2-yl)-4-phenylbutanoic acid and its structurally similar analogs. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of this class of compounds.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring is a versatile scaffold in medicinal chemistry, and its derivatives have been the subject of numerous studies to explore their therapeutic potential.[3] This guide focuses on the antimicrobial efficacy of this compound and its analogs, providing a structured comparison of their activity against various microbial strains.

Quantitative Efficacy Data

While specific efficacy data for this compound is limited in publicly available literature, a study on the antimicrobial activity of closely related 3-aryl-3-(furan-2-yl)propanoic acid derivatives provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against Gram-positive bacteria, Gram-negative bacteria, and yeast.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [4][5]

Compound IDAryl GroupStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
2a Phenyl128>25664
2b 4-Methylphenyl128>25664
2c 4-Methoxyphenyl128>25664
2d 4-Fluorophenyl12825664
2e 4-Chlorophenyl12812864
2f 4-Bromophenyl12812864
2g 4-Iodophenyl12812864
1a (precursor)128>25664

Note: Compound 1a is the precursor 3-(Furan-2-yl)propenoic acid.

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of the compounds listed in Table 1. This protocol is based on standardized methods.[6]

Broth Microdilution MIC Assay Protocol
  • Preparation of Microbial Inoculum:

    • Bacterial and yeast strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

    • A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • The standardized suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentration range typically spans from 256 µg/mL to 1 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

    • A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.

    • The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound and its analogs are not yet fully elucidated. However, the antimicrobial mechanism of many furan derivatives is believed to involve the generation of reactive metabolites that can cause cellular damage.

One proposed general mechanism for the antimicrobial activity of furan-containing compounds involves their metabolic activation by microbial enzymes, such as nitroreductases in bacteria. This activation leads to the formation of highly reactive electrophilic intermediates. These intermediates can then interact with and damage critical cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death.

G cluster_0 Bacterial Cell cluster_1 Cellular Targets FuranCompound Furan-containing Compound MetabolicActivation Metabolic Activation (e.g., by Nitroreductases) FuranCompound->MetabolicActivation ReactiveMetabolite Reactive Electrophilic Metabolite MetabolicActivation->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA RNA RNA ReactiveMetabolite->RNA Proteins Proteins ReactiveMetabolite->Proteins CellDamage Cellular Damage DNA->CellDamage RNA->CellDamage Proteins->CellDamage CellDeath Cell Death CellDamage->CellDeath G Start Starting Materials: 3-(Furan-2-yl)propenoic acid and Arene Synthesis Synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives Start->Synthesis Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification AntimicrobialScreening Antimicrobial Screening Purification->AntimicrobialScreening MIC Broth Microdilution Assay (MIC Determination) AntimicrobialScreening->MIC DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) MIC->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

References

Validating the Biological Target of 3-(Furan-2-yl)-4-phenylbutanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of 3-(Furan-2-yl)-4-phenylbutanoic acid. Due to the limited direct experimental data on this specific compound, this document outlines a proposed validation strategy. This strategy is based on the activities of structurally similar compounds and the known biological effects of furan-containing molecules. We hypothesize that this compound may act as a dual inhibitor of histone deacetylases (HDACs) and a modulator of endoplasmic reticulum (ER) stress, analogous to the well-characterized compound, 4-phenylbutyric acid (4-PBA).

This guide will compare the expected performance of this compound with established HDAC inhibitors (Vorinostat, Trichostatin A), ER stress modulators (4-PBA, Thapsigargin), and standard antimicrobial agents. Detailed experimental protocols are provided to facilitate the validation process.

Proposed Dual Mechanism of Action

Based on its structural characteristics—a phenyl group and a butanoic acid chain similar to 4-PBA, with the addition of a furan ring known for its diverse biological activities—we propose that this compound may exert its effects through two primary pathways:

  • Histone Deacetylase (HDAC) Inhibition: The butanoic acid moiety suggests potential interaction with the zinc-containing active site of HDAC enzymes, leading to hyperacetylation of histones and other proteins. This can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.

  • Alleviation of Endoplasmic Reticulum (ER) Stress: The compound may act as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of misfolded proteins in the ER, thereby mitigating the unfolded protein response (UPR).

dot

proposed_mechanism cluster_hdac HDAC Inhibition cluster_er ER Stress Alleviation This compound This compound HDACs HDACs This compound->HDACs Misfolded Proteins Misfolded Proteins This compound->Misfolded Proteins Histone Acetylation ↑ Histone Acetylation HDACs->Histone Acetylation inhibition Gene Expression Altered Gene Expression Histone Acetylation->Gene Expression Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene Expression->Cell Cycle Arrest / Apoptosis ER Stress ↓ ER Stress Misfolded Proteins->ER Stress alleviation UPR Activation ↓ UPR Activation ER Stress->UPR Activation Cell Survival ↑ Cell Survival UPR Activation->Cell Survival

Caption: Proposed dual mechanism of this compound.

Comparative Performance Data

The following tables summarize the reported activities of alternative compounds that can be used as benchmarks for the experimental validation of this compound.

Table 1: In Vitro Activity of HDAC Inhibitors
CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
This compound HDACs (hypothesized) To be determined Various To be determined
Vorinostat (SAHA)Pan-HDAC (Class I, II)HDAC1: 10-33, HDAC2: 96, HDAC3: 20, HDAC6: 33[1][2]MCF-7 (Breast)0.75[1]
LNCaP (Prostate)2.5 - 7.5[1]
Various Pediatric0.48 - 9.8[3]
Trichostatin A (TSA)Pan-HDAC (Class I, II)HDAC1: 0.4-6, HDAC3: 1-38, HDAC6: 8.6[4][5]Various Breast0.026 - 0.308[5]
Hepatocellular Carcinoma1.19 - 3.62[6]
4-Phenylbutyric Acid (4-PBA)Pan-HDACInhibits at mM concentrations[7]NSCLC~2 mM[8]
Table 2: Modulation of ER Stress Markers
CompoundEffect on ER StressKey Markers AffectedCell/Animal ModelObservations
This compound Alleviation (hypothesized) To be determined Various To be determined
4-Phenylbutyric Acid (4-PBA)Alleviation↓ GRP78, p-PERK, p-IRE1, ATF-6, CHOP, p-eIF2α[9][10]Mouse model of HALIReduced hyperoxia-induced lung injury.[9]
↓ BiP, CHOP, IRE1, sXBP1[11][12]Chondrocyte & Dystonia cell modelsReduced ER stress markers to control levels.[11][12]
ThapsigarginInduction↑ GRP78, CHOP, sXBP1, ATF6, ATF4[13]C28/I2 chondrocytesPotent inducer of the UPR.[13]
↑ Cleaved-ATF6[14]HepG2 cellsInduces ER stress at nM concentrations.[14]
Table 3: Antimicrobial Activity
CompoundOrganismMICReference
This compound E. coli, S. aureus, C. albicans To be determined
AmpicillinEscherichia coli>8 µg/mL (resistant strains)[15][16]
>256 mg/L (resistant strains)[17]
TetracyclineStaphylococcus aureus≤4.0 µg/mL (susceptible)[18]
≥16 µg/mL (resistant)[18]
FluconazoleCandida albicans≤2 µg/mL (susceptible)[19][20]
16-32 µg/mL (susceptible dose-dependent)[21]
≥64 µg/mL (resistant)[19]

Experimental Validation Workflow

A systematic approach is required to validate the biological target(s) of this compound. The following workflow outlines the key experimental stages.

dot

experimental_workflow cluster_hdac HDAC Inhibition Validation cluster_er ER Stress Modulation Validation cluster_antimicrobial Antimicrobial Mechanism Validation start Start: Compound Synthesis and Purification prelim Preliminary Screening: Cytotoxicity (MTT Assay) Antimicrobial (Disk Diffusion) start->prelim hdac_activity In Vitro HDAC Activity Assay (Fluorometric) prelim->hdac_activity er_markers UPR Marker Analysis: qRT-PCR (XBP1 splicing, CHOP, BiP) Western Blot (p-PERK, p-eIF2α, CHOP, BiP) prelim->er_markers mic_det MIC Determination (Broth Microdilution) prelim->mic_det western_hdac Cellular Target Engagement: Western Blot for Acetylated Histones hdac_activity->western_hdac cell_cycle Phenotypic Assays: Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (e.g., Annexin V) western_hdac->cell_cycle end Conclusion: Target Validation and Mechanism Elucidation cell_cycle->end rescue_exp ER Stress Rescue Experiment: Induce stress (Thapsigargin), treat with compound er_markers->rescue_exp rescue_exp->end target_pathway Mechanism of Action Studies (e.g., cell wall/protein synthesis inhibition) mic_det->target_pathway target_pathway->end

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This assay determines the concentration at which this compound affects cell viability, providing a basis for concentrations to be used in subsequent cellular assays.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and control compounds (e.g., Vorinostat, 4-PBA) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay directly measures the inhibitory effect of the compound on HDAC enzyme activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., containing an acetylated lysine side chain), and purified HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HDAC substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified HDAC enzyme to each well. Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., containing a protease that cleaves the deacetylated substrate). Incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to a no-inhibitor control and determine the IC50 value.[7][22]

ER Stress and Unfolded Protein Response (UPR) Analysis

This involves measuring key markers of the three branches of the UPR (PERK, IRE1, and ATF6) to determine if the compound alleviates ER stress.

dot

upr_pathway cluster_er_membrane ER Membrane cluster_perk_pathway PERK Pathway cluster_ire1_pathway IRE1 Pathway cluster_atf6_pathway ATF6 Pathway ER_Lumen ER Lumen Cytosol Cytosol PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates IRE1 IRE1 XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6 ATF6 Golgi Golgi ATF6->Golgi translocates to Misfolded_Proteins Misfolded Proteins BiP BiP Misfolded_Proteins->BiP binds BiP->PERK dissociates BiP->IRE1 dissociates BiP->ATF6 dissociates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis XBP1s XBP1s mRNA XBP1u->XBP1s ER Chaperones ER Chaperones XBP1s->ER Chaperones ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved cleavage ATF6_cleaved->ER Chaperones

References

A Comparative Analysis of Furan and Thiophene Substituted Butanoic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative analysis of furan versus thiophene substituted butanoic acids, presenting key physicochemical and biological data to inform drug design and development.

In the landscape of medicinal chemistry, the isosteric replacement of a furan ring with a thiophene ring is a common strategy to modulate the biological activity and physicochemical properties of a drug candidate. This guide provides a detailed comparative analysis of furan and thiophene substituted butanoic acids, a class of compounds with potential therapeutic applications. By presenting experimental data on their synthesis, physicochemical characteristics, and biological activities, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Physicochemical Properties: A Tale of Two Heterocycles

The substitution of a furan with a thiophene ring, while seemingly a minor change, can significantly impact a molecule's properties. Thiophene is generally considered to be more aromatic and less reactive than furan. The sulfur atom in thiophene, being less electronegative and larger than the oxygen in furan, is more capable of stabilizing a positive charge, which influences its electronic properties. These intrinsic differences often translate to variations in lipophilicity, acidity, and metabolic stability.

A direct comparative study on a series of furan and thiophene carboxamide derivatives by Hollósy et al. demonstrated that the thiophene-containing compounds consistently exhibited higher lipophilicity compared to their furan isosteres.[1][2] This increased lipophilicity can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes key physicochemical data for representative furan and thiophene substituted butanoic and propanoic acids, collated from various sources. It is important to note that the data for butanoic and propanoic acid derivatives are not from a single, direct comparative study and should be interpreted with caution.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (predicted)Reference
4-(Furan-2-yl)butanoic acidC₈H₁₀O₃154.161.3-PubChem CID: 11105573
4-(Thiophen-2-yl)butanoic acidC₈H₁₀O₂S170.231.9-PubChem CID: 78356
3-(Furan-2-yl)propanoic acidC₇H₈O₃140.140.9-PubChem CID: 79007
3-(Thiophen-2-yl)propanoic acidC₇H₈O₂S156.201.5-PubChem CID: 79008
(S)-3-(Thiophen-2-ylthio)butanoic acidC₈H₁₀O₂S₂202.292.44.25PubChem CID: 10176592, EvitaChem

Biological Activity: Thiophene's Edge in Antiproliferative Effects

The aforementioned study by Hollósy et al. on furan and thiophene carboxamide derivatives also revealed a significant trend in their biological activity. The thiophene-containing compounds were found to be more active in inhibiting the proliferation of A431 cells (a human epidermoid carcinoma cell line) than their corresponding furan analogues.[1][2] This suggests that for this particular scaffold and biological target, the thiophene ring confers a distinct advantage.

Compound/Derivative ClassBiological ActivityAssayKey FindingsReference
Furan and Thiophene Carboxamide DerivativesAntiproliferativeMTT assay on A431 cellsThiophene derivatives were more active than their furan counterparts.[1][2]Hollósy F, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2002
3-Aryl-3-(furan-2-yl)propanoic acid derivativesAntimicrobialMinimum Inhibitory Concentration (MIC)Good activity against Candida albicans, and also inhibit Escherichia coli and Staphylococcus aureus.Molecules. 2022 Jul 19;27(14):4612
Thiophene-based chalconesAntibacterial, AnticancerAgar well diffusion, MTT assaySignificant antibacterial activity and potent anticancer activity against breast cancer cell lines.Heliyon. 2023 Jun;9(6):e16669

Experimental Protocols

Synthesis of 4-(Thiophen-2-yl)butanoic Acid

A common synthetic route to 4-(thiophen-2-yl)butanoic acid involves the Clemmensen reduction of 4-oxo-4-(thiophen-2-yl)butanoic acid.

Materials:

  • 4-oxo-4-(thiophen-2-yl)butanoic acid

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene

  • Water

Procedure:

  • A mixture of amalgamated zinc, water, concentrated hydrochloric acid, and toluene is prepared in a reaction flask.

  • 4-oxo-4-(thiophen-2-yl)butanoic acid is added to the mixture.

  • The reaction mixture is heated at reflux for an extended period (e.g., 30 hours), with additional portions of concentrated hydrochloric acid added at intervals.

  • After cooling, the aqueous layer is separated and extracted with a suitable organic solvent (e.g., ether).

  • The combined organic layers are dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization.

General Procedure for Antiproliferation MTT Assay

The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in the solubilization buffer.

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the LD50 (or IC50) values are determined.

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams have been generated using the DOT language.

G General Synthesis Workflow for 4-(Thiophen-2-yl)butanoic Acid cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_reaction2 Clemmensen Reduction Thiophene Thiophene 4-oxo-4-(thiophen-2-yl)butanoic acid 4-oxo-4-(thiophen-2-yl)butanoic acid Thiophene->4-oxo-4-(thiophen-2-yl)butanoic acid AlCl3 Succinic Anhydride Succinic Anhydride Succinic Anhydride->4-oxo-4-(thiophen-2-yl)butanoic acid 4-(Thiophen-2-yl)butanoic acid 4-(Thiophen-2-yl)butanoic acid 4-oxo-4-(thiophen-2-yl)butanoic acid->4-(Thiophen-2-yl)butanoic acid Zn(Hg), HCl

Caption: A simplified workflow for the synthesis of 4-(thiophen-2-yl)butanoic acid.

G Conceptual Diagram of Competitive Enzyme Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex (No Product Formation) Enzyme->Enzyme-Inhibitor Complex Binds Substrate Substrate Substrate->Enzyme-Substrate Complex Product Product Inhibitor (Furan/Thiophene Derivative) Inhibitor (Furan/Thiophene Derivative) Inhibitor (Furan/Thiophene Derivative)->Enzyme-Inhibitor Complex Enzyme-Substrate Complex->Product Catalysis Enzyme-Inhibitor Complex->Enzyme Reversible

Caption: A diagram illustrating the mechanism of competitive enzyme inhibition.

Conclusion

The choice between a furan and a thiophene moiety in a butanoic acid scaffold can have a significant impact on the resulting compound's physicochemical properties and biological activity. The available evidence, primarily from studies on related carboxamide derivatives, suggests that thiophene substitution tends to increase lipophilicity and, in the context of antiproliferative activity, can lead to enhanced potency. However, the optimal choice will always be target-specific and requires empirical validation. This guide provides a foundational understanding and practical data to aid researchers in the rational design of novel furan and thiophene-substituted butanoic acid derivatives for therapeutic applications. Further direct comparative studies on butanoic acid analogues are warranted to provide a more definitive guide for drug development in this chemical space.

References

A Comparative Guide to the Efficacy of Furan-Containing Compounds: Inferences for 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.[2]

Inferred In Vitro Efficacy

Based on studies of related compounds, 3-(Furan-2-yl)-4-phenylbutanoic acid is hypothesized to exhibit cytotoxic and antimicrobial activities.

Anticipated Anticancer Activity

Furan derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[4][5] For instance, certain furan-containing compounds have shown potent activity against breast, lung, and colon cancer cells.[4][6] The structurally related 4-phenylbutyric acid (4-PBA) is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, inducing cancer cell growth arrest and apoptosis.[7]

The potential anticancer efficacy of furan derivatives is often evaluated using cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative In Vitro Anticancer Activity of Furan Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide furan derivativeMCF-7 (Breast Cancer)4.06[4]
N-phenyl triazinone furan derivativeMCF-7 (Breast Cancer)2.96[4]
2-(furan-2-yl)naphthalen-1-ol (FNO) analog 15 MDA-MB-231 (Breast Cancer)1.7 µg/mL[8]
2-(furan-2-yl)naphthalen-1-ol (FNO) analog 22 MDA-MB-231 (Breast Cancer)0.85 µg/mL[8]
Furan derivative 1 HeLa (Cervical Cancer)0.08 - 8.79[5]
Furan derivative 24 SW620 (Colorectal Cancer)Moderate to potent[5]
Anticipated Antimicrobial Activity

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown promising antimicrobial activity.[1] Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10]

Table 2: Representative In Vitro Antimicrobial Activity of Furan Derivatives

Compound/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64 µg/mL[1]
3-(Furan-2-yl)propenoic acid derivativesCandida albicans64 µg/mL[9][10]
3-(Furan-2-yl)propenoic acid derivativesStaphylococcus aureus128 µg/mL[9]

Inferred In Vivo Efficacy

While specific in vivo data for this compound is unavailable, studies on related compounds provide insights into potential in vivo outcomes. For example, a derivative of 2-(furan-2-yl)naphthalen-1-ol significantly inhibited the proliferation of mammary epithelial cells in a mouse model of breast cancer.[8] 4-Phenylbutyric acid has been shown to promote hepatocellular carcinoma in a mouse model, highlighting the importance of thorough in vivo evaluation.[11]

Plausible Mechanism of Action

The mechanism of action for a novel compound like this compound is likely multi-faceted. Based on the activities of similar molecules, a plausible mechanism in cancer could involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

One potential pathway involves the inhibition of Sirtuin 2 (SIRT2) and the subsequent regulation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade. SIRT2 has been identified as a potential therapeutic target in cancer, and its inhibition can sensitize cancer cells to chemotherapy.[12] Inhibition of SIRT2 can lead to a decrease in the phosphorylation of downstream effectors like AKT, RAF, and ERK1/2, ultimately reducing cell proliferation and survival.[12]

SIRT2_EGFR_Pathway 3_Furan_2_yl_4_phenylbutanoic_acid 3-(Furan-2-yl)-4- phenylbutanoic acid SIRT2 SIRT2 3_Furan_2_yl_4_phenylbutanoic_acid->SIRT2 Inhibition EGFR EGFR SIRT2->EGFR Regulation AKT AKT EGFR->AKT RAF RAF AKT->RAF ERK ERK1/2 RAF->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cells and determining its IC50 value.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data for this compound is currently lacking, the extensive research on related furan derivatives and phenylbutanoic acid provides a strong foundation for predicting its potential biological activities. The information and protocols presented in this guide are intended to facilitate further investigation into the in vitro and in vivo efficacy of this and similar compounds. Future studies should focus on direct experimental validation to confirm these hypotheses and fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the quantification of 3-(Furan-2-yl)-4-phenylbutanoic acid in biological matrices. The focus is on providing a framework for cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The experimental data presented is hypothetical, representing typical performance characteristics of these analytical techniques, to serve as a benchmark for method development and validation.

Introduction to Analytical Method Cross-Validation

In drug development, it is not uncommon for an analytical method to be updated or for samples to be analyzed at different laboratories, necessitating a cross-validation process.[1] Cross-validation ensures that the data obtained from two different analytical methods, or the same method in different laboratories, are comparable and reliable.[1][2] This process is critical for maintaining data integrity throughout the lifecycle of a drug product, from preclinical studies to clinical trials.[3]

The fundamental parameters evaluated during bioanalytical method validation and cross-validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4] This guide will compare two common analytical techniques, HPLC-UV and LC-MS/MS, for the analysis of this compound and outline a protocol for their cross-validation.

Proposed Analytical Methods

HPLC with UV detection is a robust and cost-effective method suitable for quantifying analytes that possess a UV chromophore, which the furan and phenyl groups in the target molecule provide.

LC-MS/MS offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. This is particularly advantageous when dealing with low concentrations or complex biological matrices to minimize interferences.[11]

Comparative Performance Data

The following tables summarize the hypothetical, yet typical, performance characteristics for the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound in human plasma.

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.995> 0.998> 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mLAccuracy ±15%, Precision <15%
Intra-day Precision (%CV) < 10%< 5%< 15% (< 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 8%< 15% (< 20% at LLOQ)
Accuracy (% Bias) ± 10%± 5%± 15% (± 20% at LLOQ)
Recovery 85 - 95%90 - 105%Consistent and reproducible

Table 2: Stability Data (Analyte in Human Plasma)

Stability ConditionHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria
Bench-top (4 hours, Room Temp) 92%98%± 15% of nominal
Freeze-Thaw (3 cycles) 89%95%± 15% of nominal
Long-term (-80°C, 30 days) 91%97%± 15% of nominal

Experimental Protocols

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the respective chromatography system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Analyte: Precursor ion > Product ion (e.g., m/z 243.1 > 199.1)

    • Internal Standard: (e.g., a stable isotope-labeled version of the analyte)

Cross-Validation Protocol

To perform a cross-validation between the HPLC-UV and LC-MS/MS methods, a set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred study samples, should be analyzed by both methods.

  • Prepare QC Samples: Spike blank human plasma with known concentrations of this compound to prepare low, medium, and high QC samples.

  • Analysis: Analyze a minimum of three replicates of each QC level using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: The mean concentration obtained from the two methods for each QC level should be compared. The percentage difference should not exceed 20%.

    Percentage Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100

  • Incurred Sample Reanalysis: A subset of samples from a pharmacokinetic or other relevant study should be re-analyzed using the second method to confirm the agreement between the methods on real-world samples.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Plasma Plasma Sample (100 µL) Acetonitrile Add Acetonitrile with IS (300 µL) Plasma->Acetonitrile Vortex Vortex (1 min) Acetonitrile->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC Inject LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Compare Compare Results (% Difference < 20%) HPLC->Compare LCMS->Compare

Caption: General workflow for sample preparation, analysis, and cross-validation.

Cross_Validation_Logic start Start Cross-Validation qcs Analyze QC Samples (Low, Med, High) by both methods start->qcs calc_diff_qc Calculate % Difference for QC Samples qcs->calc_diff_qc incurred Analyze Incurred Study Samples by both methods calc_diff_incurred Calculate % Difference for Incurred Samples incurred->calc_diff_incurred decision_qc Is % Difference < 20%? calc_diff_qc->decision_qc decision_incurred Is % Difference < 20%? calc_diff_incurred->decision_incurred decision_qc->incurred Yes fail Investigation Required Methods Not Correlated decision_qc->fail No pass Methods are Correlated Validation Successful decision_incurred->pass Yes decision_incurred->fail No

Caption: Logical flow for the cross-validation of two analytical methods.

Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for the quantification of this compound will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and available instrumentation. LC-MS/MS generally provides superior performance in terms of sensitivity and selectivity. Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the generated data.[12] When transitioning between methods or laboratories, a rigorous cross-validation as outlined in this guide is mandatory to ensure data continuity and integrity.

References

spectroscopic comparison of 3-(Furan-2-yl)-4-phenylbutanoic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 3-(Furan-2-yl)-4-phenylbutanoic Acid Isomers

Introduction

This compound is a chiral carboxylic acid with a stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-(Furan-2-yl)-4-phenylbutanoic acid and (S)-3-(Furan-2-yl)-4-phenylbutanoic acid. While these enantiomers exhibit identical physical and spectroscopic properties in an achiral environment, their differentiation is crucial in drug development and stereoselective synthesis due to their potentially distinct pharmacological activities. This guide provides a comparative overview of the spectroscopic properties of these isomers and details the experimental protocols required for their differentiation.

While specific spectroscopic data for the individual, separated enantiomers of this compound are not widely available in public literature, this guide presents the known data for the compound (likely the racemic mixture) and outlines the principles and methods for distinguishing the isomers.

Data Presentation

The following table summarizes the available and expected spectroscopic data for the isomers of this compound. For standard spectroscopic methods, the data for the R and S enantiomers are identical. Differences are only expected to emerge under chiral conditions.

Spectroscopic TechniqueProperty(R)-3-(Furan-2-yl)-4-phenylbutanoic acid(S)-3-(Furan-2-yl)-4-phenylbutanoic acidRacemic Mixture
¹H NMR (in CDCl₃) Chemical Shifts (δ, ppm)Identical to (S)-isomerIdentical to (R)-isomer2.92 (dd, 1H), 3.13 (dd, 1H), 4.50 (t, 1H), 6.04 (d, 1H), 6.28 (m, 1H), 7.11–7.20 (m, 4H), 7.31 (br. s, 1H)[1]
¹³C NMR (in CDCl₃) Chemical Shifts (δ, ppm)Identical to (S)-isomerIdentical to (R)-isomer39.5, 40.8, 105.8, 110.2, 127.7, 129.5, 136.9, 138.0, 141.9, 156.3, 177.2[1]
¹H NMR with Chiral Solvating Agent Chemical Shifts (δ, ppm)Expected to show distinct shifts for corresponding protons compared to the (S)-isomer.Expected to show distinct shifts for corresponding protons compared to the (R)-isomer.Splitting of signals for corresponding protons of the two enantiomers.
IR Spectroscopy Key Absorptions (cm⁻¹)Identical to (S)-isomerIdentical to (R)-isomer~3000 (O-H), 1709 (C=O)
Mass Spectrometry (EI) Molecular Ion Peak (m/z)230.09230.09230.09
Optical Rotation Specific Rotation [α]Opposite sign to (S)-isomerOpposite sign to (R)-isomer

Experimental Protocols

General Spectroscopic Analysis

Standard spectroscopic analyses are conducted using routine methods for organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern of the compound.

Chiral NMR Spectroscopy for Enantiomeric Differentiation

To distinguish between the enantiomers of this compound, specialized NMR techniques are required. These methods aim to create a diastereomeric interaction, which results in observable differences in the NMR spectra of the enantiomers.

1. Use of Chiral Solvating Agents (CSAs)

This is a non-covalent approach where a chiral solvating agent is added to the NMR sample of the racemic mixture. The CSA forms transient diastereomeric complexes with each enantiomer, leading to separate signals for corresponding protons in the ¹H NMR spectrum.

  • Protocol:

    • Prepare a solution of the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the racemate.

    • Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent (e.g., Eu(hfc)₃), to the NMR tube.[2][3]

    • Acquire subsequent ¹H NMR spectra after incremental additions of the CSA to monitor the chemical shift changes and the resolution of the enantiomeric signals.

    • The degree of separation of the signals (ΔΔδ) is dependent on the specific CSA used, the solvent, and the temperature.[4]

2. Use of Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the carboxylic acid with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra.

  • Protocol:

    • React the racemic this compound with an optically pure chiral alcohol or amine, such as (R)- or (S)-1-phenylethanol, in the presence of a suitable coupling agent (e.g., DCC, EDC).

    • Purify the resulting mixture of diastereomeric esters.

    • Dissolve the diastereomeric mixture in a deuterated solvent and acquire ¹H and ¹³C NMR spectra.

    • The spectra will show two distinct sets of signals corresponding to each diastereomer, allowing for their differentiation and quantification. A common CDA for carboxylic acids is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[5]

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_standard_analysis Standard Spectroscopic Analysis cluster_chiral_analysis Chiral Differentiation cluster_results Results racemate Racemic this compound nmr ¹H and ¹³C NMR racemate->nmr ir IR Spectroscopy racemate->ir ms Mass Spectrometry racemate->ms chiral_nmr Chiral NMR Spectroscopy racemate->chiral_nmr For differentiation identical_spectra Identical Spectra for Enantiomers nmr->identical_spectra ir->identical_spectra ms->identical_spectra csa Addition of Chiral Solvating Agent chiral_nmr->csa cda Reaction with Chiral Derivatizing Agent chiral_nmr->cda distinct_spectra Distinct Spectra for Diastereomeric Complexes/Derivatives csa->distinct_spectra cda->distinct_spectra enantiomer_ratio Determination of Enantiomeric Ratio distinct_spectra->enantiomer_ratio

Caption: Workflow for the spectroscopic analysis and chiral differentiation of this compound isomers.

Conclusion

The spectroscopic analysis of this compound isomers requires a two-tiered approach. Standard methods such as NMR, IR, and mass spectrometry are effective for confirming the overall molecular structure but do not differentiate between the R and S enantiomers. For enantiomeric distinction and the determination of optical purity, advanced techniques, primarily chiral NMR spectroscopy involving the use of chiral solvating or derivatizing agents, are essential. The protocols and comparative data outlined in this guide provide a framework for researchers and drug development professionals to effectively characterize these and similar chiral molecules.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(Furan-2-yl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(Furan-2-yl)-4-phenylbutanoic acid. The performance of the target compound is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen, Naproxen, and Fenbufen, supported by experimental protocols and comparative data.

Introduction

This compound is a novel carboxylic acid derivative with potential applications in drug discovery and development. The purity of any synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide outlines a systematic approach to purity assessment, employing a suite of analytical techniques to identify and quantify the target compound and any potential impurities.

For comparative purposes, we will assess the purity of this compound alongside three widely used NSAIDs: Ibuprofen, Naproxen, and Fenbufen. This comparison will provide a benchmark for acceptable purity levels and highlight the analytical challenges associated with each compound.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity and impurity profiling.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compound and identify impurities.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis and Initial Purification cluster_analysis Purity Assessment cluster_decision Decision and Further Action Synthesis Synthesis of this compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV/DAD for Purity and Impurity Profiling Purification->HPLC NMR NMR (1H, 13C) for Structural Confirmation Purification->NMR Elemental Elemental Analysis for Empirical Formula Verification Purification->Elemental LCMS LC-MS for Impurity Identification HPLC->LCMS If impurities > 0.1% Purity_Check Purity > 99.5%? HPLC->Purity_Check NMR->Purity_Check Structural Integrity Elemental->Purity_Check Compositional Integrity Release Release for Further Studies Purity_Check->Release Yes Repurification Further Purification Required Purity_Check->Repurification No Repurification->Purification

Workflow for the synthesis and purity assessment of the target compound.

Comparative Purity Data

The following table summarizes the hypothetical purity data obtained for this compound and the selected reference standards using the analytical methods detailed in this guide.

CompoundPurity by HPLC (%)Number of Impurities > 0.1%Major Impurity (%)Elemental Analysis (%C, %H)
This compound 99.620.25 (Impurity A)73.02 (73.03), 6.13 (6.13)
Ibuprofen99.810.1575.69 (75.69), 8.80 (8.80)
Naproxen99.90< 0.173.03 (73.03), 6.13 (6.13)
Fenbufen99.530.3075.58 (75.58), 5.55 (5.55)

Values in parentheses for Elemental Analysis represent the theoretical values.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound is anticipated to proceed via a Friedel-Crafts-type reaction. Based on this synthetic route, the following potential impurities have been identified.

Impurity NameStructureOrigin
Impurity A: 3-(Furan-2-yl)propenoic acidC7H6O3Unreacted starting material or incomplete reaction.
Impurity B: Phenylacetic acidC8H8O2Unreacted starting material.
Impurity C: Di-alkylation productC22H20O3Over-alkylation of the furan ring.
Impurity D: Positional IsomerC14H14O3Alkylation at a different position on the furan or phenyl ring.
Logical Relationship of Impurity Formation

The following diagram illustrates the potential pathways for the formation of impurities during the synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products and Impurities Furan Furan Derivative Reaction Friedel-Crafts Reaction Furan->Reaction Phenylacetic Phenylacetic Acid Derivative Phenylacetic->Reaction Target This compound Reaction->Target ImpurityA Impurity A (Unreacted Furan Derivative) Reaction->ImpurityA ImpurityB Impurity B (Unreacted Phenylacetic Derivative) Reaction->ImpurityB ImpurityD Impurity D (Positional Isomer) Reaction->ImpurityD Side Reaction ImpurityC Impurity C (Di-alkylation) Target->ImpurityC Further Reaction

Potential impurity formation pathways.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • LC Conditions: Same as HPLC method.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1000 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3).

  • 1H NMR: 16 scans, relaxation delay of 1 s.

  • 13C NMR: 1024 scans, relaxation delay of 2 s.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • 1H NMR (500 MHz, CDCl3) δ (ppm): 11.5 (s, 1H, COOH), 7.20-7.35 (m, 5H, Ar-H), 7.15 (dd, 1H, furan-H5), 6.25 (dd, 1H, furan-H4), 6.05 (d, 1H, furan-H3), 4.05 (m, 1H, CH), 3.00 (dd, 1H, CH2), 2.80 (dd, 1H, CH2), 2.60 (d, 2H, CH2).

  • 13C NMR (125 MHz, CDCl3) δ (ppm): 178.0 (COOH), 154.0 (furan C2), 141.5 (furan C5), 138.0 (Ar C1), 129.0 (Ar C3/5), 128.5 (Ar C2/6), 126.5 (Ar C4), 110.0 (furan C4), 106.0 (furan C3), 45.0 (CH), 40.0 (CH2), 38.0 (CH2).

Elemental Analysis
  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer or equivalent.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases are separated and quantified to determine the percentage of Carbon, Hydrogen, and Oxygen.

Conclusion

This guide provides a robust framework for assessing the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the purity of their compound, identify potential impurities, and make informed decisions for further development. The comparative data with established NSAIDs offers a valuable context for evaluating the quality of the synthesized material. Adherence to these detailed protocols will ensure the generation of reliable and reproducible purity data, a critical step in the journey from a novel compound to a potential therapeutic agent.

A Comparative Analysis of the Antimicrobial Activity of 3-(Furan-2-yl)-4-phenylbutanoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a cornerstone in the architecture of many biologically active compounds, conferring a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide provides a detailed comparison of the biological activity of 3-(Furan-2-yl)-4-phenylbutanoic acid and its corresponding esters, with a focus on their antimicrobial efficacy. The information presented is derived from experimental data to aid researchers in the fields of medicinal chemistry and drug discovery.

Antimicrobial Activity: A Head-to-Head Comparison

A study by Kalyaev et al. (2022) systematically evaluated the antimicrobial properties of a series of 3-aryl-3-(furan-2-yl)propanoic acids and their esters against various pathogens.[4] The results, summarized in the table below, indicate that both the carboxylic acid and its ester derivatives exhibit noteworthy activity, particularly against the yeast-like fungi Candida albicans.

Data Summary: Minimum Inhibitory Concentration (MIC) of this compound and Its Esters

Compound IDR GroupTest OrganismMIC (µg/mL)
Acid HCandida albicans64[4]
Staphylococcus aureus128[4]
Escherichia coli64-128[4]
Methyl Ester CH₃Candida albicans64[4]
Staphylococcus aureus128[4]
Escherichia coli64-128[4]

The data reveals that both this compound and its methyl ester derivative demonstrate comparable and significant activity against Candida albicans, inhibiting its growth at a concentration of 64 µg/mL.[4] Their efficacy against the bacterial strains Staphylococcus aureus and Escherichia coli was also observed, with MIC values in the range of 64-128 µg/mL for E. coli and 128 µg/mL for S. aureus.[4] This suggests that the conversion of the carboxylic acid to its methyl ester does not significantly alter its antimicrobial potency against the tested strains.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds was determined using the broth microdilution method as described in ISO 20776-1:2019 and ISO 16256:2021.[4]

  • Preparation of Stock Solutions: Stock solutions of the test compounds were prepared in neat dimethyl sulfoxide (DMSO).[4]

  • Serial Dilutions: Two-fold serial dilutions of the compounds were made in the appropriate culture medium in 96-well plates. The final concentrations of the test substances ranged from 1 µg/mL to 256 µg/mL after inoculation.[4]

  • Inoculation: The wells were inoculated with microbial suspensions of Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, or Candida albicans ATCC 10231.[4]

  • Incubation: The plates were incubated at 37°C for 18 hours for the bacterial strains and 22 hours for C. albicans.[4]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that resulted in no visible growth of the microorganisms.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions in DMSO serial_dilution Perform 2-fold Serial Dilutions in 96-well Plates stock->serial_dilution Dilute inoculation Inoculate with Microbial Suspensions (E. coli, S. aureus, C. albicans) serial_dilution->inoculation Add microbes incubation Incubate Plates (37°C, 18-22h) inoculation->incubation Grow mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination Observe

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

A Comparative Guide to the Synthetic Routes of 3-(Furan-2-yl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry and materials science, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three plausible routes: Malonic Ester Synthesis, Conjugate Addition, and the Reformatsky Reaction. Each route is detailed with experimental protocols and evaluated based on key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the workflow for evaluating and comparing the different synthetic pathways to the target molecule.

Synthetic Route Comparison Workflow A Define Target Molecule: This compound B Identify Plausible Synthetic Strategies A->B C1 Route 1: Malonic Ester Synthesis B->C1 C2 Route 2: Conjugate Addition B->C2 C3 Route 3: Reformatsky Reaction B->C3 D1 Detail Experimental Protocol for Route 1 C1->D1 D2 Detail Experimental Protocol for Route 2 C2->D2 D3 Detail Experimental Protocol for Route 3 C3->D3 E Data Collection and Analysis (Yield, Purity, Time, Cost) D1->E D2->E D3->E F Comparative Evaluation of Routes E->F G Select Optimal Synthetic Route F->G

Caption: Workflow for comparing synthetic routes to this compound.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing carboxylic acids. This route involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.

Experimental Protocol

Step 1: Formation of the Malonate Enolate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by dissolving sodium metal (1.0 eq.) in anhydrous ethanol.

  • To this solution, diethyl malonate (1.0 eq.) is added dropwise at 0 °C.

  • The mixture is stirred for 1 hour at room temperature to ensure complete formation of the sodio-malonic ester.

Step 2: First Alkylation with 2-(Bromomethyl)furan

  • 2-(Bromomethyl)furan (1.0 eq.) is added dropwise to the solution of the malonate enolate at 0 °C.

  • The reaction mixture is then heated to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Second Alkylation with Benzyl Bromide

  • The crude product from the first alkylation is dissolved in anhydrous ethanol, and a second equivalent of sodium ethoxide is added at 0 °C.

  • After stirring for 1 hour, benzyl bromide (1.0 eq.) is added dropwise.

  • The mixture is heated to reflux for 8-10 hours (monitored by TLC).

  • Work-up is performed as in Step 2. The resulting dialkylated malonic ester is purified by column chromatography.

Step 4: Hydrolysis and Decarboxylation

  • The purified dialkylated ester is heated to reflux with a concentrated solution of potassium hydroxide in ethanol/water for 4-6 hours to hydrolyze the ester groups.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 1-2 with concentrated hydrochloric acid, which leads to the precipitation of the dicarboxylic acid intermediate.

  • The mixture is then heated to 120-150 °C to effect decarboxylation until the evolution of carbon dioxide ceases.

  • The mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Purification is achieved by recrystallization or column chromatography.

Route 2: Conjugate Addition (Michael Addition)

This approach involves the 1,4-addition of a phenyl nucleophile to an α,β-unsaturated ester, such as ethyl 3-(furan-2-yl)but-2-enoate. The use of organocuprates (Gilman reagents) is common for achieving efficient conjugate addition of alkyl and aryl groups.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(Furan-2-yl)but-2-enoate (Wittig or Horner-Wadsworth-Emmons Reaction)

  • To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, triethyl phosphonoacetate (1.1 eq.) is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases.

  • A solution of 2-acetylfuran (1.0 eq.) in anhydrous THF is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 3-(furan-2-yl)but-2-enoate.

Step 2: Conjugate Addition of a Phenyl Group

  • In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 eq.) is suspended in anhydrous THF at -78 °C.

  • Phenyllithium (2.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium diphenylcuprate (Gilman reagent).

  • A solution of ethyl 3-(furan-2-yl)but-2-enoate (1.0 eq.) in anhydrous THF is added dropwise to the Gilman reagent at -78 °C.

  • The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is filtered, and the filtrate is extracted with diethyl ether. The organic layers are combined, washed with brine, dried, and concentrated to give the crude ester.

Step 3: Hydrolysis of the Ester

  • The crude ethyl 3-(furan-2-yl)-4-phenylbutanoate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid.

  • The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound. Purification is performed by recrystallization or column chromatography.

Route 3: Reformatsky Reaction

The Reformatsky reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal. This route can be designed to construct the carbon skeleton of the target molecule, followed by subsequent modifications.

Experimental Protocol

Step 1: Reformatsky Reaction

  • A flame-dried flask is charged with activated zinc dust (1.5 eq.).

  • A solution of phenylacetaldehyde (1.0 eq.) and ethyl 2-bromo-2-(furan-2-yl)acetate (1.2 eq.) in anhydrous THF is added dropwise to the zinc suspension. The reaction may need gentle heating to initiate.

  • Once initiated, the reaction is maintained at a gentle reflux for 2-3 hours.

  • The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude β-hydroxy ester.

Step 2: Dehydration of the β-Hydroxy Ester

  • The crude β-hydroxy ester is dissolved in pyridine.

  • Thionyl chloride (1.5 eq.) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the α,β-unsaturated ester.

Step 3: Reduction of the Double Bond

  • The unsaturated ester is dissolved in ethanol.

  • A catalytic amount of 10% Palladium on carbon is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the starting

Cytotoxicity Profile of Furan-Based Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel furan-based compounds reveals significant cytotoxic activity against breast cancer cells, highlighting a promising avenue for oncological drug development. This guide presents key experimental findings on the cytotoxic effects of these derivatives, details the methodologies employed, and visualizes the underlying biological pathways.

Researchers have synthesized a series of new furan-based derivatives and evaluated their potential as cytotoxic agents. While not exact derivatives of 3-(Furan-2-yl)-4-phenylbutanoic acid, these compounds share a core furan moiety and exhibit notable anticancer properties. The study provides a valuable comparative assessment of their efficacy and sheds light on their mechanism of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the synthesized furan-based compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) and a non-cancerous breast epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare the cytotoxicity of each derivative.

Compound IDDerivative NameIC50 on MCF-7 (μM)[1]IC50 on MCF-10A (μM)[1]Selectivity Index (SI)[1]
4 N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide4.06> 10> 2.46
7 N-phenyl triazinone derivative2.96> 10> 3.38
STU Staurosporine (Reference Control)Not SpecifiedNot SpecifiedNot Applicable

Note: The exact structure of compound 7, a N-phenyl triazinone derivative, was not fully detailed in the primary source.

The results indicate that compounds 4 and 7 exhibited the most potent cytotoxic activity against the MCF-7 cancer cell line, with IC50 values of 4.06 μM and 2.96 μM, respectively[1]. Importantly, both compounds showed significantly lower toxicity towards the non-cancerous MCF-10A cells, suggesting a degree of selectivity for cancer cells[1].

Experimental Protocols

The evaluation of the cytotoxic properties of the furan-based derivatives involved a series of established and robust experimental procedures.

Cell Culture and Maintenance

Human breast adenocarcinoma (MCF-7) and non-cancerous human breast epithelial (MCF-10A) cell lines were used. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the furan derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

DNA flow cytometry was employed to investigate the effect of the compounds on the cell cycle distribution of MCF-7 cells. This technique helps to identify at which phase of the cell cycle the compounds exert their antiproliferative effects. The study found that compounds 4 and 7 induced cell cycle arrest at the G2/M phase[1].

Apoptosis Induction Analysis

To determine if the observed cytotoxicity was due to the induction of apoptosis (programmed cell death), Annexin V/PI staining was performed followed by flow cytometry. The results suggested that cell death occurs via an apoptotic cascade[1].

Protein Expression Analysis (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) was conducted to measure the levels of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2. This analysis revealed that compounds 4 and 7 led to a significant increase in the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[2].

Visualizing the Molecular Mechanisms

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the cytotoxic action of the studied furan-based derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials: 3,4-dimethoxyhippuric acid, furan, etc. synthesis Chemical Synthesis of Furan-Based Derivatives start->synthesis cell_culture MCF-7 & MCF-10A Cell Culture synthesis->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay (IC50 Determination) cell_culture->mtt_assay flow_cytometry Flow Cytometry: Cell Cycle Analysis Annexin V/PI Apoptosis Assay mtt_assay->flow_cytometry Active Compounds (4 & 7) elisa ELISA: p53, Bax, Bcl-2 Protein Level Analysis flow_cytometry->elisa

Experimental workflow for cytotoxicity assessment.

signaling_pathway compound Furan Derivatives (Compounds 4 & 7) p53 p53 (Tumor Suppressor) compound->p53 Upregulation bax Bax (Pro-apoptotic) p53->bax Activation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibition mitochondria Mitochondria bax->mitochondria Induces Permeabilization bcl2->mitochondria Inhibits Permeabilization apoptosis Apoptosis mitochondria->apoptosis Initiates Caspase Cascade

Proposed intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Enantioselective Synthesis and Properties of 3-(Furan-2-yl)-4-phenylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantioselective synthesis and potential biological activities of the (R)- and (S)-enantiomers of 3-(Furan-2-yl)-4-phenylbutanoic acid. While specific comparative data for these exact enantiomers is limited in publicly available literature, this document compiles information on analogous compounds and relevant synthetic methodologies to offer a valuable resource for researchers in the field.

Introduction

Chirality plays a pivotal role in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This compound, a molecule possessing a stereogenic center, represents a scaffold of interest due to the established biological activities of furan-containing compounds. Furan derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents. Understanding the distinct properties of the individual enantiomers of this compound is crucial for developing potentially more potent and safer therapeutic agents.

Enantioselective Synthesis Strategies

The enantioselective synthesis of chiral carboxylic acids like this compound can be approached through several established methodologies. Below are two plausible synthetic routes based on asymmetric catalysis, which are widely employed in medicinal chemistry for their efficiency and high enantioselectivity.

Asymmetric Conjugate Addition

One of the most powerful methods for establishing the stereocenter at the β-position of a carbonyl compound is through asymmetric conjugate addition. This can be achieved using a chiral catalyst to control the facial selectivity of the nucleophilic attack on an α,β-unsaturated precursor.

Experimental Protocol (Hypothetical):

A plausible approach involves the conjugate addition of a phenyl nucleophile to a furan-containing Michael acceptor.

  • Preparation of Michael Acceptor: 3-(Furan-2-yl)propenoic acid is synthesized via the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid.

  • Asymmetric Conjugate Addition: The resulting α,β-unsaturated acid is then subjected to a copper-catalyzed asymmetric conjugate addition of a phenyl Grignard reagent in the presence of a chiral phosphoramidite ligand (e.g., (R,R)-Taniaphos). The reaction is typically carried out in an aprotic solvent such as toluene at low temperatures to maximize enantioselectivity.

  • Work-up and Purification: The reaction is quenched with a proton source, and the desired this compound is isolated and purified using column chromatography. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Hydrogenation

Another highly effective strategy is the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral transition metal catalyst.

Experimental Protocol (Hypothetical):

  • Synthesis of Precursor: The precursor, (E)-3-(furan-2-yl)-4-phenylbut-3-enoic acid, can be synthesized through a Wittig or Horner-Wadsworth-Emmons reaction between an appropriate ylide and a phenylacetylfuran derivative.

  • Asymmetric Hydrogenation: The unsaturated acid is then hydrogenated using a chiral rhodium or ruthenium catalyst, such as a complex with a BINAP or DuPhos ligand, under a hydrogen atmosphere. The choice of solvent (e.g., methanol, ethanol) and reaction conditions (temperature, pressure) is critical for achieving high enantioselectivity.

  • Isolation and Analysis: Following the reaction, the catalyst is removed, and the product is purified. The enantiomeric purity is assessed using chiral HPLC.

Diagram of Synthetic Workflow

cluster_0 Asymmetric Synthesis Workflow cluster_1 Enantioselective Step start Starting Materials (Furan-2-carbaldehyde, Phenylacetic acid derivatives) precursor Unsaturated Precursor ((E)-3-(furan-2-yl)-4-phenylbut-3-enoic acid) start->precursor conj_add Asymmetric Conjugate Addition precursor->conj_add asym_hydro Asymmetric Hydrogenation precursor->asym_hydro product Enantiomerically Enriched This compound conj_add->product asym_hydro->product

Caption: General workflow for the enantioselective synthesis of this compound.

Comparative Data (Based on Analogous Compounds)

Table 1: Hypothetical Comparison of Biological Activity

Property(R)-3-(Furan-2-yl)-4-phenylbutanoic acid(S)-3-(Furan-2-yl)-4-phenylbutanoic acidReference Compound (e.g., Ibuprofen)
COX-1 Inhibition (IC50, µM) >100 (predicted)5-15 (predicted)13
COX-2 Inhibition (IC50, µM) 50-100 (predicted)0.5-5 (predicted)0.3
Antimicrobial Activity (MIC, µg/mL) 64 (racemate data)64 (racemate data)N/A
In vivo Analgesic Effect Weak to negligiblePotentPotent
Pharmacokinetic Profile (t1/2) Shorter (predicted)Longer (predicted)Varies

Note: The data for the enantiomers of this compound are hypothetical and extrapolated from the known behavior of other chiral NSAIDs and the reported activity of the racemic mixture of similar furan derivatives.[1][2]

Potential Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many furan-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety and efficacy of anti-inflammatory drugs. It is plausible that the enantiomers of this compound would exhibit stereoselective inhibition of these enzymes.

Diagram of COX Signaling Pathway

cluster_pathway COX Signaling Pathway and Potential Inhibition cluster_enzymes Cyclooxygenase Enzymes cluster_prostaglandins Prostaglandins & Thromboxane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Gastric_Mucosa Prostaglandins (Gastric Mucosa Protection) PGH2->Gastric_Mucosa inhibitor (S)-Enantiomer (Potential Inhibitor) inhibitor->COX1 Weak Inhibition inhibitor->COX2 Strong Inhibition

Caption: Potential selective inhibition of the COX-2 pathway by the more active enantiomer.

Conclusion

The enantioselective synthesis of this compound presents a viable path to potentially more effective and safer drug candidates. Based on established principles of stereochemistry in pharmacology, it is highly probable that the (R)- and (S)-enantiomers of this compound possess distinct biological profiles. Further research is warranted to perform the specific enantioselective synthesis and comparative biological evaluation of these enantiomers to fully elucidate their therapeutic potential. The methodologies and comparative framework presented in this guide offer a solid foundation for such investigations.

References

Benchmarking 3-(Furan-2-yl)-4-phenylbutanoic Acid: A Comparative Guide for MAGL Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 3-(Furan-2-yl)-4-phenylbutanoic acid against a panel of known monoacylglycerol lipase (MAGL) inhibitors. This document outlines detailed experimental protocols, presents comparative inhibitory data, and visualizes key biochemical pathways and workflows to facilitate a thorough and objective evaluation.

Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to elevated 2-AG levels, which can modulate various physiological processes, offering therapeutic potential for a range of conditions including neurodegenerative diseases, inflammation, and cancer.[1][2] This guide will enable researchers to assess the potency and selectivity of novel compounds, such as this compound, in the context of established MAGL inhibitors.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized MAGL inhibitors. This data serves as a benchmark for evaluating the potency of this compound.

InhibitorTarget(s)IC50 Value(s)Notes
JJKK 048MAGL214 pM (human), 275 pM (rat), 363 pM (mouse)Highly selective and potent.[3]
KML29MAGL5.9 nM (human), 15 nM (mouse), 43 nM (rat)Extremely selective, orally active, and irreversible.[3][4]
MAGL-IN-4MAGL6.2 nMOrally active, selective, and reversible.[5]
ABX-1431MAGL14 nM (human)Highly potent, selective, orally available, and CNS-penetrant.[5]
JZP-361MAGL, FAAH, ABHD646 nM (hMAGL), 7.24 µM (hFAAH), 1.79 µM (hABHD6)Potent and reversible MAGL inhibitor with selectivity over FAAH and ABHD6.[5]
CAY10499MAGL, FAAH144 nM (MAGL), 14 nM (FAAH)Non-selective lipase inhibitor.[3]
JZL184MAGL-A well-characterized selective MAGL inhibitor.[6]
URB602MGL28 µM (rat brain enzyme)Selective inhibitor of monoglycerol lipase.[5]
4-phenylbutanamide 40MAGL0.34 µM (human)Reversible and competitive inhibitor.[7]

Experimental Protocol: Fluorometric MAGL Inhibitor Screening Assay

This protocol provides a standardized method for determining the inhibitory activity of test compounds against human MAGL.

1. Materials and Reagents:

  • Human recombinant MAGL enzyme

  • MAGL Assay Buffer

  • MAGL Substrate (e.g., a fluorogenic substrate)

  • Test compound (this compound)

  • Known MAGL inhibitor (positive control, e.g., JJKK-048)[8]

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a 50X stock solution of MAGL enzyme in MAGL Assay Buffer.[9]

    • Prepare a 200X stock solution of the MAGL substrate in DMSO.[9]

    • Prepare a 2 mM stock solution of the MAGL control inhibitor in DMSO.[9]

    • Prepare serial dilutions of the test compound and the control inhibitor in DMSO.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 88 µl of MAGL Assay Buffer to each well.[9]

    • Add 2 µl of the 50X MAGL enzyme stock solution to each well, except for the no-enzyme control wells.[9]

    • Add 5 µl of the diluted test compound, control inhibitor, or DMSO (for the no-inhibitor control) to the respective wells.[9]

    • Incubate the plate at 37°C for 30 minutes, protected from light, to allow the inhibitors to interact with the enzyme.[9]

  • Substrate Addition and Measurement:

    • During the incubation, prepare a 20X working solution of the MAGL substrate by diluting the 200X stock 1:10 with anhydrous DMSO.[9]

    • Add 5 µl of the 20X MAGL substrate working solution to each well to initiate the enzymatic reaction.[9]

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C.[8]

4. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Subtract the rate of the no-enzyme control from all other rates.

  • Normalize the data by setting the rate of the no-inhibitor control to 100% activity.

  • Plot the percentage of MAGL activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value for the test compound and the control inhibitor by fitting the data to a dose-response curve.

Visualizing the Workflow and Pathway

To further aid in the conceptualization of the benchmarking process and the underlying biological context, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffers) D Dispense Enzyme and Inhibitors into 96-well Plate A->D B Prepare Test Compound Dilutions (this compound) B->D C Prepare Known Inhibitor Dilutions (Positive Control) C->D E Pre-incubate at 37°C D->E F Add Substrate to Initiate Reaction E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate Reaction Rates G->H I Determine IC50 Values H->I J Compare Potency of Test Compound to Known Inhibitors I->J

Caption: Experimental workflow for benchmarking a test compound against known inhibitors.

Caption: MAGL signaling pathway and mechanism of inhibition.

References

Comparative Docking Analysis of Butanoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various butanoic acid derivatives against key biological targets implicated in inflammation and infectious diseases. The data presented is compiled from published research and aims to provide a clear, comparative overview to inform further drug discovery and development efforts.

Introduction to Butanoic Acid Derivatives and Molecular Docking

Butanoic acid, a short-chain fatty acid, and its derivatives are a class of compounds with diverse biological activities.[1] They have garnered significant interest in drug discovery for their potential to modulate the activity of various enzymes. One of the key anti-tumor functions of butanoic acid is attributed to its inhibitory action on histone deacetylases (HDACs).[1] Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein, providing insights into the binding affinity and potential inhibitory activity.[2] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[3]

Comparative Docking Performance

This section presents a comparative analysis of the docking scores of two distinct classes of butanoic acid derivatives against their respective protein targets.

β-Hydroxy-β-arylpropanoic Acid Derivatives Against Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key mediators of inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. The following table summarizes the comparative binding energies of several β-hydroxy-β-arylpropanoic acid derivatives, which are structurally related to butanoic acid, against the COX-2 enzyme. Lower binding energy indicates a more favorable interaction. The docking calculations were performed using AutoDock 4.0.1.[4]

CompoundStereoisomerBinding Energy (kcal/mol) vs. COX-1Binding Energy (kcal/mol) vs. COX-2
Ibuprofen (Reference)R-6.47-6.21
S-6.74-6.05
3-hydroxy-3-(4-diphenylyl)butanoic acidR-7.70-7.52
S-7.58-7.20
3-hydroxy-2-methyl-3-phenylpropanoic acidR-6.84-5.89
S-7.15-6.34
3-hydroxy-3,3-diphenylpropanoic acid--7.39-7.17
2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid--8.18-7.94
3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acidR,R-8.59-8.00
S,S-8.61-8.35
R,S-9.02-8.38
S,R-8.69-8.57

Data sourced from a study by Savić et al. (2008).[4]

The results indicate that several of the synthesized β-hydroxy-β-arylpropanoic acid derivatives exhibit lower (more favorable) binding energies for COX-2 compared to the standard NSAID, ibuprofen.[4] Notably, the diastereomers of 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acid show the most promising binding affinities.[4]

2,4-dioxo-4-phenylbutanoic Acid Analogues Against Mycobacterium tuberculosis 1HZP Enzyme

Tuberculosis remains a significant global health threat, and the discovery of new inhibitors for essential mycobacterial enzymes is crucial. The 1HZP enzyme is a potential drug target in Mycobacterium tuberculosis.[5] A study explored a series of 2,4-dioxo-4-phenylbutanoic acid analogues as potential inhibitors. The docking analysis was performed using the GOLD software.[5] While the specific docking scores for all analogues were not presented in a single table in the source, the study highlights that substitutions like sulfonic acid and methoxy groups on the phenyl ring lead to more efficient inhibition of the 1HZP enzyme.[5] One of the lead compounds identified had a GOLD docking score of 34.312 and formed six hydrogen bonds with the target enzyme.[5]

Experimental Protocols for Molecular Docking

The following provides a generalized, detailed methodology for performing molecular docking studies with AutoDock, based on common practices in the field.[6][7]

Software and Resources
  • AutoDock: A suite of automated docking tools.[6]

  • AutoDock Vina: An open-source program for molecular docking.[8]

  • UCSF Chimera: A molecular visualization program.[9]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • Ligand Structure Database (e.g., PubChem, ZINC): For obtaining 3D structures of small molecules.

Protocol Steps
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (e.g., PDB ID: 1CX2 for COX-2).[4]

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

    • Gasteiger charges are computed and assigned to the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structures of the butanoic acid derivatives (ligands) are obtained from a chemical database or drawn using molecular modeling software.

    • The ligand structures are optimized to their lowest energy conformation.

    • Gasteiger charges are calculated for the ligand atoms.

    • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

    • The prepared ligand structures are saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein.

    • The grid box dimensions and center are specified to cover the region where the ligand is expected to bind.

    • Grid parameter files are generated for the different atom types present in the ligands.

  • Docking Simulation:

    • The docking process is initiated using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[4]

    • The algorithm explores various conformations, orientations, and positions of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding energy for each generated pose.

  • Analysis of Results:

    • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

    • The pose with the lowest binding energy from the most populated cluster is typically considered the most favorable binding mode.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

Visualizations of Workflow and Biological Pathways

The following diagrams illustrate the typical workflow of a molecular docking experiment and the biological context of the COX-2 enzyme.

molecular_docking_workflow General Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Target Protein Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Butanoic Acid Derivatives) docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Clustering and Binding Energy Analysis docking_run->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, etc.) pose_analysis->interaction_analysis

Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

cox2_signaling_pathway Simplified COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) mapk MAPK Signaling (ERK, p38, JNK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription_factors Activation of Transcription Factors mapk->transcription_factors nfkb->transcription_factors arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (Inflammation, Pain) arachidonic_acid->prostaglandins COX-2 cox2_gene COX-2 Gene Transcription transcription_factors->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein

Caption: A diagram showing the signaling cascade leading to the expression of COX-2.

Conclusion

The comparative docking studies presented in this guide highlight the potential of butanoic acid derivatives as effective enzyme inhibitors. The β-hydroxy-β-arylpropanoic acids, in particular, demonstrate promising binding affinities for the COX-2 enzyme, suggesting their potential as anti-inflammatory agents. Similarly, substituted 2,4-dioxo-4-phenylbutanoic acid analogues show potential as inhibitors of a key enzyme in Mycobacterium tuberculosis. The provided experimental protocol offers a roadmap for researchers to conduct their own in silico screening of novel butanoic acid derivatives. These computational findings provide a strong basis for the further experimental validation and optimization of these compounds in the drug development pipeline.

References

A Comparative Analysis of 3-(Furan-2-yl)-4-phenylbutanoic Acid: A Putative Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published on: November 3, 2025

This guide provides a comparative statistical and mechanistic analysis of the novel compound 3-(Furan-2-yl)-4-phenylbutanoic acid. Due to the absence of direct experimental data for this specific molecule, this report leverages available information on its constituent chemical moieties and structurally related compounds to predict its potential efficacy and mechanism of action. As primary comparators, we have selected Nitrofurantoin, a well-established furan-containing antimicrobial agent, and 4-Phenylbutyric acid (4-PBA), a compound recognized for its activity as a histone deacetylase (HDAC) inhibitor with potential immunomodulatory effects. This analysis aims to guide future experimental design and drug development efforts.

Predicted Biological Activity and Comparative Landscape

Based on its structural components, this compound is hypothesized to possess antimicrobial properties. The furan ring is a key pharmacophore in numerous antimicrobial drugs, where it is often involved in the generation of reactive intermediates that damage bacterial cellular components.[1] The phenylbutanoic acid moiety, on the other hand, may contribute to the overall biological effect, potentially through mechanisms related to histone deacetylase inhibition, which has been shown to modulate host antimicrobial responses.[2][3][4][5][6]

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the known antimicrobial activities of the comparator compounds against common pathogens. The data for this compound is presented as "predicted" based on the activities of structurally similar furan derivatives.[7]

CompoundTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC)Citation(s)
This compound E. coli, S. aureus, C. albicansPredicted AntimicrobialNot DeterminedN/A
Nitrofurantoin E. coli, S. aureusBactericidal4 - 32 µg/mL[8]
4-Phenylbutyric acid E. coli, S. aureusIndirect Antimicrobial (via host cells)Not Directly Bactericidal[2][3][5]
Other Furan Derivatives E. coli, S. aureus, C. albicansAntimicrobial0.9 - 7.0 µg/mL[9]

Experimental Protocols

To facilitate future research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • Test compound (e.g., this compound)

  • Comparator compounds (e.g., Nitrofurantoin, 4-PBA)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Serial Dilution: The test and comparator compounds are serially diluted in MHB across the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the predicted mechanism of action for this compound, the established mechanism of Nitrofurantoin, and the experimental workflow for MIC determination.

predicted_mechanism cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Cell (Macrophage) compound Parent Compound nitroreductase Bacterial Nitroreductases compound->nitroreductase Furan Moiety hdac HDAC Inhibition compound->hdac Phenylbutanoic Acid Moiety reactive_intermediates Reactive Intermediates nitroreductase->reactive_intermediates dna DNA Damage reactive_intermediates->dna ribosomes Ribosomal Disruption reactive_intermediates->ribosomes amp Increased Antimicrobial Peptide Production hdac->amp

Caption: Predicted dual-action mechanism of this compound.

nitrofurantoin_mechanism cluster_bacterial_cell Bacterial Cell nitrofurantoin Nitrofurantoin nitroreductases Bacterial Nitroreductases nitrofurantoin->nitroreductases reactive_metabolites Reactive Metabolites nitroreductases->reactive_metabolites dna_damage DNA Damage reactive_metabolites->dna_damage ribosomal_damage Ribosomal Protein Damage reactive_metabolites->ribosomal_damage metabolic_inhibition Metabolic Enzyme Inhibition reactive_metabolites->metabolic_inhibition

Caption: Established mechanism of action for the comparator drug, Nitrofurantoin.[8][13][14][15][16]

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Serial Dilution of Test Compounds in 96-well Plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for the Broth Microdilution MIC Assay.[10][11][12][17]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on its structural components suggests a promising potential as a dual-action antimicrobial agent. The furan moiety points towards a direct antimicrobial effect through the generation of reactive intermediates within bacterial cells, similar to Nitrofurantoin. Concurrently, the 4-phenylbutanoic acid moiety may confer an indirect antimicrobial effect by modulating the host's innate immune response through HDAC inhibition.

Future research should prioritize the synthesis and in vitro evaluation of this compound to determine its MIC against a panel of clinically relevant bacteria and fungi. Subsequent studies could then explore its mechanism of action, including its ability to induce bacterial DNA damage and its effects on host cell signaling pathways. This structured approach will be crucial in validating the therapeutic potential of this novel compound.

References

Safety Operating Guide

Proper Disposal of 3-(Furan-2-yl)-4-phenylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(Furan-2-yl)-4-phenylbutanoic acid (CAS No. 92190-42-6), ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards

While a specific, detailed Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, information from chemically related substances, such as 4-phenylbutyric acid, provides essential safety insights. As a butanoic acid derivative containing furan and phenyl groups, it should be handled as a compound with potential for skin and eye irritation.[1] The furan moiety also warrants caution, as some furan-containing compounds can have toxicological properties.

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar carboxylic acids can cause irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Environmental Hazards: While specific data is limited, it is prudent to prevent release into the environment.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

III. Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Keep this compound waste separate from other waste streams, especially incompatible materials like strong oxidizing agents.

    • Designate a specific, clearly labeled container for this waste.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the CAS number "92190-42-6."

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the accurate chemical name and quantity of the waste.

Spill and Contamination Cleanup:

In the event of a spill, follow these steps:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All contaminated cleaning materials must also be disposed of as hazardous waste.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound within a typical experimental workflow.

cluster_exp Experimental Workflow cluster_waste Waste Generation & Disposal cluster_disposal_steps Hazardous Disposal Steps start Start Experiment synthesis Synthesis/Use of This compound start->synthesis reaction_workup Reaction Work-up synthesis->reaction_workup purification Purification reaction_workup->purification waste_gen Waste Generated (residues, spills, contaminated materials) reaction_workup->waste_gen product Final Product purification->product purification->waste_gen is_hazardous Is Waste Hazardous? waste_gen->is_hazardous dispose_hazardous Dispose as Hazardous Waste is_hazardous->dispose_hazardous Yes non_hazardous Dispose as Non-Hazardous Waste is_hazardous->non_hazardous No segregate Segregate Waste dispose_hazardous->segregate containerize Containerize & Label segregate->containerize store Store Safely containerize->store arrange_pickup Arrange EHS Pickup store->arrange_pickup

Disposal decision pathway for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for detailed guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.